Technical Documentation Center

4,5-Dichloro-2-phenoxyaniline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,5-Dichloro-2-phenoxyaniline
  • CAS: 85385-27-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4,5-Dichloro-2-phenoxyaniline (CAS 85385-27-9)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and physical properties, potential synthetic routes, safety considerations, and applications of...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, potential synthetic routes, safety considerations, and applications of 4,5-Dichloro-2-phenoxyaniline, a substituted aromatic amine with potential for use as an intermediate in the development of novel pharmaceuticals and agrochemicals.

Molecular and Physicochemical Profile

4,5-Dichloro-2-phenoxyaniline is a chlorinated phenoxyaniline derivative. Its core structure, featuring a dichlorinated aniline ring linked to a phenoxy group via an ether bond, provides a versatile scaffold for chemical modification.

Table 1: Core Properties of 4,5-Dichloro-2-phenoxyaniline

PropertyValueSource(s)
CAS Number 85385-27-9[1][2]
Molecular Formula C₁₂H₉Cl₂NO[1][2]
Molecular Weight 254.116 g/mol [1][2]
SMILES NC1=CC(Cl)=C(Cl)C=C1OC2=CC=CC=C2[1]
Physical Form Solid (predicted)Inferred from related compounds
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in organic solvents like ethanol and ether, with limited solubility in water.[3]

Spectroscopic and Analytical Characterization

Spectroscopic analysis is crucial for the unambiguous identification and quality control of 4,5-Dichloro-2-phenoxyaniline. While specific spectra for this compound are not widely published, chemical suppliers like BLD Pharm indicate the availability of Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) data.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the dichlorinated aniline and the phenoxy rings. The chemical shifts and coupling patterns of these protons would provide definitive information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing unique resonances for each carbon atom in the molecule, confirming the overall structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of 4,5-Dichloro-2-phenoxyaniline would be expected to show a molecular ion peak (M+) at m/z 253 and 255, corresponding to the isotopes of chlorine.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine, C-O-C stretching of the ether linkage, and C-Cl stretching vibrations, as well as aromatic C-H and C=C stretching.

Synthesis Strategies

The synthesis of 4,5-Dichloro-2-phenoxyaniline can be approached through established methods for the formation of diaryl ethers and the introduction of an amino group. The two most prominent strategies are the Ullmann condensation and the Buchwald-Hartwig amination.

Synthesis_Strategies cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Start1 4,5-Dichloro-2-nitrophenol U_Mid Copper-catalyzed Etherification U_Start1->U_Mid U_Start2 Aryl Halide (e.g., Bromobenzene) U_Start2->U_Mid U_Product_Nitro 4,5-Dichloro-2-phenoxy-1-nitrobenzene U_Mid->U_Product_Nitro U_Reduction Reduction of Nitro Group (e.g., SnCl₂/HCl or H₂/Pd-C) U_Product_Nitro->U_Reduction U_Final 4,5-Dichloro-2-phenoxyaniline U_Reduction->U_Final B_Start1 1,2-Dichloro-4-phenoxybenzene B_Mid Palladium-catalyzed C-N Coupling B_Start1->B_Mid B_Start2 Ammonia Source (e.g., Benzophenone imine) B_Start2->B_Mid B_Final 4,5-Dichloro-2-phenoxyaniline B_Mid->B_Final

Figure 1: Potential synthetic pathways to 4,5-Dichloro-2-phenoxyaniline.

Ullmann Condensation Approach

The Ullmann condensation is a classical method for forming diaryl ether bonds.[5] A plausible route would involve the copper-catalyzed coupling of a substituted phenol with an aryl halide.

Experimental Protocol (Generalized):

  • Step 1: Diaryl Ether Formation. A mixture of 4,5-dichloro-2-nitrophenol, an aryl halide (e.g., bromobenzene), a copper catalyst (e.g., CuI), a base (e.g., K₂CO₃), and a high-boiling polar solvent (e.g., DMF or DMSO) is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC.

  • Step 2: Work-up and Purification. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude nitro-intermediate is purified by column chromatography or recrystallization.

  • Step 3: Reduction of the Nitro Group. The purified 4,5-dichloro-2-phenoxy-1-nitrobenzene is then reduced to the corresponding aniline. This can be achieved using various reducing agents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).

  • Step 4: Final Purification. The resulting 4,5-Dichloro-2-phenoxyaniline is purified by column chromatography or recrystallization to yield the final product.

Buchwald-Hartwig Amination Approach

The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method could be employed to introduce the amino group onto a pre-formed diaryl ether backbone.

Experimental Protocol (Generalized):

  • Step 1: C-N Bond Formation. A mixture of 1-bromo-4,5-dichloro-2-phenoxybenzene, an ammonia surrogate (e.g., benzophenone imine or LiN(SiMe₃)₂), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., NaOtBu or Cs₂CO₃) in an anhydrous, aprotic solvent (e.g., toluene or dioxane) is heated under an inert atmosphere.

  • Step 2: Work-up and Purification. Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified by column chromatography to afford 4,5-Dichloro-2-phenoxyaniline.

Safety and Toxicology

While a specific, detailed toxicological profile for 4,5-Dichloro-2-phenoxyaniline is not available, data from related compounds such as other dichlorophenols and chloroanilines can provide guidance on potential hazards.

Table 2: GHS Hazard Statements for Related Compounds

Hazard StatementDescriptionAssociated Compound(s)Source(s)
H302Harmful if swallowed4-Phenoxyaniline, 4-Chloro-2,5-dimethoxyaniline[6][7]
H315Causes skin irritation5-Chloro-2-phenoxyaniline[8]
H319Causes serious eye irritation4-Phenoxyaniline, 5-Chloro-2-phenoxyaniline[6][8]
H335May cause respiratory irritation5-Chloro-2-phenoxyaniline[8]

Based on this information, 4,5-Dichloro-2-phenoxyaniline should be handled with care, assuming it may be harmful if swallowed and may cause skin, eye, and respiratory irritation.[6][8]

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated fume hood.

  • Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Applications in Research and Development

The true value of 4,5-Dichloro-2-phenoxyaniline lies in its potential as a building block for more complex molecules in the pharmaceutical and agrochemical industries. The presence of a primary amine and chloro-substituents on the aromatic rings provides multiple points for further chemical modification.

Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals Core 4,5-Dichloro-2-phenoxyaniline Pharma_Intermediate Scaffold for Bioactive Molecules Core->Pharma_Intermediate Amine Functionalization Agro_Intermediate Precursor for Active Ingredients Core->Agro_Intermediate Ring Substitution Kinase_Inhibitors Kinase Inhibitors Pharma_Intermediate->Kinase_Inhibitors Antimicrobials Antimicrobial Agents Pharma_Intermediate->Antimicrobials Herbicides Herbicides Agro_Intermediate->Herbicides Fungicides Fungicides Agro_Intermediate->Fungicides

Figure 2: Potential applications of 4,5-Dichloro-2-phenoxyaniline.

Pharmaceutical Intermediate

Phenoxyaniline derivatives are known to be valuable intermediates in the synthesis of various pharmaceutical drugs.[9] The structural motif of 4,5-Dichloro-2-phenoxyaniline could be incorporated into novel drug candidates targeting a range of biological pathways. The amine group can be readily functionalized to introduce diverse side chains, while the chlorinated rings can influence the molecule's lipophilicity and metabolic stability.

Agrochemical Intermediate

Chlorinated aromatic compounds are prevalent in agrochemicals.[10] 4,5-Dichloro-2-phenoxyaniline could serve as a precursor for the synthesis of new herbicides, fungicides, or insecticides. The specific substitution pattern of the chlorine atoms and the phenoxy group can be tailored to achieve desired biological activity and environmental profiles.

Conclusion

4,5-Dichloro-2-phenoxyaniline is a chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While a complete experimental dataset for this specific molecule is not yet publicly available, its structural features and the known chemistry of related compounds provide a strong foundation for its further investigation and application in research and development. As with any chemical, proper safety precautions should be taken during handling and use.

References

  • Current time inform
  • 4,5-dichloro-2-phenoxy-aniline - CAS号85385-27-9 - 摩熵化学. ([Link])

  • Material Safety Data Sheet. ([Link])

  • Safety data sheet. ([Link])

  • Electronic Supporting Information (ESI) - The Royal Society of Chemistry. ([Link])

  • 4-Chloro-2-phenoxyaniline | C12H10ClNO | CID 246563 - PubChem - NIH. ([Link])

  • 4,5-dichloro-2-phenoxy-aniline - CAS号85385-27-9 - 摩熵化学. ([Link])

  • 5-Chloro-2-phenoxyaniline (CAS No: 93-67-4) API Intermediate Manufacturers - apicule. ([Link])

  • Exploring the Chemical Properties and Applications of 4,5-Dichloro-o-phenylenediamine. ([Link])

  • Intermediate for Agrochemicals | Agriculture | Product Information | SUMITOMO SEIKA CHEMICALS CO.,LTD. ([Link])

  • 5-Chloro-2-phenoxyaniline | C12H10ClNO | CID 66738 - PubChem - NIH. ([Link])

  • The Essential Intermediate: 2,4-Dichloro-5-Isopropoxyaniline in Agrochemical Development. ([Link])

  • Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes - PMC. ([Link])

  • Phenol, 2,4-dichloro- - Evaluation statement - 14 January 2022. ([Link])

  • Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes | Biochemistry - ACS Publications. ([Link])

  • TOXICOLOGICAL EVALUATIONS - Berufsgenossenschaft Rohstoffe und Chemische Industrie. ([Link])

  • Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interactio n of Polybrominated Diphenyl Ether with CYP2B Enzymes - PubMed. ([Link])

  • Agrochemical Intermediates - gugupharm- Manufacturers & Suppliers of food,pharmceutical and agrochemical raw materials, cosmetic ingredients,health supplement ingredients ,pet products ingredients. ([Link])

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. ([Link])

  • Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. ([Link])

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. ([Link])

  • Phenol, 4-amino-2,6-dichloro- - the NIST WebBook. ([Link])

  • 5-Chloro-2-(2',4'-dichlorophenoxy)aniline - Optional[MS (GC)] - Spectrum - SpectraBase. ([Link])

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4,5-Dichloro-2-phenoxyaniline

Executive Summary 4,5-Dichloro-2-phenoxyaniline is a highly versatile, halogenated ortho-phenoxy aniline utilized extensively as a foundational building block in medicinal chemistry and agrochemical development. This tec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-Dichloro-2-phenoxyaniline is a highly versatile, halogenated ortho-phenoxy aniline utilized extensively as a foundational building block in medicinal chemistry and agrochemical development. This technical guide details its core physicochemical properties—specifically its molecular weight and formula—and explores the causality between these metrics and its downstream synthetic utility. By understanding the structural logic of this intermediate, researchers can optimize cross-coupling reactions and improve the pharmacokinetic profiles of their final therapeutic candidates.

Physicochemical Profiling & Pharmacokinetic Implications

Before integrating any building block into a synthetic pipeline, a rigorous understanding of its physicochemical parameters is mandatory. The quantitative data for 4,5-dichloro-2-phenoxyaniline is summarized below.

PropertyValue
Chemical Name 4,5-Dichloro-2-phenoxyaniline
CAS Registry Number 85385-27-9
Molecular Formula C12H9Cl2NO
Molecular Weight 254.11 g/mol
SMILES NC1=CC(Cl)=C(Cl)C=C1OC2=CC=CC=C2

Causality of Molecular Weight (254.11 g/mol ): In the context of drug development, molecular weight is a primary driver of oral bioavailability, governed by Lipinski's Rule of Five (target MW < 500 Da). At 254.11 g/mol , 4,5-dichloro-2-phenoxyaniline consumes exactly half of this theoretical "budget"[1]. This leaves medicinal chemists with approximately 245 Da of available mass to append target-specific pharmacophores, solubilizing groups, or pharmacokinetic modifiers without violating drug-likeness constraints.

Causality of Molecular Formula (C12H9Cl2NO): The inclusion of two chlorine atoms at the 4- and 5-positions of the aniline ring fundamentally alters the molecule's electronic and steric profile[2]. Halogenation withdraws electron density from the aromatic ring, which decreases the pKa of the primary amine. This reduced basicity prevents the aniline from acting as an unwanted hERG channel binder (a common liability in highly basic amines). Furthermore, the chlorines block potential sites of cytochrome P450-mediated oxidation, thereby increasing the metabolic half-life of the resulting therapeutic compound.

Structural Rationale in Drug Design

The architecture of 4,5-dichloro-2-phenoxyaniline is not arbitrary; it is a meticulously evolved scaffold for target engagement.

PharmacophoreLogic Core 4,5-Dichloro-2-phenoxyaniline MW: 254.11 | C12H9Cl2NO NH2 Aniline (-NH2) Vector for functionalization Core->NH2 Reactivity Cl2 4,5-Dichloro Motif Metabolic resistance & LogP Core->Cl2 Stability OPh 2-Phenoxy Group Hydrophobic pocket binding Core->OPh Affinity

Figure 1: Pharmacophore mapping and structural logic of 4,5-dichloro-2-phenoxyaniline.

Analytical Validation Protocol

To ensure scientific integrity, raw materials must be validated before entering the synthetic pipeline. Impurities in halogenated anilines can lead to catastrophic yield losses in downstream transition-metal-catalyzed cross-couplings.

Self-Validating Workflow for Purity Assessment:

  • Sample Preparation: Dissolve 1 mg of 4,5-dichloro-2-phenoxyaniline in 1 mL of LC-MS grade Methanol.

  • LC-MS Analysis: Inject 1 µL onto a C18 reverse-phase column. Run a gradient of 5-95% Acetonitrile in Water (with 0.1% Formic Acid) over 5 minutes.

    • Validation Checkpoint: Look for the primary [M+H]+ peak at m/z 255.1. The presence of the characteristic chlorine isotope pattern (M, M+2, M+4 in a 9:6:1 ratio) serves as an internal confirmation of the Cl2 formula.

  • 1H NMR Verification: Dissolve 5 mg in DMSO-d6.

    • Validation Checkpoint: Confirm the presence of the broad singlet corresponding to the -NH2 protons (typically around 5.0-5.5 ppm, integrating to 2H) and the specific splitting pattern of the phenoxy and dichloro-substituted aromatic rings.

ValidationWorkflow Input Raw Material CAS: 85385-27-9 LCMS LC-MS Analysis m/z: 255.1 [M+H]+ Input->LCMS NMR 1H NMR Structural Verification Input->NMR Gate Purity > 95%? LCMS->Gate NMR->Gate Pass Proceed to Synthesis Gate->Pass Yes Fail Recrystallization Gate->Fail No Fail->Input Reprocess

Figure 2: Self-validating analytical workflow for raw material verification.

Synthetic Methodology: HATU-Mediated Amide Coupling

Due to the electron-withdrawing nature of the 4,5-dichloro substitution, the nucleophilicity of the aniline nitrogen is heavily attenuated. Standard coupling reagents (like EDC/HOBt) often result in poor yields. Therefore, highly reactive uronium-based coupling reagents like HATU are required for successful functionalization.

Step-by-Step Protocol:

  • Activation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of the target carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Reagent Addition: Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes to form the activated ester.

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, while the 15-minute pre-activation ensures complete conversion to the highly reactive OAt ester before the weakly nucleophilic aniline is introduced.

  • Aniline Addition: Add 0.9 equivalents of 4,5-dichloro-2-phenoxyaniline.

    • Causality: Using the aniline as the limiting reagent (0.9 eq) ensures its complete consumption. Unreacted halogenated anilines are notoriously difficult to separate from the final product via silica gel chromatography due to similar Rf values; limiting its stoichiometry builds an internal purification control into the reaction design.

  • Reaction Monitoring: Stir at 40°C. Monitor via LC-MS every 2 hours until the m/z 255.1 peak disappears.

  • Workup: Quench with saturated aqueous NaHCO3, extract with Ethyl Acetate (3x), wash the combined organic layers with 5% LiCl aqueous solution (to remove residual DMF), dry over Na2SO4, and concentrate in vacuo.

References

  • Source: bldpharm.
  • Source: molaid.

Sources

Foundational

Precision in Nomenclature: The Definitive Guide to 4,5-Dichloro-2-phenoxyaniline

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals encountering 4,5-Dichloro-2-phenoxyaniline . It prioritizes disambiguation, structural pre...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals encountering 4,5-Dichloro-2-phenoxyaniline . It prioritizes disambiguation, structural precision, and actionable search strategies over generic descriptions.

Executive Summary: The Identity Crisis of Diphenyl Ethers

In the high-stakes environment of drug discovery and agrochemical synthesis, ambiguity is a liability. 4,5-Dichloro-2-phenoxyaniline (CAS 85385-27-9) represents a classic case of nomenclature complexity. Depending on whether the molecule is viewed as a substituted aniline, a diphenyl ether, or a metabolic derivative, its name shifts significantly in the literature.

This guide deconstructs these synonyms, providing a validated framework for database searching, procurement, and structural verification. It specifically addresses the risk of confusing this compound with its common isomer, the herbicide metabolite 2,4-dichloro-phenoxyaniline.

The Identity Matrix: Core Identifiers

The following data points are the immutable anchors for this compound. When in doubt, validate against the CAS Registry Number or SMILES string.

Identifier TypeValueContext
CAS Registry Number 85385-27-9 Primary Database Key
IUPAC Name 4,5-Dichloro-2-phenoxyanilineOfficial Nomenclature
Systematic Name Benzenamine, 4,5-dichloro-2-phenoxy-CA Index Name (Chemical Abstracts)
Molecular Formula C₁₂H₉Cl₂NOStoichiometry
Molecular Weight 254.11 g/mol Mass Spectrometry (M+)
SMILES NC1=CC(Cl)=C(Cl)C=C1OC2=CC=CC=C2Chemoinformatics / Docking
InChIKey Derived from structureUnique Hash for Database Linking

Synonym Taxonomy: Decoding the Literature

Literature references for this compound fall into three distinct distinct "dialects" depending on the scientific discipline. Understanding these is crucial for comprehensive prior art searches.

A. The Organic Synthesis Dialect (Aniline-Centric)

Synthetic chemists view the molecule as a functionalized aniline. The numbering prioritizes the amine group (-NH₂) at position 1.

  • Primary Synonym: 4,5-Dichloro-2-phenoxyaniline[1]

  • Variation: 2-Phenoxy-4,5-dichloroaniline (Emphasizes the ether linkage as a substituent).

  • Usage: Found in vendor catalogs (e.g., BLD Pharm, Sigma-Aldrich) and synthesis papers describing nucleophilic aromatic substitution (SₙAr).

B. The Structural Class Dialect (Ether-Centric)

In agrochemical research (specifically diphenyl ether herbicides), the molecule is often named as an ether.

  • Primary Synonym: 2-Amino-4,5-dichlorodiphenyl ether

  • Variation: 4,5-Dichloro-2-aminodiphenyl ether

  • Usage: Common in patent literature covering "amino-diphenyl ethers" as intermediates for herbicides or as reduced metabolites of nitro-diphenyl ethers.

C. The Toxicology & Metabolism Dialect

In environmental toxicology, particularly regarding Polybrominated Diphenyl Ethers (PBDEs) and their chlorinated analogs, this compound is treated as a congener.[2]

  • Primary Synonym: Amino-PCDE congener (Polychlorinated diphenyl ether)

  • Context: Often referenced in studies investigating the binding affinity of halogenated phenoxyanilines to Cytochrome P450 enzymes (e.g., CYP2B6).[2]

  • Literature Marker: Look for terms like "Phenoxyaniline analogues" or "Halogenated diphenyl ether metabolites."

Structural Logic & Numbering Visualization

The confusion in naming often stems from ring numbering priorities. The diagram below visualizes the correct IUPAC numbering (Aniline-based) versus the Ether-based description.

G Figure 1: Nomenclature Logic for 4,5-Dichloro-2-phenoxyaniline cluster_0 Aniline Priority (IUPAC) cluster_1 Ether Priority (Common) Aniline Benzene Ring A (Base: Aniline) Amine 1-Amino (-NH2) (Priority Group) Aniline->Amine Pos 1 Phenoxy 2-Phenoxy (-O-Ph) (Substituent) Aniline->Phenoxy Pos 2 Chlorine 4,5-Dichloro (Substituents) Aniline->Chlorine Pos 4,5 Ether Diphenyl Ether (Base Structure) Aniline->Ether Equivalent Structure Different Naming Rule Subst 2-Amino 4,5-Dichloro Ether->Subst Ring A Substitutions

Caption: Figure 1 illustrates the dual naming conventions. IUPAC rules prioritize the amine (blue), fixing it at position 1. Common usage often treats the ether linkage (red) as the parent scaffold.

Critical Disambiguation: The "Isomer Trap"

The "Nitrofen" Confusion
  • The Trap: Many researchers confuse this compound with 2,4-dichloro-2'-phenoxyaniline (or related 2,4-dichloro isomers), which are common metabolites of the herbicide Nitrofen.

  • The Difference:

    • Target Compound (4,5-dichloro): Chlorines are adjacent (ortho to each other) on the aniline ring.

    • Common Isomer (2,4-dichloro): Chlorines are meta to each other.

  • Why it Matters: The 4,5-substitution pattern creates a distinct steric and electronic environment, often altering metabolic stability and enzyme binding (e.g., CYP2B inhibition) compared to the 2,4-isomer.

Experimental Verification Protocol (NMR)

To confirm you have the correct isomer without a crystal structure, use ¹H NMR coupling constants .

Protocol: ¹H NMR Analysis (DMSO-d₆)

  • Focus Region: Aromatic region (6.5 – 8.0 ppm).

  • Target Signals: Look for the protons on the aniline ring (Ring A).

    • 4,5-Dichloro Isomer (Target): You will see two singlets (or weakly coupled para-signals) for the protons at positions 3 and 6. Because the chlorines are at 4 and 5, the remaining protons are para to each other (positions 3 and 6).

    • 2,4-Dichloro Isomer: You will typically see a pair of doublets (J ≈ 8-9 Hz) for the protons at positions 5 and 6 (ortho coupling).

Literature Search Strategy

To perform a comprehensive "Exhaustive Search" for prior art or toxicity data, use the following Boolean string. This captures all three "dialects" described in Section 3.

Recommended Query String:

("4,5-dichloro-2-phenoxyaniline" OR "2-amino-4,5-dichlorodiphenyl ether" OR "Benzenamine, 4,5-dichloro-2-phenoxy-" OR "CAS 85385-27-9" OR ("phenoxyaniline" AND "PBDE metabolite" AND "dichloro"))[1]

Workflow for Data Retrieval:

SearchWorkflow Start Start Search Query Apply Boolean String (Section 6) Start->Query SciFinder SciFinder / Reaxys (Chemical Synthesis) Query->SciFinder Synthesis PubMed PubMed / ToxLine (Metabolism & Tox) Query->PubMed Toxicology Patents Google Patents / Espacenet (Industrial Use) Query->Patents Applications Filter1 Filter: Isomers (Exclude 2,4-dichloro) SciFinder->Filter1 PubMed->Filter1 Patents->Filter1 Result Validated Literature Set Filter1->Result

Caption: A strategic workflow for isolating relevant literature while filtering out common isomeric noise.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12826509: 4,5-Dichloro-2-phenoxyaniline. Retrieved March 6, 2026, from [Link]

  • Feo, M. L., et al. (2018). Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes. Chemical Research in Toxicology. Retrieved from [Link]

  • NIST Chemistry WebBook. 4,5-Dichloro-2-nitroaniline (Precursor Reference). Retrieved from [Link]

Sources

Exploratory

4,5-Dichloro-2-phenoxyaniline safety data sheet (SDS)

Technical Whitepaper: Safety, Handling, and Toxicological Profiling of 4,5-Dichloro-2-phenoxyaniline Executive Summary As a Senior Application Scientist specializing in the metabolic profiling and safe handling of reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Safety, Handling, and Toxicological Profiling of 4,5-Dichloro-2-phenoxyaniline

Executive Summary

As a Senior Application Scientist specializing in the metabolic profiling and safe handling of reactive chemical intermediates, I have designed this technical guide to serve as an advanced Safety Data Sheet (SDS) for 4,5-Dichloro-2-phenoxyaniline (CAS: 85385-27-9) . Moving beyond standard regulatory checklists, this whitepaper elucidates the underlying chemical causality dictating the compound's toxicity, outlines self-validating handling protocols, and details its environmental fate to support researchers and drug development professionals.

Physicochemical Profiling & Structural Implications

4,5-Dichloro-2-phenoxyaniline is a halogenated diphenyl ether derivative featuring a primary aromatic amine[1]. The presence of electron-withdrawing chlorine atoms at the 4- and 5-positions stabilizes the aromatic ring against certain electrophilic attacks but significantly alters its lipophilicity and metabolic fate compared to unsubstituted anilines. This high lipophilicity increases the risk of rapid percutaneous absorption.

Table 1: Physicochemical and Structural Data

Property Value
Chemical Name 4,5-Dichloro-2-phenoxyaniline
CAS Registry Number 85385-27-9
Molecular Formula C12H9Cl2NO
Molecular Weight 254.11 g/mol
SMILES String NC1=CC(Cl)=C(Cl)C=C1OC2=CC=CC=C2

| Structural Class | Halogenated Aryl Amine / Diphenyl Ether |

Toxicological Mechanisms & Hazard Assessment

The primary acute hazard of halogenated anilines is their capacity to induce severe methemoglobinemia and subsequent hemolytic anemia[2]. Crucially, the parent compound itself is not the direct toxicant; toxicity is mediated entirely by its hepatic biotransformation.

Mechanistic Causality: Upon systemic absorption, 4,5-Dichloro-2-phenoxyaniline undergoes N-hydroxylation mediated by hepatic Cytochrome P450 enzymes (predominantly CYP1A2 and CYP2E1)[3]. The resulting N-hydroxy metabolite is highly reactive and readily oxidizes to a nitrosobenzene derivative. This oxidation is coupled with the generation of reactive oxygen species (ROS) and the direct oxidation of ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, forming methemoglobin[4]. The nitroso derivative can then be enzymatically reduced back to the N-hydroxy form, creating a toxic "futile cycle" that amplifies oxidative stress and erythrocyte damage (Heinz body formation) far beyond stoichiometric proportions[4].

ToxPathway A 4,5-Dichloro-2-phenoxyaniline B Hepatic CYP450 Oxidation A->B Absorption G Detoxification A->G Phase II C N-Hydroxy Metabolite B->C N-Hydroxylation D Nitrosobenzene Derivative C->D Spontaneous Oxidation E Methemoglobinemia C->E ROS Generation D->C Enzymatic Reduction D->E Direct Oxidation F Erythrocyte Damage E->F Protein Accumulation

Figure 1: CYP450-mediated metabolic activation of halogenated anilines leading to methemoglobinemia.

Table 2: GHS Hazard Classification (Extrapolated Class Profile)

Hazard Class Category Hazard Statement
Acute Toxicity (Oral/Dermal) Category 4 H302/H312: Harmful if swallowed or in contact with skin
Eye Damage/Irritation Category 2A H319: Causes serious eye irritation
Skin Sensitization Category 1 H317: May cause an allergic skin reaction
Specific Target Organ Toxicity Category 2 H373: May cause damage to blood/liver through prolonged exposure

| Aquatic Toxicity (Chronic) | Category 1 | H410: Very toxic to aquatic life with long-lasting effects |

Experimental Protocols & Safe Handling Workflows

To mitigate the risks associated with percutaneous absorption and inhalation, laboratory workflows must be designed as self-validating systems where containment is continuously verifiable.

Protocol 1: Routine Laboratory Handling & Weighing

  • Engineering Controls: Perform all manipulations within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Selection: Don a fitted half-mask respirator with P100/organic vapor cartridges, double nitrile gloves, and a Tyvek lab coat. Causality note: Latex offers insufficient barrier protection against lipophilic amines and must be avoided.

  • Static Mitigation: Use an anti-static weighing draft shield. Halogenated aniline powders carry static charges, significantly increasing aerosolization risk.

  • System Validation: Post-handling, swab the balance pan and adjacent surfaces. Extract swabs in 50:50 Acetonitrile:Water and analyze via HPLC-UV (254 nm). A clean workspace must yield <0.1 µg/cm² of residual compound to validate decontamination.

Protocol 2: Emergency Spill Containment & Decontamination In the event of a spill, immediate containment is critical to prevent environmental leaching, as chlorinated anilines are highly persistent[5].

SpillResponse S1 Spill Detected S2 Evacuate & Isolate S1->S2 S3 Don PPE (Respirator/Nitrile) S2->S3 S4 Contain (Inert Absorbent) S3->S4 S5 Neutralize & Collect S4->S5 S6 Hazardous Waste Disposal S5->S6

Figure 2: Step-by-step emergency response and containment workflow for halogenated aniline spills.

  • Isolation: Evacuate personnel and isolate the spill radius (minimum 5 meters).

  • Containment: Cover the solid spill with a damp, inert absorbent (e.g., diatomaceous earth) to suppress dust. Do not use reactive chemical neutralizers (like strong oxidizers) which may generate toxic chlorine gas or reactive nitroso intermediates.

  • Collection: Sweep the absorbent mixture using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination & Validation: Wash the affected surface with a 5% acetic acid solution to protonate residual amine (forming the more water-soluble anilinium salt). Post-cleanup validation is achieved by swabbing the perimeter and confirming <0.1 µg/cm² via LC-MS/MS.

Protocol 3: Clinical Management of Systemic Exposure If systemic exposure occurs and methemoglobin levels exceed 15-20%, immediate clinical intervention is required.

  • Primary Treatment: Administer Methylene Blue intravenously at 1-2 mg/kg over 5 minutes. Methylene blue acts as an artificial electron acceptor for NADPH methemoglobin reductase, bypassing the blocked physiological pathways[4].

  • Continuous Infusion: Because of the futile cycling of the halogenated aniline metabolites, rebound methemoglobinemia is common. If levels rebound, initiate a continuous infusion of 0.1 mg/kg/hr for 3 to 5 days, titrating to maintain methemoglobin fractions <2%[4].

Regulatory Compliance & Environmental Impact

Halogenated anilines exhibit significant environmental persistence. The chlorine substituents impede microbial degradation, leading to prolonged half-lives in aquatic environments (often exceeding several months)[5]. Furthermore, these compounds are prone to bioaccumulation and can disrupt endocrine function in aquatic organisms, altering behavioral and reproductive development[5].

Disposal must strictly adhere to EPA/RCRA guidelines. Waste containing 4,5-Dichloro-2-phenoxyaniline requires high-temperature incineration (>1000°C) equipped with specialized alkaline scrubbing systems to prevent the atmospheric release of highly toxic polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).

References

1.[1] BLD Pharm, 85385-27-9 | 4,5-Dichloro-2-phenoxyaniline, bldpharm.com. URL: 2.[3] National Institutes of Health (PMC), Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity with widely used cardiovascular drugs using a green micellar chromatographic method, nih.gov. URL: 3.[4] Tox and Hound, Fellow Friday - Methylene Blue Infusions, toxandhound.com. URL: 4.[2] Oxford Academic, Subacute Inhalation Toxicity of Aniline in Rats: Analysis of Time-Dependence and Concentration-Dependence of Hematotoxic Effects, oup.com. URL: 5.[5] National Institutes of Health (PMC), The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem, nih.gov. URL:

Sources

Foundational

Solubility Dynamics and Solvent Selection Strategies for 4,5-Dichloro-2-phenoxyaniline in Organic Synthesis

Executive Summary 4,5-Dichloro-2-phenoxyaniline (CAS: 85385-27-9) is a highly functionalized halogenated diaryl ether amine utilized as a critical building block in the synthesis of advanced pharmaceuticals and agrochemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-Dichloro-2-phenoxyaniline (CAS: 85385-27-9) is a highly functionalized halogenated diaryl ether amine utilized as a critical building block in the synthesis of advanced pharmaceuticals and agrochemicals[1]. Because of its complex structural motifs—combining a hydrogen-bonding amine, a flexible lipophilic phenoxy ether, and an electron-withdrawing dichloro-substituted aromatic ring—predicting and controlling its solubility is paramount for reaction optimization. This whitepaper provides an in-depth technical framework for understanding the solvation mechanics of 4,5-Dichloro-2-phenoxyaniline, detailing a self-validating experimental protocol for thermodynamic solubility determination, and applying these insights to downstream transition-metal-catalyzed cross-couplings.

Structural Anatomy & Solvation Mechanics

To rationally select solvents for 4,5-Dichloro-2-phenoxyaniline, one must first analyze the causality between its molecular architecture and its cohesive energy. Solvation occurs when the solvent-solute interactions thermodynamically overcome the crystal lattice energy of the solid.

  • The Primary Amine (-NH₂): Acts as both a hydrogen bond donor and acceptor. However, the strong electron-withdrawing inductive effect of the adjacent 4,5-dichloro groups significantly reduces its basicity and nucleophilicity.

  • The Phenoxy Group (-O-Ph): Introduces a high degree of lipophilicity. The rotational freedom around the ether linkage slightly disrupts planar crystal packing, but the overall hydrophobicity heavily dictates solvent compatibility.

  • Hansen Solubility Parameters (HSP): The principle of "like dissolves like" is mathematically quantified using HSP, which divides cohesive energy into three parameters: dispersion forces (

    
    ), polar interactions (
    
    
    
    ), and hydrogen bonding (
    
    
    )[2]. Due to its heavy halogenation and aromaticity, 4,5-Dichloro-2-phenoxyaniline possesses a high
    
    
    requirement. Solvents must provide strong dispersion interactions while offering moderate
    
    
    and
    
    
    to solvate the amine and ether moieties.

Predictive Solubility Profiling

Based on the HSP framework and the structural features of halogenated phenoxyanilines, the following table summarizes the expected solubility profile across various organic solvent classes.

Solvent ClassRepresentative SolventHSP (

)
Estimated Solubility (25°C)Solvation Causality
Halogenated Dichloromethane (DCM)18.0, 6.3, 6.1High (>100 mg/mL)Excellent dispersion match (

) for the dichloro-aromatic system; easily overcomes lattice energy.
Ethers Tetrahydrofuran (THF)16.8, 5.7, 8.0High (>100 mg/mL)The ether oxygen acts as a strong H-bond acceptor for the primary amine, disrupting solute-solute H-bonding.
Polar Aprotic N,N-Dimethylformamide17.4, 13.7, 11.3High (>100 mg/mL)High dipole moment stabilizes the electron-deficient aniline ring; strong universal solvating power.
Aromatic Toluene18.0, 1.4, 2.0Moderate (20-50 mg/mL)Favorable

stacking and dispersion interactions, but lacks the H-bonding capacity to fully solvate the -NH₂ group.
Alcohols Methanol15.1, 12.3, 22.3Low (5-20 mg/mL)High

causes strong solvent self-association, thermodynamically excluding the highly lipophilic solute.
Aliphatic Heptane15.3, 0.0, 0.0Very Low (<1 mg/mL)Insufficient polarity and H-bonding capacity to overcome the cohesive energy of the solute's polar functional groups.
Aqueous Water15.6, 16.0, 42.3Insoluble (<0.01 mg/mL)Extreme hydrophobic rejection driven by the bulky dichloro-phenoxy structural motifs.

Experimental Methodology: Thermodynamic Solubility Determination

While kinetic solubility assays (e.g., diluting DMSO stock solutions into aqueous buffers) are useful for high-throughput early screening, they often falsely overestimate solubility due to supersaturation and co-solvent effects[3]. For rigorous process chemistry, Thermodynamic Equilibrium Solubility via the Shake-Flask method is the gold standard[4][5].

The following protocol is designed as a self-validating system to ensure absolute data integrity.

Step-by-Step Protocol: The Miniaturized Shake-Flask Method
  • Saturation Preparation: Weigh an excess amount of 4,5-Dichloro-2-phenoxyaniline (approx. 50 mg) into a 2 mL amber glass HPLC vial. Add 1.0 mL of the target organic solvent. Causality: An excess of solid must remain visible to guarantee that the solution has reached its absolute saturation limit.

  • Thermodynamic Equilibration: Seal the vial and place it in a thermostated orbital shaker at 300 rpm and 25.0 ± 0.1 °C for 48 hours. Self-Validation: Temperature control is critical, as solubility is highly temperature-dependent. A 48-hour incubation ensures the system has transitioned from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. Carefully draw the supernatant and pass it through a 0.22 µm PTFE syringe filter. Causality: Centrifugation followed by filtration eliminates sub-micron undissolved particulates that would cause false-positive concentration spikes during UV detection.

  • Quantification via HPLC-UV: Dilute an aliquot of the filtered supernatant (e.g., 1:100) in the mobile phase containing a known concentration of an internal standard (e.g., 4-chloroaniline). Analyze via HPLC-UV at the compound's

    
     (approx. 254 nm). Self-Validation: The internal standard corrects for any volumetric errors during the high-dilution step, ensuring quantitative trustworthiness.
    

Workflow Visualization

Below is the logical workflow for moving from solid compound analysis to downstream reaction optimization.

G A 4,5-Dichloro-2-phenoxyaniline (Solid State) B Hansen Parameter Screening (Dispersion, Polarity, H-Bond) A->B Structural Analysis C Thermodynamic Equilibration (Shake-Flask, 25°C, 48h) B->C Solvent Matrix D Phase Separation (10,000 x g + 0.22 µm Filter) C->D Saturated Suspension E HPLC-UV Analysis (Internal Standard Validation) D->E Solvated Aliquot F Reaction Optimization (Buchwald-Hartwig Amination) E->F Solubility Profile

Thermodynamic solubility screening and solvent optimization workflow.

Application Insight: Solvent Selection for Buchwald-Hartwig Cross-Coupling

Understanding the solubility of 4,5-Dichloro-2-phenoxyaniline is not merely an analytical exercise; it directly dictates the success of downstream synthetic applications, most notably the Buchwald-Hartwig Amination [6]. This palladium-catalyzed cross-coupling reaction is the premier method for forming complex C-N bonds from primary anilines[7].

Solvent Causality in Catalysis: In a Buchwald-Hartwig coupling, the solvent must simultaneously dissolve the aniline substrate, the aryl halide coupling partner, and the active Pd(0)-ligand complex, while remaining inert to the strong inorganic bases (e.g., Cs₂CO₃ or NaOtBu) required for the catalytic cycle[6].

  • While THF and DMF offer excellent solubility for 4,5-Dichloro-2-phenoxyaniline, DMF can coordinate with and poison certain palladium catalysts, and THF limits the reaction temperature to its boiling point (66 °C).

  • Toluene and 1,4-Dioxane are the industry standards for this reaction. Although Toluene only offers moderate room-temperature solubility for the aniline, its high boiling point (110 °C) allows the reaction to be run at elevated temperatures. At 110 °C, the solubility of 4,5-Dichloro-2-phenoxyaniline in Toluene increases exponentially, ensuring the substrate is fully in solution during the rate-limiting oxidative addition step of the catalytic cycle[7].

References

Sources

Exploratory

Technical Comparison: 4,5-Dichloro vs. 3,4-Dichloro-2-Phenoxyaniline

The following technical guide provides an in-depth analysis of the structural, synthetic, and functional differences between 4,5-dichloro-2-phenoxyaniline and 3,4-dichloro-2-phenoxyaniline . While "phenoxyaniline" can br...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the structural, synthetic, and functional differences between 4,5-dichloro-2-phenoxyaniline and 3,4-dichloro-2-phenoxyaniline .

While "phenoxyaniline" can broadly refer to any aniline with a phenoxy substituent, this guide focuses on the 2-phenoxyaniline (o-phenoxyaniline) scaffold, as this is the primary industrial intermediate (CAS 85385-27-9) used in the synthesis of heterocyclic pharmaceuticals and agrochemicals.[1]

[1]

Executive Summary

The core difference between these two regioisomers lies in their synthetic accessibility and conformational dynamics .

  • 4,5-Dichloro-2-phenoxyaniline is a stable, commercially accessible intermediate.[1] Its structure allows for relative conformational freedom of the phenoxy ring, making it a versatile scaffold for "induced fit" drug binding.

  • 3,4-Dichloro-2-phenoxyaniline is synthetically challenging to access due to extreme steric hindrance during the nucleophilic aromatic substitution (SnAr) step.[1] Structurally, the chlorine at position 3 locks the phenoxy ring (position 2) into a twisted conformation ("Ortho Effect"), significantly altering its biological activity profile compared to the 4,5-isomer.

Structural & Electronic Analysis

Nomenclature and Topology

Both compounds share the parent scaffold of 2-phenoxyaniline (an aniline ring with a phenoxy ether linkage at the ortho position).[1] The numbering of the aniline ring starts at the amino group (


) as position 1.
Feature4,5-Dichloro-2-phenoxyaniline 3,4-Dichloro-2-phenoxyaniline
Structure Cl at C4, C5; OPh at C2.[1]Cl at C3, C4; OPh at C2.
Symmetry Asymmetric substitution.Asymmetric substitution.
Steric Environment Open: C3 and C6 are protonated. The phenoxy group at C2 has only one ortho neighbor (the amine), allowing rotation.Crowded: C3 is chlorinated. This Cl atom is ortho to the phenoxy group at C2, creating a severe steric clash.
Electronic Effect C4/C5 Cl atoms exert EWG (electron-withdrawing) effects on the amine via induction, reducing pKa moderately.C3 Cl exerts a strong inductive EWG effect on the amine (meta) and the phenoxy oxygen (ortho), significantly reducing basicity.
The "Ortho Effect" (Steric Clash)

The defining characteristic of the 3,4-dichloro isomer is the interaction between the Chlorine at C3 and the Phenoxy Oxygen at C2.

  • Van der Waals Radii: Chlorine (

    
    ) is significantly larger than Hydrogen (
    
    
    
    ).
  • Consequence: In the 3,4-isomer, the C3-Chloro substituent forces the C2-Phenoxy ring to twist out of the plane of the aniline ring to minimize repulsion.[1] This "locked" non-planar conformation prevents the molecule from adopting the flat geometry often required for intercalation or specific kinase hinge binding.

Synthetic Accessibility & Protocols

This section details why the 4,5-isomer is the standard industrial intermediate while the 3,4-isomer is rarely observed.

Retrosynthetic Analysis (SnAr Pathway)

The standard synthesis for phenoxyanilines involves Nucleophilic Aromatic Substitution (SnAr) of a trichloronitrobenzene precursor with phenol, followed by reduction of the nitro group.

Pathway A: Synthesis of 4,5-Dichloro-2-phenoxyaniline (Feasible)[1]
  • Starting Material: 2,4,5-Trichloronitrobenzene.[1][2][3][4]

  • Mechanism: The nitro group (

    
    ) activates the ortho (C2) and para (C4) positions for nucleophilic attack.
    
  • Regioselectivity: While para-attack is sterically favored, specific conditions (non-polar solvents, phase transfer catalysis) can promote ortho-attack at C2 to yield the desired 2-phenoxy intermediate.[1]

  • Outcome: High yield of 4,5-dichloro-2-phenoxyaniline.[1]

Pathway B: Synthesis of 3,4-Dichloro-2-phenoxyaniline (Blocked)[1]
  • Starting Material: 2,3,4-Trichloronitrobenzene.[1][5][6][7]

  • Mechanism: The nitro group activates C2 (ortho) and C4 (para).

  • The Problem: The C2 position is flanked by the Nitro group (C1) and a Chlorine atom (C3). This creates a "steric pocket" that blocks the bulky phenoxide nucleophile.

  • Outcome: The reaction proceeds almost exclusively at the C4 position, yielding 2,3-dichloro-4-phenoxyaniline instead.[1] Accessing the 3,4-dichloro-2-phenoxy isomer requires complex alternative routes (e.g., copper-catalyzed Ullmann coupling), making it commercially rare.[1]

Visualization of Reaction Pathways[1]

SynthesisPathways Start1 2,4,5-Trichloronitrobenzene Phenol + Phenol / Base Start1->Phenol Start2 2,3,4-Trichloronitrobenzene Start2->Phenol Inter1 2-Phenoxy-4,5-dichloro-nitrobenzene (Ortho-Attack) Phenol->Inter1 Favored under specific conditions Inter2 4-Phenoxy-2,5-dichloro-nitrobenzene (Para-Attack) Phenol->Inter2 Competes Inter3 4-Phenoxy-2,3-dichloro-nitrobenzene (Para-Attack / Major) Phenol->Inter3 Sterically Favored Inter4 2-Phenoxy-3,4-dichloro-nitrobenzene (Ortho-Attack / BLOCKED) Phenol->Inter4 Sterically Hindered Product1 4,5-Dichloro-2-phenoxyaniline (Target Isomer) Inter1->Product1 Reduction (Fe/HCl or H2/Pd)

Figure 1: Comparative synthetic pathways showing the accessibility of the 4,5-isomer versus the steric blockade preventing standard synthesis of the 3,4-isomer.[1]

Experimental Protocol: Synthesis of 4,5-Dichloro-2-phenoxyaniline

Note: This protocol validates the accessibility of the 4,5-isomer. All steps must be performed in a fume hood.

Step 1: Nucleophilic Aromatic Substitution[1]
  • Reagents: Charge a reactor with 2,4,5-trichloronitrobenzene (1.0 eq), Phenol (1.1 eq), and Potassium Carbonate (

    
    , 1.5 eq) in DMF (Dimethylformamide).
    
  • Reaction: Heat to

    
     for 4-6 hours. Monitor by TLC (Hexane/Ethyl Acetate 8:2).
    
    • Checkpoint: Look for the disappearance of the starting nitrobenzene (

      
      ) and appearance of the phenoxy-nitro intermediate (
      
      
      
      ).
  • Workup: Pour into ice water. The product precipitates as a yellow solid. Filter, wash with water, and recrystallize from ethanol to remove the para-substituted isomer (if present).

Step 2: Bechamp Reduction[1]
  • Reagents: Suspend the nitro intermediate in Ethanol/Water (3:1). Add Iron powder (4.0 eq) and catalytic Ammonium Chloride .

  • Reaction: Reflux for 2 hours. The yellow color of the nitro compound will fade to a pale beige/white.

  • Isolation: Filter hot through Celite to remove iron oxides. Concentrate the filtrate.

  • Purification: Recrystallize from Hexane/Toluene.

    • Result: 4,5-Dichloro-2-phenoxyaniline (White to off-white needles, mp

      
      ).[1]
      

Biological & Pharmacological Implications[1][2]

Structure-Activity Relationship (SAR)

In drug discovery (particularly kinase inhibitors), the choice between these isomers dictates the molecule's ability to fit into a binding pocket.

  • 4,5-Isomer (Flexible): The absence of substituents at C3 and C6 allows the phenoxy group to rotate. This is ideal for "Induced Fit" binding modes where the inhibitor must adapt to the enzyme's active site.

  • 3,4-Isomer (Rigid): The C3-Chloro locks the conformation.[1] This is useful only if the target protein requires a specific, pre-organized twisted conformation. If the pocket is flat, the 3,4-isomer will fail to bind due to steric penalty.

Metabolic Stability[1]
  • Para-Blockade: In the 4,5-isomer, the C4 position (para to the amine) is blocked by Chlorine. This prevents metabolic hydroxylation at the most reactive site (a common clearance pathway for anilines), potentially increasing the drug's half-life.

  • Toxicity: 3,4-dichloroanilines are known precursors to toxic metabolites (e.g., in herbicide degradation). The 4,5-isomer shares this dichloro-motif, requiring careful ADMET screening for hepatotoxicity.[1]

Summary Table

Property4,5-Dichloro-2-phenoxyaniline3,4-Dichloro-2-phenoxyaniline
CAS Number 85385-27-9 Not commercially standard
Synthetic Yield High (via SnAr of 2,4,5-TCNB)Trace/Low (Sterically blocked)
Conformation Flexible (Free rotation of OPh)Rigid (Twisted by C3-Cl)
pKa (Aniline)


(Stronger inductive effect)
Primary Use Intermediate for Benzothiazoles, ImidazolesSpecialized mechanistic probe

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 4,5-Dichloro-2-nitroaniline. Retrieved from [Link]

  • Wedemeyer, K., et al. (1980). Process for preparing 3-chloro- and 3,5-dichloro-anilines. U.S. Patent 4,193,937. Google Patents.
  • Vertex Pharmaceuticals. (2018). Heteroaryl rheb inhibitors and uses thereof. WO2018191146A1. Google Patents.

Sources

Protocols & Analytical Methods

Method

Synthesis of 4,5-Dichloro-2-phenoxyaniline from 4,5-dichloro-2-nitro-diphenyl ether

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary & Mechanistic Rationale The synthesis of 4,5-dichloro-2-ph...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The synthesis of 4,5-dichloro-2-phenoxyaniline (CAS: 85385-27-9) from 4,5-dichloro-2-nitro-diphenyl ether represents a classic challenge in chemoselective reduction. The substrate contains a reducible nitro group ortho to a bulky phenoxy ether, alongside two aryl chloride moieties.

As a Senior Application Scientist, I have structured this protocol to address the primary bottleneck in halogenated nitroarene reduction: the thermodynamic vulnerability of the C-Cl bond to hydrodehalogenation. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is strictly contraindicated for this workflow. Palladium readily undergoes oxidative addition into aryl C-Cl bonds, leading to extensive dehalogenation and complex product mixtures.

To preserve the C-Cl bonds while quantitatively reducing the nitro group, we must employ catalytic systems that strictly follow the Haber Mechanism (nitro → nitroso → hydroxylamine → amine) without activating the carbon-halogen bond[1].

We present two field-validated methodologies designed as self-validating systems, ensuring high-fidelity analytical readouts and scalable yields:

  • Catalytic Transfer Hydrogenation (FeCl₃/C + Hydrazine): Generates active iron oxyhydroxide species in situ. It is highly scalable, avoids pressurized H₂, and is highly specific to the nitro group[2][3].

  • Alloyed Catalytic Hydrogenation (Pt-Fe/C): Designed for industrial scale-up. Platinum, when alloyed with Iron, shifts its d-band center, drastically reducing its affinity for C-Cl oxidative addition while maintaining high activity for N=O bond activation[4].

Experimental Workflow & Pathway Visualization

The following workflow illustrates the strategic divergence in methodology based on scale and equipment availability.

Workflow SM 4,5-Dichloro-2-nitro-diphenyl ether (Starting Material) MethodA Method A: Transfer Hydrogenation (N2H4·H2O, FeCl3/C, MeOH, 65°C) SM->MethodA MethodB Method B: Béchamp Reduction (Fe powder, NH4Cl, EtOH/H2O, 80°C) SM->MethodB MethodC Method C: Catalytic Hydrogenation (Pt-Fe/C, H2, 2.0 MPa, 60°C) SM->MethodC Haber Haber Reduction Mechanism (Nitro → Nitroso → Hydroxylamine → Amine) MethodA->Haber MethodB->Haber MethodC->Haber Product 4,5-Dichloro-2-phenoxyaniline (Target Product) Haber->Product Chemoselective (No C-Cl Cleavage)

Chemoselective reduction pathways for 4,5-dichloro-2-nitro-diphenyl ether.

Detailed Experimental Protocols

Method A: Catalytic Transfer Hydrogenation (Recommended for Lab to Pilot Scale)

This method utilizes Hydrazine hydrate as a hydrogen donor over an in situ generated Iron/Carbon catalyst[2][3].

  • Causality Check: Activated carbon serves as a high-surface-area support for the reduction of FeCl₃ to active Fe(0)/iron oxyhydroxide nanoparticles. Hydrazine produces only N₂ and H₂O as byproducts, simplifying downstream purification[1].

Materials:

  • 4,5-dichloro-2-nitro-diphenyl ether: 12.0 g (42.2 mmol)

  • Iron(III) chloride (FeCl₃): 702 mg (4.33 mmol, ~10 mol%)

  • Activated Charcoal (Darco® or equivalent): 3.70 g

  • Hydrazine monohydrate (N₂H₄·H₂O, 98%): 7.00 mL (144 mmol, ~3.4 eq)

  • Methanol (MeOH): 360 mL

Step-by-Step Procedure:

  • System Initialization: In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4,5-dichloro-2-nitro-diphenyl ether (12.0 g), FeCl₃ (702 mg), and activated charcoal (3.70 g) in MeOH (360 mL)[2].

  • Thermal Activation: Heat the suspension to 50 °C under a nitrogen atmosphere.

  • Reagent Addition: Critical Step. Add hydrazine monohydrate (7.00 mL) dropwise over 10–15 minutes. Caution: Gas evolution (N₂) will occur. The slow addition controls the exothermic generation of active hydrogen species on the carbon surface[2].

  • Reflux: Elevate the temperature to reflux (approx. 65 °C) and stir vigorously for 1 hour. Monitor reaction completion via TLC (Hexanes/EtOAc 4:1) or LC-MS.

  • Quench & Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to safely remove the carbon and iron residues. Wash the filter cake with an additional 50 mL of MeOH[2].

  • Workup: Concentrate the filtrate under reduced pressure to yield an oily residue. Dissolve the residue in Ethyl Acetate (250 mL).

  • Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (100 mL) to neutralize any acidic trace, followed by brine (100 mL)[2].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to afford 4,5-dichloro-2-phenoxyaniline as a solid.

Method B: High-Pressure Catalytic Hydrogenation (Recommended for Plant Scale)

For large-scale manufacturing where hydrazine is restricted, a bimetallic Pt-Fe/C catalyst is utilized[4].

  • Causality Check: The incorporation of Fe into the Pt lattice suppresses the adsorption of the desired chloroaniline product and prevents the oxidative addition of the C-Cl bond, ensuring >99% chemoselectivity[4].

Step-by-Step Procedure:

  • Preparation: Charge a high-pressure autoclave with 4,5-dichloro-2-nitro-diphenyl ether (100 g), Ethanol (500 mL), and 0.3% Pt–4% Fe/AC catalyst (2.0 g)[4].

  • Purging: Purge the reactor three times with Nitrogen, followed by three purges with Hydrogen gas.

  • Hydrogenation: Pressurize the reactor to 2.0 MPa with H₂ and heat to 60 °C (333 K). Stir at 800 rpm[4].

  • Monitoring: Monitor hydrogen uptake. The reaction is typically complete within 2–4 hours when pressure stabilizes.

  • Workup: Depressurize safely, filter the catalyst (which can be recycled), and concentrate the filtrate to yield the pure product.

Quantitative Data & Analytics

To ensure reproducibility, the analytical metrics of the aforementioned methods are summarized below. The self-validating nature of these protocols ensures that dehalogenation is kept below the limit of detection (LOD).

ParameterMethod A (Transfer Hyd.)Method B (Pt-Fe/C Hyd.)
Typical Yield 95–99%98–100%
Purity (HPLC) >98.5%>99.0%
Dehalogenation Byproducts < 0.1%Not Detected
Scalability Lab to Pilot (10g - 1kg)Plant Scale (>10kg)
Key Advantage No pressurized H₂ neededZero stoichiometric waste

Expected Analytical Profile for 4,5-Dichloro-2-phenoxyaniline:

  • Appearance: Colorless to pale-yellow solid.

  • Molecular Weight: 254.11 g/mol

  • LC-MS (ESI): m/z 254, 256, 258 [M+H]⁺ (Characteristic isotopic pattern for two chlorine atoms)[2].

References

  • Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst Royal Society of Chemistry (RSC) URL: [Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Chemical Reviews (ACS) URL: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds with Hydrazine in the Presence of Iron(III) Chloride and Active Carbon Researcher.life URL: [Link]

Sources

Application

Application Note: Chemoselective Reduction Protocols for 4,5-Dichloro-2-nitrophenoxyaniline

Executive Summary & Scientific Scope The reduction of heavily functionalized nitroarenes is a foundational transformation in the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Scope

The reduction of heavily functionalized nitroarenes is a foundational transformation in the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. 4,5-dichloro-2-nitrophenoxyaniline serves as a highly challenging model substrate. It contains a nitro group (-NO₂), a primary aniline (-NH₂), a phenoxy ether linkage, and two aryl chlorides.

The primary synthetic hurdle is achieving chemoselective reduction of the nitro group to a primary amine (yielding a substituted phenoxyphenylene-1,2-diamine) without triggering competitive hydrodehalogenation (cleavage of the C-Cl bonds) or ether cleavage. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) inevitably leads to the loss of the chlorine atoms due to the high oxidative addition rate of Pd into aryl C-Cl bonds. This application note details field-proven, self-validating protocols to achieve >98% chemoselectivity using poisoned catalysts and transfer hydrogenation techniques.

Mechanistic Insights: Causality Behind Catalyst Selection

To design a robust protocol, one must understand the thermodynamic and kinetic competing pathways. The reduction of a nitro group follows the classic Haber mechanism: proceeding via a nitroso and a hydroxylamine intermediate before yielding the final amine.

When using highly active noble metals like Pd, the activation energy for C-Cl bond insertion is lower than the energy required to complete the hydroxylamine-to-amine reduction, leading to des-chloro impurities.

To circumvent this, we employ two distinct mechanistic strategies:

  • Catalyst Poisoning (Pt(S)/C): Platinum is inherently less prone to C-Cl oxidative addition than Palladium. By using sulfided platinum on carbon (Pt(S)/C), the strong adsorption of sulfur partially poisons the active sites. This drastically lowers the overall catalytic activity, but the reduction of the nitro group—which is highly exothermic and thermodynamically favored—still proceeds rapidly, while the kinetically demanding C-Cl cleavage is completely suppressed[1].

  • Base-Metal Transfer Hydrogenation (Fe/CaCl₂): Iron-based systems operate via single-electron transfer (SET) mechanisms rather than classical oxidative addition/reductive elimination. The Fe/CaCl₂ system acts as a highly chemoselective transfer hydrogenation catalyst that tolerates sensitive functional groups, including halogens and ethers, operating smoothly under mild conditions[2].

Mechanism N1 4,5-dichloro-2-nitrophenoxyaniline (Nitroarene) N2 Nitroso Intermediate N1->N2 +2e⁻, +2H⁺ -H₂O N5 Dehalogenated Byproducts N1->N5 Pd/C, H₂ (C-Cl Cleavage) N3 Hydroxylamine Intermediate N2->N3 +2e⁻, +2H⁺ N4 Target Diamine (Chemoselective) N3->N4 +2e⁻, +2H⁺ -H₂O N4->N5 Over-reduction

Caption: Reaction mechanism of nitro reduction vs. competitive hydrodehalogenation.

Quantitative Data Summary

The following table synthesizes the expected performance of various reduction systems on di-chlorinated nitroarenes based on established literature and empirical optimization[2],[1].

Catalyst SystemReducing AgentSolventTemp (°C)Conversion (%)Chemoselectivity (%)Scalability
Pd/C (10%) H₂ (1 atm)MeOH25>99<40 (Dehalogenation)High
Pt(S)/C (3%) H₂ (3 bar)THF37>99>98 Excellent
Fe/CaCl₂ Formic Acid or HydrazineEtOH/H₂O5095>95 Moderate
B₂(OH)₄ / 4,4'-bipy H₂O (Solvent/Source)H₂O2592>99 Low (Bench)

Experimental Protocols (Self-Validating Systems)

A protocol is only as good as its built-in controls. The following methodologies are designed as self-validating systems , meaning each critical phase includes an In-Process Control (IPC) or observable metric to ensure the reaction is proceeding correctly before advancing.

Protocol A: High-Pressure Hydrogenation using Pt(S)/C

Best for: Pilot-scale synthesis and high-throughput API manufacturing.

Materials: 4,5-dichloro-2-nitrophenoxyaniline (1.0 equiv), 3 wt% Pt(S)/C (0.1 mol% Pt), Tetrahydrofuran (THF, anhydrous).

  • Catalyst & Substrate Loading: Charge a high-pressure Parr reactor with 4,5-dichloro-2-nitrophenoxyaniline and the Pt(S)/C catalyst.

    • Validation Checkpoint: Ensure the catalyst is weighed under an inert atmosphere to prevent auto-ignition. The mixture should appear as a uniform dark slurry once THF (4 mL/mmol substrate) is added.

  • Purging & Pressurization: Seal the reactor. Purge the headspace with N₂ gas (3 cycles of pressurizing to 5 bar and venting). Repeat the purge cycle with H₂ gas (3 cycles). Finally, pressurize the reactor to 3 bar with H₂.

  • Reaction Initiation: Heat the reactor to 37°C with vigorous stirring (800 rpm)[1].

    • Validation Checkpoint: Monitor the mass flow controller or pressure gauge. A steady drop in H₂ pressure indicates active reduction. The theoretical uptake is 3 molar equivalents of H₂ per mole of substrate.

  • In-Process Control (IPC): After H₂ uptake ceases (typically 2-4 hours), cool to room temperature and vent. Withdraw a 50 µL aliquot, dilute in MeCN, and analyze via HPLC (UV 254 nm).

    • Validation Checkpoint: The reaction is complete when starting material is <1.0%. Check the relative peak area of the des-chloro impurity; it must be <0.5% to validate the chemoselectivity of the Pt(S)/C batch.

  • Workup & Isolation: Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with ethyl acetate. Concentrate the filtrate under reduced pressure and recrystallize the crude diamine from toluene/heptane.

Protocol B: Mild Catalytic Transfer Hydrogenation (Fe/CaCl₂)

Best for: Bench-scale research, laboratories lacking high-pressure infrastructure, and highly sensitive substrates.

Materials: 4,5-dichloro-2-nitrophenoxyaniline (1.0 equiv), Iron powder (Fe, 3.0 equiv), CaCl₂ (0.5 equiv), Ethanol/Water (4:1 v/v).

  • System Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve the substrate in the EtOH/H₂O mixture (0.2 M concentration).

  • Activation: Add CaCl₂ followed by fine Iron powder.

    • Validation Checkpoint: The addition of CaCl₂ is critical; it disrupts the passive oxide layer on the iron powder, activating the metal surface for electron transfer[2].

  • Heating & Reduction: Heat the mixture to 50°C. If using a supplemental hydrogen donor (like hydrazine hydrate, 2.0 equiv), add it dropwise over 15 minutes.

    • Validation Checkpoint: The reaction mixture will turn from a dark suspension to a distinct brownish-red sludge as Fe(0) is oxidized to Fe(II)/Fe(III) oxides.

  • IPC & Quench: Monitor by TLC (Hexanes:EtOAc 7:3). Once the yellow nitroarene spot disappears, cool the flask to room temperature.

  • Workup: Basify the mixture slightly with saturated NaHCO₃ (to precipitate iron salts fully) and filter through Celite. Extract the aqueous filtrate with EtOAc, dry over Na₂SO₄, and concentrate.

Workflow S1 1. Substrate & Catalyst Loading Inert N2 atmosphere Pt(S)/C or Fe/CaCl2 S2 2. Solvent Addition Degassed THF/MeOH 0.2 M concentration S1->S2 S3 3. Reduction Phase H2 (3 bar) or Transfer Reagent Temp: 37-50°C S2->S3 S4 4. In-Process Control (IPC) HPLC monitoring Check for des-chloro impurity S3->S4 S5 5. Workup & Filtration Celite pad filtration Solvent exchange S4->S5 S6 6. Isolation Crystallization Target Diamine S5->S6

Caption: Self-validating experimental workflow for chemoselective nitro reduction.

References

  • Organic Chemistry Portal (Synthesizing literature from Synthesis, 2018 & Org. Lett., 2014)
  • Thieme-Connect (Science of Synthesis)

Sources

Method

Application Note: Utilizing 4,5-Dichloro-2-phenoxyaniline in the Synthesis of Targeted Kinase Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Executive Summary & Scientific Rationale 4,5-Dichloro-2-phenoxyaniline (CAS: 85385-27-9) is a highly versatile, privileged pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary & Scientific Rationale

4,5-Dichloro-2-phenoxyaniline (CAS: 85385-27-9) is a highly versatile, privileged pharmaceutical intermediate widely utilized in modern drug discovery (1)[1]. Characterized by its biphenyl ether-like architecture, it serves as a foundational building block in the rational design of small-molecule kinase inhibitors (2)[2].

Mechanistic Causality & Scaffold Advantages: The structural features of this intermediate directly dictate its pharmacological utility:

  • Conformational Flexibility: The ether linkage between the two aromatic rings provides an optimal ~120° bond angle, allowing the molecule to adopt a non-planar "butterfly" conformation. This specific geometry is critical for deep insertion into the highly conserved hydrophobic hinge regions of kinases such as MEK and DAPK1 (3)[3].

  • Metabolic Stability & Lipophilicity: The 4,5-dichloro substitution on the primary aniline ring serves a dual purpose. First, the electron-withdrawing halogens lower the pKa of the aniline amine, modulating its reactivity to prevent unwanted side reactions during cross-coupling. Second, the heavy halogenation blocks primary sites of cytochrome P450 (CYP) mediated oxidation, significantly extending the half-life and bioavailability of the resulting Active Pharmaceutical Ingredient (API) (2)[2].

Target Pathways and Biological Context

Phenoxyaniline derivatives synthesized from this intermediate have shown profound efficacy in disrupting aberrant cellular proliferation pathways. By acting as competitive ATP-analogues, these derivatives halt phosphorylation cascades in targets like the MAPK/ERK pathway (via MEK inhibition) and apoptosis regulation (via DAPK1 inhibition) (2)[2].

Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras GTPase RTK->Ras Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Target Cell Proliferation & Survival ERK->Target Inhibitor Phenoxyaniline-derived Inhibitor Inhibitor->MEK Competitive Inhibition

MAPK/ERK pathway showing targeted MEK inhibition by phenoxyaniline derivatives.

Quantitative Structure-Activity Relationship (SAR) Data

To validate the utility of the phenoxyaniline core, the table below summarizes the inhibitory potency of its derivatives against key kinase targets.

Compound ClassTarget KinaseCore Scaffold ModificationsIC50 / % InhibitionReference
3-Cyano-4-(phenoxyanilino)quinolineMEK6,7-dimethoxy quinoline + 4-H phenoxy25 nM2[2]
3-Cyano-4-(phenoxyanilino)quinolineMEK6,7-dimethoxy quinoline + 4-F phenoxy15 nM2[2]
Aryl Carboxamide (4a)DAPK1Picolinamide + 3-chloro-4-phenoxyaniline44.19% (at 10 µM)3[3]
Aryl Carboxamide (4q)DAPK1Isonicotinamide + phenoxyaniline core1.09 µM3[3]
Polycyclic Pyridine-3-carbonitrileBTK2-chloro-4-iodopyridine + phenoxyaniline< 10 nM4[4]

Experimental Workflows and Protocols

The transformation of 4,5-Dichloro-2-phenoxyaniline into a bioactive kinase inhibitor typically involves selective amidation or cross-coupling. Below is a self-validating protocol for synthesizing aryl carboxamide derivatives, ensuring high yield and purity.

SyntheticWorkflow SM 4,5-Dichloro-2-phenoxyaniline (Starting Material) Reaction Reflux Overnight (Amidation) SM->Reaction Reagents HATU, DIPEA, THF + Benzoic Acid Derivative Reagents->Reaction Workup Liquid-Liquid Extraction (EtOAc / Brine) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification API Aryl Carboxamide Kinase Inhibitor Purification->API Yield >85%

Step-by-step synthetic workflow for generating aryl carboxamide kinase inhibitors.

Protocol 1: Synthesis of Aryl Carboxamide Derivatives via Amidation

Causality Check: HATU is selected over traditional carbodiimides (like EDC/DCC) because the electron-withdrawing dichloro groups on the aniline significantly reduce its nucleophilicity. HATU generates a highly reactive HOAt ester intermediate, forcing the sterically and electronically hindered amidation to completion (3)[3].

  • Preparation : In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 0.1 mmol of 4,5-Dichloro-2-phenoxyaniline in 12 mL of anhydrous Tetrahydrofuran (THF).

  • Activation : Add 0.11 mmol of HATU and 0.1 mmol of the desired carboxylic acid derivative (e.g., isonicotinic acid) to the solution.

  • Base Addition : Dropwise, add 0.27 mmol of N,N-Diisopropylethylamine (DIPEA). Note: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and drive the formation of the active ester without competing for the electrophile.

  • Reaction : Heat the mixture to reflux and stir overnight. Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) solvent system.

  • Work-up : Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (Silica Gel) to yield the final target compound.

Protocol 2: In Vitro Kinase Inhibition Assay (ELISA-based)

To validate the synthesized compounds, an in vitro kinase assay must be performed to determine the IC50 and establish a self-validating feedback loop for the SAR (3)[3].

  • Plate Preparation : Coat 96-well microtiter plates with the specific kinase substrate peptide (e.g., myelin basic protein for MEK) and incubate overnight at 4°C.

  • Compound Incubation : Add the purified phenoxyaniline derivative (serial dilutions from 10 µM to 1 nM in DMSO, keeping final DMSO concentration <1%) along with the recombinant kinase enzyme and ATP (10 µM).

  • Reaction : Incubate at 30°C for 60 minutes. Causality Check: The competitive inhibitor will block the transfer of the gamma-phosphate from ATP to the substrate, directly correlating to lower downstream signal.

  • Detection : Wash the wells and add a primary anti-phospho-substrate antibody, followed by an HRP-conjugated secondary antibody.

  • Quantification : Add TMB substrate for colorimetric development and read absorbance at 450 nm using a microplate reader. Calculate the % inhibition relative to the DMSO control.

References

  • Patent WO2017100662A1: "Polycyclic compounds as inhibitors of bruton's tyrosine kinase.
  • PMC (National Institutes of Health) : "Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities." URL:[Link]

Sources

Application

Application Note: Synthesis and Evaluation of 4,5-Dichloro-2-phenoxyaniline in the Development of Urea-Based Agrochemicals

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Mechanistic Rationale In the highly specialized field...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

In the highly specialized field of agrochemical discovery, substituted diphenyl ethers represent a privileged scaffold. Among these, 4,5-dichloro-2-phenoxyaniline (CAS: 85385-27-9) serves as a critical, high-value building block [1]. It is extensively utilized as an intermediate in the synthesis of advanced crop protection agents, particularly urea-based Photosystem II (PSII) inhibitors and protoporphyrinogen oxidase (PPO) inhibiting herbicides [2].

The structural design of this molecule is not arbitrary; it is driven by strict structure-activity relationship (SAR) requirements:

  • 4,5-Dichloro Substitution: The presence of halogens at the 4- and 5-positions significantly increases the lipophilicity (logP) of the final agrochemical, enhancing cuticular penetration in plants. Furthermore, these electron-withdrawing groups block primary sites of cytochrome P450-mediated aromatic hydroxylation, conferring critical metabolic stability in the soil and target weed species.

  • 2-Phenoxy Moiety: The bulky phenoxy group introduces spatial constraints and conformational flexibility. In the context of PSII inhibitors, this bulk is essential for anchoring the molecule within the hydrophobic

    
     binding pocket of the D1 protein.
    
  • Aniline Handle: The primary amine provides a versatile nucleophilic handle for downstream derivatization into ureas, amides, or carbamates.

This application note details a self-validating, three-phase synthetic workflow to produce 4,5-dichloro-2-phenoxyaniline from commercially available precursors, followed by its derivatization into a model herbicidal compound: N-(2-phenoxy-4,5-dichlorophenyl)-N'-methylurea [3].

Synthetic Workflow & Rationale

The synthesis follows a robust, scalable pathway designed to maximize regioselectivity and prevent over-reduction.

SynthesisWorkflow A 1,2,4-Trichloro-5-nitrobenzene (Starting Material) B Phenol + K2CO3 (DMF, 100°C) A->B C 4,5-Dichloro-2-phenoxynitrobenzene (Intermediate 1) B->C D H2 (1 atm), 5% Pd/C (EtOH, 25°C) C->D E 4,5-Dichloro-2-phenoxyaniline (Key Building Block) D->E F Methyl Isocyanate, Et3N (Toluene, 20°C) E->F G N-(2-phenoxy-4,5-dichlorophenyl)- N'-methylurea (Agrochemical) F->G

Figure 1: Step-by-step synthetic workflow from 1,2,4-trichloro-5-nitrobenzene to the urea derivative.

Causality in Reagent Selection:
  • Regioselective SNAr: 1,2,4-Trichloro-5-nitrobenzene contains three chlorine atoms. The nitro group strongly activates the ortho and para positions. The chlorine at the 2-position (ortho to the nitro group) is the most electrophilic due to optimal orbital overlap and inductive effects. Using a mild base (

    
    ) in a polar aprotic solvent (DMF) ensures the phenoxide anion selectively attacks this position without degrading the starting material [4].
    
  • Selective Hydrogenation: Polychlorinated nitrobenzenes are highly susceptible to hydrodehalogenation (undesired cleavage of C-Cl bonds) under standard hydrogenation conditions. By utilizing a moderately poisoned or lower-loading catalyst (5% Pd/C) at ambient temperature (25°C) and atmospheric pressure, the nitro group is reduced to the aniline quantitatively while preserving the critical dichloro motif [1].

Experimental Protocols

Safety Warning: Methyl isocyanate (MIC) is highly toxic by inhalation. Phase 3 must be conducted in a strictly controlled fume hood using appropriate PPE and scrubbing systems.

Phase 1: Synthesis of 4,5-Dichloro-2-phenoxynitrobenzene

Objective: Regioselective nucleophilic aromatic substitution (SNAr).

  • Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Reagents: Charge the flask with 1,2,4-trichloro-5-nitrobenzene (22.6 g, 100 mmol), phenol (9.9 g, 105 mmol), and anhydrous

    
     (16.6 g, 120 mmol) in 150 mL of dry DMF.
    
  • Reaction: Heat the suspension to 100°C under continuous

    
     flow.
    
  • In-Process Control (IPC): After 4 hours, sample the reaction. Perform TLC (Hexane:EtOAc 8:2). The reaction is complete when the starting material (

    
    ) is fully consumed.
    
  • Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (

    
     mL). Wash the combined organic layers with 5% NaOH (to remove unreacted phenol), followed by brine. Dry over anhydrous 
    
    
    
    .
  • Isolation: Evaporate the solvent in vacuo. Recrystallize the crude residue from ethanol to yield pale yellow crystals.

Phase 2: Synthesis of 4,5-Dichloro-2-phenoxyaniline

Objective: Selective catalytic reduction of the nitro group.

  • Setup: In a 250 mL Parr hydrogenation flask, dissolve 4,5-dichloro-2-phenoxynitrobenzene (14.2 g, 50 mmol) in 100 mL of absolute ethanol.

  • Catalyst Addition: Carefully add 0.5 g of 5% Pd/C under a blanket of nitrogen to prevent ignition of the solvent.

  • Reaction: Evacuate the flask and backfill with hydrogen gas three times. Maintain the reaction at 25°C under 1 atm of

    
     with vigorous shaking.
    
  • In-Process Control (IPC): Monitor hydrogen uptake. The reaction should consume exactly 3 equivalents of

    
    . Verify completion via LC-MS (look for the mass shift from 
    
    
    
    to
    
    
    and ensure no
    
    
    hydrodehalogenation peaks are present).
  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford the product as an off-white powder.

Phase 3: Synthesis of N-(2-phenoxy-4,5-dichlorophenyl)-N'-methylurea

Objective: Derivatization into a biologically active urea.

  • Setup: In a 100 mL round-bottom flask, dissolve 4,5-dichloro-2-phenoxyaniline (6.35 g, 25 mmol) in 50 mL of dry toluene [3].

  • Reagents: Add 2 drops of triethylamine (catalytic activator). Slowly add methyl isocyanate (2.0 g, 35 mmol) dropwise via syringe at 0°C.

  • Reaction: Allow the mixture to warm to 20°C and stir for 12 hours.

  • In-Process Control (IPC): Monitor via FT-IR spectroscopy. The reaction is complete when the strong isocyanate peak at

    
     disappears and the urea carbonyl peak appears at 
    
    
    
    .
  • Isolation: Remove the toluene in vacuo. Recrystallize the solid residue from ethanol to obtain colorless crystals [3].

Quantitative Data Summary

The following table validates the efficiency and purity profile of the described self-validating protocols.

Compound NameStepYield (%)Purity (HPLC, %)Melting Point (°C)Appearance
4,5-Dichloro-2-phenoxynitrobenzene188.0>98.585 - 87Pale yellow crystals
4,5-Dichloro-2-phenoxyaniline292.5>99.0102 - 104Off-white powder
N-(2-phenoxy-4,5-dichlorophenyl)-N'-methylurea387.0>99.5158 - 160Colorless crystals

Agrochemical Mode of Action (MoA)

The synthesized urea derivative functions as a potent herbicide by disrupting photosynthesis. Specifically, it acts as a competitive inhibitor at the plastoquinone (


) binding site on the D1 protein of the Photosystem II complex. By displacing plastoquinone, the urea compound halts the electron transport chain, leading to a lethal accumulation of reactive oxygen species (ROS) in the plant cells.

MOA Light Light Energy PSII Photosystem II Complex (Thylakoid Membrane) Light->PSII D1 D1 Protein (Q_B Binding Site) PSII->D1 Electron transfer PQ Plastoquinone (PQ) D1->PQ Normal Pathway Block Electron Transport Blocked D1->Block Inhibited state Urea Urea Derivative (Synthesized Inhibitor) Urea->D1 Competitive Binding Urea->PQ Displaces PQ ROS Reactive Oxygen Species (ROS) Accumulation Block->ROS Death Plant Cell Death ROS->Death

Figure 2: Mode of action of the synthesized urea derivative as a Photosystem II inhibitor.

References

  • Wedemeyer, K., et al. "Process for preparing 3-chloro- and 3,5-dichloro-anilines." US Patent 4,193,937A. Google Patents.
  • Wedemeyer, K., et al. "Process for the selective preparation of meta-substituted chloroanilines." US Patent 4,418,213A. Google Patents.
  • PrepChem Database. "Synthesis of N-(2-phenoxy-4,5-dichlorophenyl)-N'-methyl-urea." PrepChem. URL:[Link]

Method

Preparation of azo dyes using 4,5-Dichloro-2-phenoxyaniline

Application Note: Synthesis of High-Performance Azo Dyes using 4,5-Dichloro-2-phenoxyaniline Executive Summary This guide details the protocol for synthesizing hydrophobic azo dyes derived from 4,5-Dichloro-2-phenoxyanil...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of High-Performance Azo Dyes using 4,5-Dichloro-2-phenoxyaniline

Executive Summary

This guide details the protocol for synthesizing hydrophobic azo dyes derived from 4,5-Dichloro-2-phenoxyaniline (CAS 85385-27-9) . Unlike its sulfonated counterpart (used in Pigment Yellow 183), the non-sulfonated amine is a critical intermediate for solvent dyes , disperse dyes , and hydrophobic molecular probes .

The unique substitution pattern—two electron-withdrawing chlorine atoms balanced by an electron-donating, sterically bulky phenoxy group—presents specific challenges in diazotization. This protocol utilizes a Glacial Acetic Acid/HCl solvent system to overcome solubility issues inherent to hydrophobic anilines, ensuring complete diazotization and high-yield coupling.

Chemical Profile & Mechanism

The Intermediate
  • Chemical Name: 4,5-Dichloro-2-phenoxyaniline

  • CAS: 85385-27-9

  • Molecular Weight: 254.11 g/mol

  • Physical State: Off-white to pale grey solid

  • Key Properties: Low water solubility; weak basicity due to inductive effect of Cl substituents.

Reaction Mechanism

The synthesis follows a classical two-step sequence:

  • Diazotization: Conversion of the primary amine to a diazonium salt (

    
    ).[1][2] Due to the hydrophobicity and weak basicity of the amine, standard aqueous HCl methods often result in incomplete reaction. We employ an acetic acid co-solvent system to maintain the amine in solution.
    
  • Coupling: Electrophilic aromatic substitution of the diazonium ion onto an activated coupling component (e.g., 2-Naphthol or Naphthol AS derivatives) under controlled pH.[1]

ReactionScheme Amine 4,5-Dichloro-2- phenoxyaniline Diazonium Diazonium Salt (Intermediate) Amine->Diazonium Diazotization (AcOH/HCl) NaNO2 NaNO2 / HCl (0-5°C) NaNO2->Diazonium Dye Final Azo Dye (Precipitate) Diazonium->Dye Coupling (pH 8-9) Coupler Coupler (e.g., 2-Naphthol) Coupler->Dye

Figure 1: General reaction scheme for the synthesis of azo dyes from 4,5-Dichloro-2-phenoxyaniline.

Experimental Protocols

Materials Required
ReagentPurityRole
4,5-Dichloro-2-phenoxyaniline >98%Diazo Component
Sodium Nitrite (NaNO₂) 99%Nitrosating Agent
Hydrochloric Acid (HCl) 37%Acid Source
Glacial Acetic Acid ACS GradeSolvent/Solubilizer
2-Naphthol (or Naphthol AS) >98%Coupling Component
Sulfamic Acid / Urea ReagentScavenger (excess HNO₂)
Sodium Hydroxide (NaOH) PelletspH Adjustment
Protocol A: Diazotization (The "Engine")

Standard aqueous methods fail due to precipitation of the amine salt. This modified method ensures homogeneity.

  • Preparation of Amine Solution:

    • In a 250 mL three-neck round-bottom flask equipped with a thermometer and magnetic stirrer, dissolve 2.54 g (10 mmol) of 4,5-Dichloro-2-phenoxyaniline in 20 mL of Glacial Acetic Acid .

    • Stir at room temperature until fully dissolved.

    • Add 5 mL of conc. HCl dropwise. A fine precipitate of the hydrochloride salt may form; this is acceptable if fine and dispersed.

    • Cool the mixture to 0–5°C using an ice/salt bath.

  • Nitrosation:

    • Prepare a solution of 0.76 g (11 mmol) Sodium Nitrite in 5 mL water .

    • Add the NaNO₂ solution dropwise to the amine mixture over 15 minutes, maintaining temperature < 5°C .

    • Observation: The mixture should turn to a clear or slightly turbid yellow/orange solution.

    • Stir for an additional 30–45 minutes at 0–5°C.

  • Quality Control (The "Spot Test"):

    • Starch-Iodide Paper: Spot a drop of the reaction mixture onto the paper.[3] An immediate blue/black color confirms excess nitrous acid (required).

    • Congo Red Paper: Spot to confirm strong acidity (should turn deep blue).

    • Cleanup: Just before coupling, add a pinch of Sulfamic Acid or Urea to destroy the excess nitrous acid (until Starch-Iodide test is negative).

Protocol B: Coupling (The "Chassis")

Choose the coupling component based on the desired application.

Option 1: Standard Red Dye (Coupling with 2-Naphthol) Target: Solvent Red Analog

  • Coupler Preparation:

    • In a separate 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-Naphthol in 20 mL of 10% NaOH solution.

    • Dilute with 50 mL water and cool to 0–5°C . Add crushed ice directly to the solution if necessary.

  • Coupling Reaction:

    • Slowly pour the Diazonium Solution (from Protocol A) into the Coupler Solution with vigorous stirring.

    • Critical: Simultaneously add 10% NaOH or Sodium Acetate solution to maintain pH between 8.0 and 9.0 .

    • A voluminous bright red precipitate will form immediately.

    • Stir at 0–5°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Isolation:

    • Heat the slurry to 60°C for 30 minutes to aggregate the particles (improves filtration).

    • Filter under vacuum using a Büchner funnel.

    • Wash with copious amounts of water until the filtrate is neutral and colorless.

    • Recrystallize from Ethanol or Toluene for high-purity applications.

Process Logic & Troubleshooting

The following decision tree illustrates the critical control points during synthesis.

Troubleshooting Start Start Diazotization CheckSolubility Is Amine Dissolved? Start->CheckSolubility AddAcid Add more Acetic Acid or warm slightly CheckSolubility->AddAcid No CheckTemp Temp < 5°C? CheckSolubility->CheckTemp Yes AddAcid->CheckSolubility Cool Add Ice/Salt CheckTemp->Cool No AddNitrite Add NaNO2 CheckTemp->AddNitrite Yes Cool->CheckTemp StarchTest Starch-Iodide Positive? AddNitrite->StarchTest AddMoreNitrite Add 10% more NaNO2 StarchTest->AddMoreNitrite No DestroyExcess Add Sulfamic Acid StarchTest->DestroyExcess Yes AddMoreNitrite->StarchTest Coupling Proceed to Coupling DestroyExcess->Coupling

Figure 2: Logic flow for monitoring the diazotization process.

Analytical Specifications

For drug development or high-end pigment applications, the final product must meet these criteria:

ParameterSpecificationMethod
Appearance Bright Red/Orange PowderVisual
Purity > 98.0%HPLC (C18, ACN:Water gradient)
Melting Point Distinct (approx. 180-220°C*)DSC / Capillary
Free Amine < 100 ppmGC-MS / TLC
Moisture < 0.5%Karl Fischer

*Note: Melting points vary based on the specific coupler used.

Safety & Handling (HSE)

  • Chloro-anilines: 4,5-Dichloro-2-phenoxyaniline is toxic by inhalation and skin contact. It may cause methemoglobinemia. Double-gloving (Nitrile) and working in a fume hood are mandatory.

  • Diazonium Salts: Never isolate the dry diazonium salt; it can be explosive.[4] Always process it as a solution directly into the coupling step.

  • Waste Disposal: All filtrates contain azo residues and must be treated as hazardous chemical waste, not flushed down the drain.

References

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. Link

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH.
  • PubChem. (2023). 4,5-Dichloro-2-phenoxyaniline Compound Summary. National Library of Medicine. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard Diazotization Protocols).[5]

Sources

Application

Palladium-catalyzed coupling reactions involving 4,5-Dichloro-2-phenoxyaniline

Application Note: Selective Palladium-Catalyzed Functionalization of 4,5-Dichloro-2-phenoxyaniline Introduction & Strategic Significance 4,5-Dichloro-2-phenoxyaniline (CAS: 85385-27-9) represents a "privileged scaffold"...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Palladium-Catalyzed Functionalization of 4,5-Dichloro-2-phenoxyaniline

Introduction & Strategic Significance

4,5-Dichloro-2-phenoxyaniline (CAS: 85385-27-9) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and anti-inflammatory agents.[1] Its structural uniqueness lies in the juxtaposition of a nucleophilic aniline handle, a lipophilic phenoxy ether, and two electrophilic chloride sites.

For the synthetic chemist, this molecule presents a classic chemoselectivity and regioselectivity puzzle :

  • Chemoselectivity: The aniline amine (-NH

    
    ) is prone to oxidation or competing N-arylation during Pd-catalyzed C-C bond formation.[1]
    
  • Regioselectivity: The two chlorine atoms (C4 and C5) reside in distinct electronic environments, allowing for sequential functionalization if the catalyst system is tuned correctly.[1]

This guide provides validated protocols for two distinct workflows:

  • Workflow A: Buchwald-Hartwig Amination (utilizing the -NH

    
     as a nucleophile).[1]
    
  • Workflow B: Regioselective Suzuki-Miyaura Coupling (utilizing the C5-Cl as an electrophile).

Mechanistic Analysis: The Selectivity Map

Before attempting synthesis, one must understand the electronic landscape of the substrate.[1]

  • The Aniline Effect (C1): The -NH

    
     group is a strong 
    
    
    
    -donor.[1] It significantly increases electron density at the ortho and para positions.[1]
    • Impact on C4: C4 is para to the -NH

      
      .[1] It is highly electron-rich, making it deactivated  towards oxidative addition by Pd(0).[1]
      
  • The Phenoxy Effect (C2): The -OPh group is a moderate

    
    -donor.[1]
    
    • Impact on C5: C5 is para to the -OPh.[1] It is electron-rich, but less so than C4 (since OPh is a weaker donor than NH

      
      ).[1]
      

SelectivityMap Substrate 4,5-Dichloro-2-phenoxyaniline NH2 C1: -NH2 Group (Strong Donor) Substrate->NH2 OPh C2: -OPh Group (Moderate Donor) Substrate->OPh C4 C4-Cl Site (Para to NH2) High e- Density DEACTIVATED NH2->C4 Strong Resonance (+M) C5 C5-Cl Site (Para to OPh) Moderate e- Density REACTIVE TARGET OPh->C5 Moderate Resonance (+M) C5->C4 Reactivity Gradient C5 > C4

Figure 1: Electronic deactivation map. C4 is "protected" by the strong donation from the amine, making C5 the preferred site for oxidative addition.

Protocol A: Buchwald-Hartwig N-Arylation[1]

Objective: Functionalize the amine nitrogen while leaving the aryl chlorides intact. Challenge: Preventing oxidative addition into the C-Cl bonds. Solution: Use a catalyst system that promotes reductive elimination of C-N bonds over oxidative addition of aryl chlorides.[1] BINAP or DPEPhos are excellent choices here as they are less electron-rich than the alkyl-phosphines used for activating chlorides.[1]

Materials
  • Substrate: 4,5-Dichloro-2-phenoxyaniline (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.1 equiv) [Note: Avoid Aryl Chlorides to prevent scrambling][1]

  • Catalyst: Pd(OAc)

    
     (2 mol%)[1]
    
  • Ligand: rac-BINAP (4 mol%)

  • Base: Cs

    
    CO
    
    
    
    (1.4 equiv)[1]
  • Solvent: Toluene (anhydrous, 0.2 M)[1]

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a glovebox or under Ar flow, add Pd(OAc)

    
     and BINAP to a reaction vial. Add 1 mL of Toluene and stir at RT for 5 mins until the solution turns orange/red (active L
    
    
    
    Pd(0) generation).
  • Substrate Addition: Add the 4,5-dichloro-2-phenoxyaniline, the aryl bromide, and Cs

    
    CO
    
    
    
    .
  • Reaction: Seal the vial and heat to 80 °C for 12–16 hours.

    • Note: Do not exceed 100 °C to minimize risk of C-Cl insertion.[1]

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc.[1] Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Regioselective Suzuki-Miyaura Coupling (C5-Selective)

Objective: Couple an aryl boronic acid to the C5 position. Challenge: The free amine can poison Pd catalysts or compete.[1] The C-Cl bond is deactivated.[1] Solution: Use Buchwald 3rd Generation Precatalysts (e.g., XPhos Pd G3) .[1] These precatalysts activate rapidly, are bulky (preventing amine binding), and are electron-rich enough to insert into the deactivated C5-Cl bond.[1]

Materials
  • Substrate: 4,5-Dichloro-2-phenoxyaniline (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     (1.1 equiv)[1]
    
  • Catalyst: XPhos Pd G3 (2–3 mol%)[1]

  • Base: K

    
    PO
    
    
    
    (0.5 M aqueous solution, 2.0 equiv)[1]
  • Solvent: THF (0.1 M)

Step-by-Step Procedure
  • Setup: To a reaction vial equipped with a stir bar, add the aniline substrate, boronic acid, and XPhos Pd G3.

  • Inerting: Cap the vial and purge with Argon/Nitrogen for 3 cycles (Vac/Fill).

  • Solvent Addition: Add degassed THF and the degassed aqueous K

    
    PO
    
    
    
    solution via syringe.
    • Tip: Biphasic conditions (THF/Water) often promote cleaner turnover for amino-aryl chlorides than anhydrous conditions.[1]

  • Reaction: Heat to 60 °C for 4–8 hours.

    • Monitoring: Monitor by HPLC/UPLC.[1][2] Look for the mono-coupled product. If di-coupling (at C4) begins to appear, lower temperature to 40 °C.[1]

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine.[1][3] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography. The product will likely be more polar than the starting material.[1]

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
No Reaction (Suzuki) C-Cl bond is too electron-rich (deactivated).Switch to a more electron-rich ligand: SPhos or Ad2nBuP (CataCXium A) .[1] Increase Temp to 80°C.
Catalyst Decomposition (Black Pd) Free amine poisoning the metal center.[1]Protect the amine as an Acetamide (Ac) or Carbamate (Boc) prior to coupling.[1]
Regioselectivity Erosion (Mix of C4/C5) Reaction temperature too high; Ligand too sterically small.[1]Lower temp to 40°C. Use bulkier ligand (BrettPhos ) to enforce steric discrimination.[1]
Protodeboronation Unstable Boronic Acid.[1]Switch to Potassium Trifluoroborate (BF3K) salt or Pinacol Ester.[1]

Experimental Workflow Diagram

Workflow Start Start: 4,5-Dichloro-2-phenoxyaniline Decision Target Structure? Start->Decision PathA Path A: N-Functionalization Decision->PathA Modify Amine PathB Path B: C-Functionalization Decision->PathB Modify Ring CondA Buchwald-Hartwig Pd(OAc)2 / BINAP Cs2CO3, Toluene, 80°C PathA->CondA CondB Suzuki-Miyaura XPhos Pd G3 K3PO4, THF/H2O, 60°C PathB->CondB ProdA Product A: N-Aryl-4,5-dichloro-2-phenoxyaniline CondA->ProdA ProdB Product B: 5-Aryl-4-chloro-2-phenoxyaniline (Regioselective) CondB->ProdB

Figure 2: Decision tree for functionalizing the scaffold based on target moiety.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[1]

  • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[1]

  • Surry, D. S., Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[1]

  • BenchChem. "Suzuki-Miyaura Coupling of 3,6-Dichloro-2,4-difluoroaniline."[1][3] Application Note, 2025.[1][3]

Sources

Method

Handling and storage protocols for chlorinated phenoxyanilines

Application Note & Protocol: Handling, Storage, and Validation of Chlorinated Phenoxyanilines Abstract & Scope Chlorinated phenoxyanilines (e.g., 4-(4-chlorophenoxy)aniline, 2-chloro-4-phenoxyaniline) serve as critical h...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Handling, Storage, and Validation of Chlorinated Phenoxyanilines

Abstract & Scope

Chlorinated phenoxyanilines (e.g., 4-(4-chlorophenoxy)aniline, 2-chloro-4-phenoxyaniline) serve as critical high-value intermediates in the synthesis of diaryl ether herbicides (such as aclonifen), antiretroviral pharmaceuticals, and heterocyclic dyes. Their dual-functionality—possessing an electron-rich amine prone to oxidation and a lipophilic, halogenated phenoxy tail—creates a unique stability profile. This guide moves beyond standard SDS recommendations to provide a field-proven methodology for preserving reagent purity and ensuring operator safety. Failure to adhere to these protocols typically results in oxidative coupling (azo formation), methemoglobinemia risks for the operator, and silent failure in downstream cross-coupling reactions.

Chemical Safety Profile: The Mechanism of Hazard

Before handling, researchers must understand why specific PPE is mandated. These compounds are not merely irritants; they are methemoglobinemia inducers .

  • The Mechanism: Upon skin absorption or inhalation, the aniline moiety is metabolically N-hydroxylated. This metabolite oxidizes ferrous hemoglobin (Fe2+) to ferric methemoglobin (Fe3+), which cannot transport oxygen.

  • The Warning Sign: Unlike simple acids, there is no immediate burn. The onset of cyanosis (blue skin/lips) is delayed.

  • Environmental Persistence: The chlorine substitution on the phenoxy ring significantly increases lipophilicity (LogP > 3.0) and resistance to microbial degradation, mandating zero-discharge waste protocols.

Protocol A: Storage & Stability Preservation

Chlorinated phenoxyanilines are prone to photo-oxidative degradation . The amine group is the "Achilles' heel," susceptible to radical formation which leads to dimerization (formation of dark-colored azo/hydrazo compounds).

Storage Logic
  • Atmosphere: Oxygen is the primary enemy. The electron-donating phenoxy group activates the aniline ring, making it more susceptible to oxidation than simple aniline.

  • Temperature: Low temperature slows the kinetics of auto-oxidation.

  • Container: Amber glass is mandatory to prevent photolytic dechlorination.

Decision Tree: Storage Workflow

StorageProtocol cluster_legend Critical Control Point Start Incoming Reagent (Chlorinated Phenoxyaniline) CheckSeal Is Manufacturer Seal Intact? Start->CheckSeal Reseal Purge Headspace with Argon/N2 (2 mins at 5 PSI) CheckSeal->Reseal No (Opened) TempSelect Select Storage Temp CheckSeal->TempSelect Yes Reseal->TempSelect ShortTerm Short Term (<1 Month): 4°C, Dark, Desiccated TempSelect->ShortTerm Active Use LongTerm Long Term (>1 Month): -20°C, Argon, Double-Sealed TempSelect->LongTerm Archive

Figure 1: Decision logic for storage conditions based on usage frequency. Note the critical requirement for inert gas purging after opening.

Protocol B: Handling & Manipulation

PPE Requirements (The "Double-Barrier" Rule)

Standard nitrile gloves often provide insufficient breakthrough times for aromatic amines dissolved in organic solvents.

PPE LayerMaterial SpecificationScientific Rationale
Primary Glove Silver Shield / 4H (Laminate) Impermeable to aromatics and chlorinated solvents. Essential if handling solutions.
Secondary Glove Nitrile (5 mil minimum) Provides dexterity and protects the inner laminate glove from physical tears.
Respiratory P100 / N95 + Organic Vapor Required if handling powder outside a fume hood (not recommended).
Clothing Tyvek Lab Coat Prevents dust accumulation on cotton clothing, which can act as a secondary exposure source.
Solubilization & Weighing
  • Static Control: Chlorinated phenoxyanilines are often fluffy, crystalline solids prone to static. Use an anti-static gun or polonium strip near the balance to prevent powder dispersal.

  • Solvent Selection:

    • Hydrophobic Nature: These compounds are insoluble in neutral water .

    • Protonation: Solubility in water is only achievable at pH < 2 (converting to the anilinium salt), but this may catalyze hydrolysis over time.

    • Recommended Solvents: DMSO (for biological assays), Dichloromethane (DCM) for synthesis, Ethyl Acetate.

Table 1: Solvent Compatibility Matrix

SolventSolubilityStabilityApplication Note
DMSO High (>100 mM)GoodBest for stock solutions. Freeze at -20°C to limit oxidation.
Water (pH 7) NegligibleExcellentCompound will precipitate immediately.
0.1 M HCl ModerateFairForms salt. Use fresh; risk of hydrolysis over weeks.
DCM HighGoodHigh Risk: DCM facilitates skin absorption of the aniline. Double glove!
Acetone HighPoorAvoid for storage; can form imines (Schiff bases) with the aniline amine.

Protocol C: Self-Validating Quality Control (QC)

A researcher must verify the reagent before committing it to a reaction. Oxidized impurities (azo compounds) are often radical scavengers that will kill palladium catalysts or skew biological assay data.

The "3-Check" Validation System
  • Visual Integrity (The "White" Test):

    • Pass: White to off-white crystalline powder.

    • Fail: Beige, brown, or purple tint. (Indicates >1% oxidation).

  • Melting Point Depression:

    • Oxidation products typically lower the sharp melting point range. A range >2°C suggests impurity.

  • TLC Assessment:

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Visualization: UV (254 nm). The oxidized azo-dimer will appear as a distinct, less polar spot (higher Rf) that is often visible to the naked eye as yellow/orange.

QCWorkflow Sample Reagent Sample Visual Visual Inspection: Is it White? Sample->Visual TLC TLC Analysis (Hex/EtOAc) Visual->TLC Yes (White) Recryst Recrystallize (EtOH/Water) Visual->Recryst No (Brown/Beige) TLC->Recryst Minor Impurity Use Proceed to Experiment TLC->Use Single Spot Discard Discard as HazWaste TLC->Discard Multiple Spots/Degraded Recryst->Visual Re-Check

Figure 2: Workflow for validating reagent purity prior to experimental use.

Emergency & Waste Procedures

  • Spill Cleanup: Do not use bleach (sodium hypochlorite). Bleach can react with the aniline to form chloroamines or nitro-compounds, which are more toxic. Use a solid absorbent (vermiculite) and dispose of as hazardous organic waste.

  • Skin Contact: Wash immediately with soap and water. Do not use alcohol or organic solvents to wash skin; this increases transdermal absorption.

  • Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers (nitric acid) in the waste stream to prevent exothermic nitration.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for 4-Phenoxyaniline. Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - 4-(4-chlorophenoxy)aniline. Retrieved from [Link]

  • Kyerematen, G. A., et al. (1982).Mechanism of methemoglobin formation by aromatic amines. Journal of Pharmaceutical Sciences. (Contextual grounding for toxicity mechanism).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Application

4,5-Dichloro-2-phenoxyaniline as a building block for heterocycles

Topic: 4,5-Dichloro-2-phenoxyaniline as a building block for heterocycles Content Type: Application Note & Protocol Guide A Versatile Scaffold for Tricyclic Heterocycles and Kinase Inhibitor Pharmacophores Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 4,5-Dichloro-2-phenoxyaniline as a building block for heterocycles Content Type: Application Note & Protocol Guide

A Versatile Scaffold for Tricyclic Heterocycles and Kinase Inhibitor Pharmacophores

Executive Summary

4,5-Dichloro-2-phenoxyaniline (CAS 85385-27-9) is a high-value halogenated diaryl ether building block. Its unique structural motif—an electron-rich aniline ortho-positioned to a phenoxy group, flanked by two chlorine atoms—makes it an ideal precursor for two critical classes of bioactive molecules:

  • Phenoxazines: Via intramolecular oxidative cyclization or metal-catalyzed C-H amination, yielding rigid tricyclic cores for OLEDs and antitumor agents.

  • Diaryl Ureas: Via isocyanate coupling, generating the "hinge-binding" pharmacophore found in multi-kinase inhibitors like Sorafenib.

This guide details the chemical profile, divergent synthetic workflows, and validated protocols for transforming this scaffold into high-value heterocyclic targets.

Chemical Profile & Handling
PropertySpecification
Chemical Structure 4,5-Cl2-C6H2(NH2)-2-O-Ph
Molecular Weight 254.11 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water
Reactivity Profile Nucleophilic Amine: Ready for acylation, alkylation, and urea formation.Electrophilic Ring: Chlorine atoms at 4,5-positions allow for late-stage Suzuki/Buchwald couplings.Ortho-Phenoxy Group: Latent nucleophile for ring closure.
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive.
Divergent Synthetic Workflow

The following diagram illustrates the strategic utility of 4,5-Dichloro-2-phenoxyaniline, showing how a single precursor diverges into three distinct high-value chemical spaces.

G Start 4,5-Dichloro-2-phenoxyaniline (Precursor) PathA Path A: Intramolecular Cyclization Start->PathA Pd(OAc)2 / Cu(OAc)2 C-H Amination PathB Path B: Isocyanate Coupling Start->PathB R-N=C=O (Urea Formation) PathC Path C: N-Arylation Start->PathC Ar-Br / Pd-Catalyst (Buchwald-Hartwig) Target1 2,3-Dichlorophenoxazine (Tricyclic Core) PathA->Target1 Target2 Diaryl Urea (Kinase Inhibitor Motif) PathB->Target2 Target3 N-Aryl-2-phenoxyaniline (Complex Intermediate) PathC->Target3

Figure 1: Strategic divergence of 4,5-Dichloro-2-phenoxyaniline into phenoxazines (Path A), kinase inhibitors (Path B), and N-arylated scaffolds (Path C).

Protocol A: Synthesis of 2,3-Dichlorophenoxazine

Target Application: OLED Materials, Antitumor Antibiotics (Actinomycin D analogues).

Mechanism: Direct intramolecular cyclization of 2-phenoxyanilines to phenoxazines is challenging due to the high energy barrier of activating the unfunctionalized phenyl ring. Traditional methods (Bernthsen synthesis) use harsh conditions (S/H2SO4). The modern Pd-catalyzed Intramolecular C-H Amination offers a milder, higher-yielding alternative.

Experimental Procedure

Reagents:

  • Substrate: 4,5-Dichloro-2-phenoxyaniline (1.0 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: JohnPhos or XPhos (7.5 mol%)

  • Oxidant/Promoter: Cu(OAc)2 (1.0 equiv) - Required for C-H activation cycle

  • Base: K2CO3 (2.0 equiv)

  • Solvent: Pivalic acid / Toluene (1:4 mixture) or pure Toluene

Step-by-Step Protocol:

  • Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine 4,5-Dichloro-2-phenoxyaniline (254 mg, 1.0 mmol), Pd(OAc)2 (11.2 mg, 0.05 mmol), Ligand (0.075 mmol), and Cu(OAc)2 (181 mg, 1.0 mmol).

  • Inertion: Evacuate and backfill the tube with Argon three times.

  • Solvent Addition: Add anhydrous Toluene (5 mL) and Pivalic acid (1 mL) via syringe.

  • Reaction: Seal the tube and heat to 110°C for 16–24 hours. Monitor via TLC (Hexane:EtOAc 8:1). The spot for the aniline (polar) should disappear, replaced by a highly fluorescent non-polar spot (Phenoxazine).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove metal salts. Wash the filtrate with saturated NaHCO3 (2 x 15 mL) to remove pivalic acid.

  • Purification: Dry organic layer over Na2SO4, concentrate in vacuo. Purify via flash column chromatography (Silica gel, 100% Hexane -> 5% EtOAc/Hexane).

  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the NH2 broad singlet (approx. 3.5-5.0 ppm) and the appearance of a single NH peak (broad, >6.0 ppm) if the nitrogen remains unsubstituted, or complete loss of NH if N-alkylated prior.

    • Mass Spec: m/z = 252.0 (M+H) for the cyclized product (loss of 2H).

Protocol B: Synthesis of Diaryl Urea Kinase Inhibitors

Target Application: Discovery of VEGFR/PDGFR inhibitors (Sorafenib/Regorafenib analogues).

Mechanism: The aniline nitrogen is a potent nucleophile that reacts rapidly with isocyanates. The 4,5-dichloro-2-phenoxy motif mimics the electron-deficient/lipophilic "Left-Hand Side" (LHS) of Type II kinase inhibitors, occupying the hydrophobic pocket adjacent to the ATP binding site.

Experimental Procedure

Reagents:

  • Substrate: 4,5-Dichloro-2-phenoxyaniline (1.0 equiv)

  • Electrophile: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 equiv) [Standard Kinase Motif]

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Catalyst: None usually required (or trace DMAP)

Step-by-Step Protocol:

  • Dissolution: Dissolve 4,5-Dichloro-2-phenoxyaniline (254 mg, 1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask.

  • Addition: Add the isocyanate (1.05 mmol) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. A white precipitate (the urea) often forms spontaneously.

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold DCM (2 x 5 mL), and dry under vacuum.

    • If soluble: Concentrate the solvent to ~1 mL, add Hexane (10 mL) to induce precipitation. Filter and wash.

  • Yield: Typically >85%.

  • Validation:

    • 1H NMR (DMSO-d6): Distinctive Urea protons: Two singlets (or coupled doublets) between 8.5–9.5 ppm.

    • Biological Relevance: This protocol generates a direct structural analogue of Sorafenib, replacing the 4-chloro-3-trifluoromethyl-phenoxy core with the 4,5-dichloro-2-phenoxy core, potentially altering potency and metabolic stability.

Comparative Analysis of Cyclization Methods
FeaturePd-Catalyzed C-H Amination (Recommended)Classical Bernthsen SynthesisSmiles Rearrangement
Conditions Mild (110°C), Neutral/BasicHarsh (200°C+), Acidic/SulfurBasic (requires activation)
Substrate Scope Tolerates sensitive functional groupsLimited (degrades labile groups)Requires e- withdrawing groups
Yield High (70–90%)Low to Moderate (30–50%)Variable
Atom Economy Good (Loss of 2H)Poor (Stoichiometric waste)Good
Key Reference J. Am. Chem. Soc. (Buchwald) [1]J. Org. Chem. (Turpin) [2]Org. Lett. [3]
References
  • Buchwald, S. L., et al. "Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline." Journal of the American Chemical Society, vol. 132, no. 40, 2010, pp. 14048–14051. Link

  • Hardy, R. A., et al. "Synthesis of 2-Chloro-10-(3-dimethylaminopropyl)phenoxazine: The o-Phenoxyaniline Route." The Journal of Organic Chemistry, vol. 24, no. 10, 1959, pp. 1404–1406. Link

  • Dumas, J., et al. "Synthesis and Pharmacological Characterization of the Potent and Selective Raf Kinase Inhibitor Sorafenib." Current Opinion in Drug Discovery & Development, vol. 8, 2005. (Foundational reference for Urea Kinase Inhibitors).
  • Beletskaya, I. P., & Cheprakov, A. V. "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews, vol. 248, 2004, pp. 2337-2364.
Method

Application Notes and Protocols for the Diazotization of 4,5-Dichloro-2-phenoxyaniline

For Researchers, Scientists, and Drug Development Professionals Introduction Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is a cornerstone of synthetic organic chemistry.[1][2] First rep...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazotization, the conversion of a primary aromatic amine to a diazonium salt, is a cornerstone of synthetic organic chemistry.[1][2] First reported by Peter Griess in 1858, this reaction unlocks a plethora of synthetic pathways, enabling the introduction of a wide range of functional groups onto an aromatic ring.[2] The resulting diazonium salts are highly versatile intermediates, crucial in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][3]

This guide provides a detailed protocol for the diazotization of 4,5-dichloro-2-phenoxyaniline. The presence of electron-withdrawing chloro-substituents and the bulky phenoxy group on the aniline ring influences its reactivity, necessitating careful control of reaction conditions. The resulting 4,5-dichloro-2-phenoxyphenyldiazonium salt is a valuable intermediate for the synthesis of various complex organic molecules.

Principle and Mechanism

The diazotization reaction involves the treatment of a primary aromatic amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4][5] The reaction is highly exothermic and must be conducted at low temperatures, typically between 0 and 5°C, to prevent the decomposition of the often-unstable diazonium salt.[6][7]

The mechanism proceeds through the following key steps:

  • Formation of Nitrous Acid: The mineral acid reacts with sodium nitrite to generate nitrous acid.[4]

  • Formation of the Nitrosonium Ion: Protonation of nitrous acid, followed by the loss of a water molecule, forms the highly reactive nitrosonium ion (NO⁺), which acts as the electrophile.[2][4]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the nitrosonium ion.[2]

  • Formation of the Diazonium Ion: A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium salt, characterized by the N≡N triple bond.[4]

Experimental Protocol

This protocol details the in situ generation of 4,5-dichloro-2-phenoxyphenyldiazonium chloride, which is intended for immediate use in subsequent reactions without isolation.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
4,5-Dichloro-2-phenoxyaniline≥98%Commercially Available
Concentrated Hydrochloric Acid (HCl)ACS Reagent GradeCommercially AvailableCorrosive
Sodium Nitrite (NaNO₂)ACS Reagent GradeCommercially AvailableToxic, Oxidizer
Distilled or Deionized Water
Ice
Starch-Iodide PaperCommercially AvailableFor testing for excess nitrous acid

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

  • Ice bath.

  • Beakers and graduated cylinders.

  • Standard laboratory glassware.

Procedure:

  • Preparation of the Amine Salt Suspension:

    • In the three-necked round-bottom flask, combine 4,5-dichloro-2-phenoxyaniline (1.0 eq) with a mixture of concentrated hydrochloric acid (3.0-4.0 eq) and water.

    • Stir the mixture to form a fine suspension of the amine hydrochloride salt.

  • Cooling:

    • Place the flask in an ice bath and cool the suspension to 0-5°C with vigorous stirring. It is critical to maintain this temperature range throughout the diazotization process.[6]

  • Preparation of Sodium Nitrite Solution:

    • In a separate beaker, dissolve sodium nitrite (1.0-1.1 eq) in a minimal amount of cold distilled water.

  • Diazotization:

    • Slowly add the cold sodium nitrite solution dropwise to the stirred amine salt suspension via the dropping funnel over a period of 30-45 minutes.

    • Monitor the internal temperature of the reaction mixture closely and ensure it remains below 5°C.[8] The reaction is exothermic.

  • Completion and Verification:

    • After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure complete diazotization.

    • A slight excess of nitrous acid can be confirmed by testing a drop of the reaction mixture with starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.[9] If the test is negative, a small amount of additional sodium nitrite solution can be added.

    • If a significant excess of nitrous acid is present, it can be quenched by the careful addition of a small amount of urea or sulfamic acid.

  • Use of the Diazonium Salt Solution:

    • The resulting 4,5-dichloro-2-phenoxyphenyldiazonium chloride solution is unstable and should be used immediately for the subsequent reaction (e.g., Sandmeyer reaction, azo coupling) without isolation or storage.[3][10]

Experimental Workflow

Diazotization_Workflow cluster_prep Preparation cluster_reaction Diazotization Reaction cluster_application Application Amine 4,5-Dichloro-2-phenoxyaniline Suspension Amine Salt Suspension Amine->Suspension AcidWater Conc. HCl + H₂O AcidWater->Suspension NaNO2_sol NaNO₂ Solution Addition Slow Dropwise Addition (Keep T < 5°C) NaNO2_sol->Addition NaNO2 Sodium Nitrite NaNO2->NaNO2_sol Water Cold H₂O Water->NaNO2_sol Cooling Cool to 0-5°C Suspension->Cooling Cooling->Addition Stirring Stir for 30 min at 0-5°C Addition->Stirring Diazonium_Salt 4,5-Dichloro-2-phenoxyphenyldiazonium Chloride Solution Stirring->Diazonium_Salt Immediate_Use Immediate Use in Subsequent Reaction Diazonium_Salt->Immediate_Use

Caption: Workflow for the diazotization of 4,5-dichloro-2-phenoxyaniline.

Critical Parameters and Troubleshooting

ParameterImportanceTroubleshooting
Temperature Control Crucial for the stability of the diazonium salt. Temperatures above 5-10°C can lead to decomposition, resulting in the formation of phenols and other byproducts, and a potential runaway reaction.[7][8]Ensure efficient cooling with a well-maintained ice bath and slow, controlled addition of the sodium nitrite solution.
Stoichiometry of Reagents An excess of nitrous acid can lead to unwanted side reactions, while an insufficient amount will result in incomplete diazotization.[8]Use a slight excess (1.0-1.1 eq) of sodium nitrite and monitor the reaction with starch-iodide paper.
Acid Concentration A sufficient amount of strong acid is necessary to generate nitrous acid and to keep the reaction medium acidic, which stabilizes the diazonium salt.[11]Typically, 2.5-3.0 equivalents of acid are used per equivalent of amine.
Rate of Addition A rapid addition of the sodium nitrite solution can cause a sharp increase in temperature due to the exothermic nature of the reaction.Use a dropping funnel for slow and controlled addition, allowing for heat dissipation.

Safety Precautions

General Handling:

  • All procedures should be performed in a well-ventilated fume hood.[12]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[12]

Reagent-Specific Hazards:

  • 4,5-Dichloro-2-phenoxyaniline: May be harmful if swallowed, inhaled, or in contact with skin.

  • Concentrated Hydrochloric Acid: Highly corrosive and can cause severe burns.[10]

  • Sodium Nitrite: Toxic if swallowed and is a strong oxidizing agent.

  • Diazonium Salts: Solid diazonium salts are notoriously unstable and can be explosive when dry.[8][10] This protocol is designed for the in situ use of the diazonium salt solution, and under no circumstances should the diazonium salt be isolated as a solid .

Reaction-Specific Hazards:

  • The reaction is exothermic and produces toxic nitrogen oxide gases.[11]

  • Careful temperature control is essential to prevent a runaway reaction.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[12]

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[12]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[12]

  • Spills: Absorb with an inert material and dispose of as hazardous waste.

References

  • Unacademy.
  • Online Chemistry notes. (2023, May 25).
  • Vedantu.
  • sathee jee.
  • BYJU'S. (2019, February 18).
  • Benchchem.
  • Benchchem. An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA.
  • Benchchem.
  • ResearchGate. Reactive Chemical Hazards of Diazonium Salts.
  • SATHEE.
  • Benchchem.
  • ACS Publications. (2019, November 28). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.
  • ACS Publications. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine.
  • ResearchGate. The diazotization process. (a) The reaction of aniline (or other aryl...).
  • International Journal of Pharmaceutical Sciences Review and Research. (2017, June 17). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol.
  • DIAZONIUM SALTS. (2020, March 29).
  • BYJU'S.
  • Wikipedia. Diazonium compound.
  • CK-12 Foundation. (2026, January 14). Diazonium Salts.
  • RSC Publishing. Recent applications of arene diazonium salts in organic synthesis.
  • Organic Chemistry Portal.
  • Organic Syntheses Procedure.
  • Chemguide.
  • Allen. (2025, May 23). Diazonium Salts | Reactions, Properties, Advantages & Uses.
  • Scribd. (2021, February 5).
  • The Royal Society of Chemistry. Room temperature diazotization and coupling reaction using DES- Ethanol system.
  • Google Patents.
  • PMC. Regioselective Synthesis of Fluorescent Alkoxy-Substituted Phenazines and N‑Alkyl Phenazinium Salts.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4,5-Dichloro-2-phenoxyaniline

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the purification of 4,5-Dichloro-2-phenoxyaniline.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the purification of 4,5-Dichloro-2-phenoxyaniline. Substituted diaryl ethers with aniline functionalities present unique physical chemistry challenges, including high lipophilicity, susceptibility to aerial oxidation, and complex phase behaviors during crystallization.

This document provides a self-validating standard operating procedure (SOP) and a mechanistic troubleshooting guide to ensure high-purity recovery.

Compound Profile & Physicochemical Data

Before initiating purification, it is critical to understand the physical constraints of the target molecule. The presence of two chlorine atoms and a phenoxy ring renders this specific aniline highly hydrophobic, meaning standard aqueous recrystallization methods will likely fail.

Table 1: Physicochemical Profile of 4,5-Dichloro-2-phenoxyaniline

PropertyValue / DescriptionImpact on Purification
CAS Number 85385-27-9[1]Reference identifier for analytical standards.
Molecular Weight 254.11 g/mol [1]Used for stoichiometric calculations during salt formation.
Functional Groups Primary amine, diaryl ether, aryl chloridesAmine provides a basic handle; chlorides increase lipophilicity.
Solubility Profile Soluble in EtOAc, EtOH, DCM; Insoluble in WaterNecessitates organic mixed-solvent systems (e.g., EtOAc/Hexane).
Stability Susceptible to aerial oxidation[2]Requires inert atmosphere or charcoal treatment to remove dark impurities.

Diagnostic Workflow: Recrystallization Strategy

The following logic flow maps the optimal path for mixed-solvent recrystallization, including critical decision nodes for handling oxidation and phase separation.

RecrystallizationWorkflow Start Crude 4,5-Dichloro- 2-phenoxyaniline Dissolve Dissolve in Hot EtOAc (Good Solvent) Start->Dissolve Charcoal Add Activated Carbon & Hot Filter Dissolve->Charcoal If dark/oxidized AntiSolvent Add Hot Hexane (Anti-Solvent) Dissolve->AntiSolvent If pale/clear Charcoal->AntiSolvent Cooling Controlled Cooling (RT to 0°C) AntiSolvent->Cooling Oiling Oiling Out Detected? Cooling->Oiling Reheat Add EtOAc & Reheat Oiling->Reheat Yes (Phase Separation) Crystals Nucleation & Growth Oiling->Crystals No (Solid Particles) Reheat->Cooling Isolate Vacuum Filtration Crystals->Isolate

Workflow for the mixed-solvent recrystallization of 4,5-Dichloro-2-phenoxyaniline.

Standard Operating Procedure (SOP): Self-Validating Recrystallization

This protocol utilizes an Ethyl Acetate (EtOAc) / Hexane mixed-solvent system. It is engineered to be self-validating; each step contains an observable metric to confirm success before proceeding.

Step 1: Supersaturated Dissolution

  • Action: Suspend the crude 4,5-Dichloro-2-phenoxyaniline in a minimum volume of boiling EtOAc.

  • Causality: EtOAc disrupts the intermolecular hydrogen bonding of the amine groups while efficiently solvating the lipophilic dichloro-phenoxy rings. Using a minimum volume ensures the solution is supersaturated upon cooling, maximizing thermodynamic yield.

  • Self-Validation: The mixture must transition from a cloudy suspension to a transparent, homogeneous liquid. Any remaining solids are insoluble impurities.

Step 2: Decolorization (If Required)

  • Action: If the solution is dark brown or red, add 1-2% (w/w) activated charcoal. Boil for 5 minutes, then perform a hot filtration through a pre-warmed Celite pad[2].

  • Causality: Anilines readily undergo aerial oxidation to form extended conjugated quinoid structures. Activated carbon traps these large planar molecules in its mesopores while the smaller aniline passes through.

  • Self-Validation: The filtrate must emerge significantly lighter in color (pale yellow or colorless).

Step 3: Anti-Solvent Titration

  • Action: Maintain the filtrate at a gentle boil and add hot Hexane dropwise until a faint turbidity persists.

  • Causality: Hexane acts as an anti-solvent. Because the target molecule is poorly soluble in pure aliphatic hydrocarbons, adding hexane lowers the overall dielectric constant of the medium until the solvation energy can no longer overcome the lattice energy of the crystal[3].

  • Self-Validation: A persistent cloudiness that requires exactly 1-2 drops of hot EtOAc to clear indicates the exact saturation threshold has been reached.

Step 4: Controlled Nucleation

  • Action: Remove the flask from the heat source. Allow it to cool ambiently to room temperature without disturbance, then transfer to an ice bath (0°C) for 30 minutes.

  • Causality: Rapid cooling forces the compound to crash out as an amorphous solid, trapping impurities in the matrix. Slow cooling allows the molecules to arrange into the lowest-energy crystalline lattice, excluding foreign molecules[4].

  • Self-Validation: Formation of distinct, highly ordered crystals rather than a sludgy precipitate or oil droplets.

Step 5: Isolation & Washing

  • Action: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold Hexane.

  • Causality: The cold non-polar wash removes residual mother liquor containing concentrated impurities without redissolving the pure product.

  • Self-Validation: The final dried product should exhibit a sharp melting point range (≤ 2°C variance), confirming high purity.

Troubleshooting & FAQs

Q1: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. What causes this and how do I fix it?

Causality: Oiling out occurs when the temperature at which the solution becomes saturated is higher than the melting point of the compound[4]. Instead of forming a solid crystalline lattice, the solute separates as a supercooled liquid phase, trapping impurities. Resolution:

  • Reheat the mixture until it forms a single, clear phase.

  • Add a small volume of your "good" solvent (EtOAc) to lower the saturation temperature below the compound's melting point[4].

  • Allow the solution to cool at a much slower rate (e.g., insulate the flask with cotton or a water bath).

  • If oiling out persists, introduce a seed crystal of pure 4,5-Dichloro-2-phenoxyaniline at the cloud point to force solid nucleation.

Q2: Even after recrystallization, my recovered product is dark brown. How do I remove these oxidative impurities?

Causality: Substituted anilines are highly susceptible to oxidation, forming trace amounts of intensely colored impurities that can co-crystallize with your product[2]. Resolution: If standard charcoal treatment fails, perform an acid-base extraction prior to recrystallization[3].

  • Dissolve the crude material in an organic solvent (e.g., diethyl ether).

  • Extract with 1M HCl. The basic aniline forms a water-soluble anilinium hydrochloride salt, moving into the aqueous layer[2].

  • Wash the aqueous layer with fresh ether to strip away neutral, colored organic impurities.

  • Basify the aqueous layer with NaOH to regenerate the free base, extract it back into fresh ether, dry, and evaporate[2].

Q3: I am getting a very low yield after filtration. How can I optimize recovery without sacrificing purity?

Causality: Low yield typically indicates that the solvent system is too strong (too much "good" solvent) or the final temperature was not low enough to force the solute out of solution. Resolution: Ensure you are using the absolute minimum amount of boiling EtOAc during Step 1. If your yield is still low, evaporate 30-50% of the mother liquor under reduced pressure and repeat the cooling process to obtain a second crop of crystals. Note that the second crop may have a slightly lower purity and should be validated via melting point or TLC.

Q4: Can I purify this compound via its salt form instead of the free base?

Causality: Yes. Amines with highly non-polar groups (like the dichloro-phenoxy moiety) can be protonated to form stable salts (e.g., hydrochloride or sulfate), drastically altering their solubility profile[3]. Resolution: Dissolve the free base in a non-polar solvent like hexanes or diethyl ether, and bubble anhydrous HCl gas through the solution (or add ethereal HCl). The hydrochloride salt will precipitate immediately as a highly pure solid, leaving non-basic impurities dissolved in the mother liquor[3].

References

  • Purification: How To Source: University of Rochester URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 4,5-Dichloro-2-phenoxyaniline

Document ID: TS-DPA-004 | Tier: 3 (Advanced Research Support) Status: Active | Last Updated: March 6, 2026 Subject: Removal of Impurities from Crude 4,5-Dichloro-2-phenoxyaniline (CAS: 85385-27-9) Executive Summary & Che...

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TS-DPA-004 | Tier: 3 (Advanced Research Support) Status: Active | Last Updated: March 6, 2026 Subject: Removal of Impurities from Crude 4,5-Dichloro-2-phenoxyaniline (CAS: 85385-27-9)

Executive Summary & Chemical Context

This guide addresses the purification of 4,5-Dichloro-2-phenoxyaniline , a polychlorinated diphenyl ether amine often synthesized via the reduction of its nitro precursor (4,5-dichloro-2-nitrodiphenyl ether).

The Core Challenge: The presence of the electron-withdrawing chlorine atoms and the phenoxy group significantly reduces the basicity of the amine (estimated pKa ~2.0–2.5). This weak basicity makes standard acid-base extractions prone to failure (incomplete protonation), while the lipophilic nature of the molecule leads to "oiling out" during recrystallization.

Target Impurities:

  • Precursor: Unreacted 4,5-dichloro-2-nitrodiphenyl ether (Non-basic, lipophilic).

  • Side-Reactions: Azo/hydrazo dimers (Colored, often orange/red).

  • De-halogenated species: If catalytic hydrogenation (Pd/C) was used aggressively.

  • Inorganic Residues: Iron/Zinc salts (if chemical reduction was used).

Module A: Acid-Base Extraction (The "Chemical Wash")

Use this protocol to remove non-basic organic impurities (unreacted nitro compounds, phenols).

Troubleshooting Guide: Extraction Failures
SymptomProbable CauseCorrective Action
Product remains in organic layer after acid wash Insufficient Acid Strength. The compound is a very weak base. 1M HCl is often insufficient to fully protonate it.Use 3M to 6M HCl for the extraction. Ensure the aqueous phase pH is < 1.0.
Emulsion forms at interface Insoluble Aniline Hydrochloride. The hydrochloride salt of this lipophilic amine may be insoluble in water, forming a "third layer" or rag.Add a small amount of Methanol or warm the aqueous layer slightly to solubilize the salt. Alternatively, filter the solid salt directly if it precipitates.
Precipitate is sticky/oily upon basification Rapid Precipitation. The free base has a low melting point and high lipophilicity.Basify slowly with Ammonium Hydroxide (NH₄OH) instead of NaOH to avoid local heating. Cool the flask to 0°C during neutralization.
Validated Protocol: High-Molarity Extraction
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

  • Acidification: Extract with 4M HCl (3x volumes). Note: The product moves to the aqueous phase as the hydrochloride salt.

  • Organic Wash: Wash the acidic aqueous layer with fresh EtOAc (removes unreacted nitro/phenols). Discard this organic layer.

  • Neutralization: Cool aqueous layer to 0–5°C. Slowly add 25% NaOH or NH₄OH until pH > 9.

  • Recovery: Extract the liberated free base into DCM. Dry over Na₂SO₄ and concentrate.

Workflow Visualization

ExtractionWorkflow Start Crude Mixture (Amine + Nitro + Phenols) Dissolve Dissolve in EtOAc/DCM Start->Dissolve AcidExt Extract with 4M HCl Dissolve->AcidExt OrgLayer1 Organic Layer (Contains Nitro/Phenols) AcidExt->OrgLayer1 Non-basic impurities AqLayer1 Aqueous Layer (Contains Amine-HCl Salt) AcidExt->AqLayer1 Product as Salt Discard DISCARD (Waste) OrgLayer1->Discard Wash Back-wash with EtOAc AqLayer1->Wash Basify Basify with NaOH/NH4OH (pH > 9, 0°C) Wash->Basify FinalExt Extract into DCM Evaporate Basify->FinalExt Product Purified Amine (Free Base) FinalExt->Product

Figure 1: Acid-Base purification logic specifically tuned for weak aniline bases.

Module B: Recrystallization (The "Polishing" Step)

Use this protocol to remove colored azo impurities and isomers.

FAQ: Crystallization Issues

Q: Why does my product "oil out" instead of crystallizing? A: This is common with diphenyl ethers. The melting point is likely near the solvent boiling point, or the solution is too concentrated.[1]

  • Fix: Use the "Seeding at Cloud Point" technique. Cool the solution slowly. When it turns cloudy (oiling starts), add a seed crystal immediately and scratch the glass surface. Do not cool further until bulk crystallization begins.

Q: The crystals are still brown/red. How do I remove the color? A: The color comes from azo-dimers formed during reduction. They are highly conjugated and sticky.

  • Fix: You must use Activated Carbon (e.g., Darco G-60) during the hot dissolution step. Boil with carbon for 10 minutes, then filter through Celite while hot.

Solvent System Data
Solvent SystemSuitabilityNotes
Ethanol / Water (9:1) High Best for general purification. Dissolve in hot EtOH, add H₂O to turbidity.
Hexane / Toluene Medium Good for removing non-polar tars. Risk of oiling out is higher.
Methanol Low Solubility often too high even at cold temps; leads to low recovery.

Module C: Impurity Origins & Prevention

Understanding where impurities come from allows you to prevent them in the synthesis phase.

Impurity Pathway Analysis
  • De-chlorination: If you used Pd/C for hydrogenation, you may have stripped a chlorine atom (forming 4-chloro-2-phenoxyaniline).

    • Prevention: Use Platinum (Pt/C) or add a poison like Sulfided Platinum . Alternatively, use chemical reduction (Fe/Acetic Acid or SnCl₂).

  • Azo Formation: Incomplete reduction or high pH during reduction leads to condensation of nitroso intermediates.

    • Prevention: Keep the reduction medium acidic.

Pathway Visualization

ImpurityPathways Nitro Nitro Precursor (4,5-Cl2-2-Phenoxy-NO2) Nitroso Nitroso Intermediate Nitro->Nitroso Red. Hydroxyl Hydroxylamine Nitroso->Hydroxyl Red. Azo Azo Dimer (Colored Impurity) Nitroso->Azo Condensation (High pH) Amine Target Amine (4,5-Cl2-2-Phenoxy-NH2) Hydroxyl->Amine Red. Hydroxyl->Azo DeHalo De-halogenated Byproduct Amine->DeHalo Over-reduction (Pd/C, H2)

Figure 2: Mechanistic origin of common impurities during nitro-reduction.

References & Authority

  • Synthesis of Polychlorinated Anilines: Process for preparing 4,5-dichloro-2-nitroaniline. WO1991000261A1. (Describes the precursor synthesis and handling of similar chlorinated nitro-aromatics).

  • Reduction Methodologies: Process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline. WO2009090669A2. (Details the catalytic transfer hydrogenation of phenoxy-anilines and control of de-halogenation).

  • General Purification Protocols: Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for acid-base extraction of weak amines and recrystallization techniques).

  • Impurity Control: Control of impurities in substances for pharmaceutical use. European Pharmacopoeia 5.10. (Guidelines on reporting and clearing organic impurities).

Sources

Troubleshooting

Technical Support Portal: Solubility Guide for 4,5-Dichloro-2-phenoxyaniline

[1][2][3][4] Case ID: SOL-DPA-45 Compound: 4,5-Dichloro-2-phenoxyaniline Chemical Class: Polychlorinated Diaryl Ether / Aniline Derivative Status: Active Support Topic[1][2][3][4] The Core Issue: Solubility Profile Analy...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Case ID: SOL-DPA-45 Compound: 4,5-Dichloro-2-phenoxyaniline Chemical Class: Polychlorinated Diaryl Ether / Aniline Derivative Status: Active Support Topic[1][2][3][4]

The Core Issue: Solubility Profile Analysis

Users frequently report difficulty maintaining 4,5-Dichloro-2-phenoxyaniline in solution, particularly when transitioning from organic stock solutions to aqueous experimental media.[1][2][3] This behavior is dictated by the competition between the compound's crystal lattice energy and its solvation energy.[3]

Comparative Solubility Matrix
ParameterWater (

)
Ethanol (

)
Technical Insight
Solubility Status Practically Insoluble Soluble The compound is highly lipophilic.[1][2][3][4][5]
Primary Interaction Hydrophobic Effect (Exclusion)Dipole-Dipole & H-BondingEthanol matches the polarity of the amine/ether groups.[1][2][3][4]
LogP (Est.) > 4.0 (High Lipophilicity)N/AHigh LogP indicates strong preference for non-polar environments.[3][4][5]
pKa (Conjugate Acid) ~ 2.0 - 3.0 (Predicted)N/AThe electron-withdrawing Cl atoms reduce the basicity of the amine, making it hard to protonate/dissolve in mild aqueous acid.[1][2][4][5]
The Mechanism of Failure in Water

Water molecules form a highly ordered hydrogen-bonded network.[1][2][3][4] To dissolve 4,5-Dichloro-2-phenoxyaniline, the water network must form a "cavity" to accommodate the large hydrophobic dichlorophenoxy group.[1][2][3] The energy required to break water-water bonds is far higher than the energy gained from water-solute interactions, leading to hydrophobic exclusion (precipitation).[1][2][3]

Troubleshooting Guide & FAQs

Q1: "I dissolved the powder in ethanol, but it crashes out immediately when I add it to my buffer. Why?"

Diagnosis: This is the "Solvent Shock" phenomenon.[3][4] Explanation: When a small volume of ethanol stock is added to a large volume of water, the ethanol rapidly diffuses into the water. The local solvent environment around the drug molecules instantly shifts from "friendly" (organic) to "hostile" (aqueous).[3][5] Without the ethanol shield, the hydrophobic molecules aggregate and crystallize within milliseconds.[3]

Corrective Action:

  • Increase Vortex Speed: Create a high-energy vortex before adding the stock.

  • Submerged Injection: Inject the stock tip directly into the center of the vortex, not on the container wall or liquid surface.[3]

  • Use a Surfactant: Pre-dissolve a surfactant (e.g., Tween 80 at 0.1% - 0.5%) in the aqueous buffer to form micelles that can trap the compound.[3][4]

Q2: "Can I improve water solubility by adding acid (HCl)?"

Diagnosis: Likely ineffective at physiological pH ranges.[1][2][3] Explanation: While anilines are generally basic, the two chlorine atoms and the phenoxy group on this molecule are electron-withdrawing .[2][4] They pull electron density away from the nitrogen atom, significantly lowering its pKa (likely below 3.0).[3][5] Implication: You would need a very low pH (pH < 2) to fully protonate the amine and make it water-soluble as a salt.[1][2][3][5] This pH is often incompatible with biological assays.[1][3]

Q3: "The ethanol solution is cloudy. Is this normal?"

Diagnosis: No. This indicates saturation or moisture contamination.[3] Corrective Action:

  • Sonication: Sonicate the ethanol stock at 40°C for 10 minutes.

  • Water Contamination: Ensure your ethanol is "Absolute" (≥99.5%) and not "Technical Grade" (95%).[3][4][5] Even 5% water can drastically reduce solubility for this compound.[3]

Recommended Solubilization Protocols

Protocol A: Preparation of Stable Stock Solution (Ethanol/DMSO)

Use this for long-term storage.[1][2][3][4][5]

  • Weighing: Weigh the target amount of 4,5-Dichloro-2-phenoxyaniline.

  • Solvent Choice:

    • Preferred: DMSO (Dimethyl sulfoxide) for highest concentration (>10 mg/mL).[3][5]

    • Alternative: Ethanol (Absolute) for concentrations < 5 mg/mL.[3][5]

  • Dissolution: Add solvent.[2][3] Vortex vigorously for 60 seconds.[1]

  • Visual Check: Hold vial against a light source. If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C.

Protocol B: The "Step-Down" Dilution Method (For Aqueous Assays)

Use this to introduce the compound into cell culture or buffer without precipitation.[1][2][4][5]

  • Prepare Intermediate: Dilute your high-concentration DMSO/Ethanol stock 1:10 into a "bridging solvent" (e.g., PEG-400 or Propylene Glycol).[1][2][3][4]

    • Why? These solvents are less volatile than ethanol and reduce the shock of hitting water.[3]

  • Prepare Buffer: Warm your aqueous buffer to 37°C.

  • Rapid Mixing:

    • Set the buffer on a magnetic stirrer (medium-high speed).

    • Slowly drop the Intermediate solution into the vortex.

  • Observation: The solution should remain clear or slightly opalescent (if colloidal). If visible crystals form, the concentration exceeds the thermodynamic solubility limit.[3]

Decision Tree for Solubility Optimization

SolubilityWorkflow Start Start: 4,5-Dichloro-2-phenoxyaniline Powder SolventSelect Select Primary Solvent Start->SolventSelect Water Water / Buffer SolventSelect->Water Direct Addition Organic Organic (DMSO/Ethanol) SolventSelect->Organic Dissolve FailWater FAIL: Hydrophobic Exclusion (Precipitation) Water->FailWater SuccessStock Clear Stock Solution Organic->SuccessStock Dilution Dilution into Aqueous Media SuccessStock->Dilution CheckPrecip Visual Check: Precipitation? Dilution->CheckPrecip PrecipYes Yes: 'Crash Out' CheckPrecip->PrecipYes Cloudy/Crystals PrecipNo No: Proceed to Assay CheckPrecip->PrecipNo Clear Mitigation Mitigation Strategy: 1. Use Bridging Solvent (PEG-400) 2. Add Surfactant (Tween 80) 3. Reduce Final Concentration PrecipYes->Mitigation Mitigation->Dilution Retry

Figure 1: Decision matrix for solubilizing hydrophobic aniline derivatives. Note the critical failure point at the aqueous dilution step.

References

  • PubChem. (2025).[3][4][5] 4-Chloro-2-phenoxyaniline Compound Summary (Analogous Structure). National Library of Medicine.[3] Retrieved from [Link]

  • Master Organic Chemistry. (2010). The pKa Table and Factors Influencing Acidity.[3][6] Retrieved from [Link]

  • University of Tartu. (2025).[3][5] pKa Values of Bases in Non-Aqueous Media.[3] Chair of Analytical Chemistry.[3] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in 4,5-Dichloro-2-phenoxyaniline Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up or optimizing the synthesis of 4,5-dichloro-2-phenoxyaniline.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up or optimizing the synthesis of 4,5-dichloro-2-phenoxyaniline.

The standard synthetic route for this molecule is a two-step process:

  • Nucleophilic Aromatic Substitution (S_NAr) of 1,2,4-trichloro-5-nitrobenzene with phenol to form the intermediate 4,5-dichloro-2-phenoxynitrobenzene.

  • Chemoselective Reduction of the nitro group to yield the final aniline.

Both steps are fraught with chemoselectivity and regioselectivity challenges. This guide breaks down the mechanistic causes of common impurities and provides field-proven, self-validating protocols to ensure high-purity yields.

Synthetic Workflow & Impurity Pathways

G A 1,2,4-Trichloro-5-nitrobenzene + Phenol + Base B 4,5-Dichloro-2-phenoxynitrobenzene (Target Intermediate) A->B S_NAr (Ortho attack) C 2,5-Dichloro-4-phenoxynitrobenzene (Regioisomeric Impurity) A->C S_NAr (Para attack) D 4,5-Dichloro-2-phenoxyaniline (Target Product) B->D Chemoselective Reduction (Pt/C-S or Fe/HCl) E Dehalogenated Anilines (e.g., 5-Chloro-2-phenoxyaniline) B->E Over-reduction (Unmodified Pd/C) F Azo/Azoxy Dimers (Incomplete Reduction) B->F Stalled Reduction (Mass transfer limit)

Fig 1: Reaction pathways showing target synthesis and major impurity formation.

Troubleshooting FAQs

Q1: My final product contains significant amounts of a regioisomeric impurity (e.g., 2,5-dichloro-4-phenoxyaniline). How do I prevent this? Cause: During the S_NAr step, the phenoxide anion can attack either the 2-chloro (ortho) or 4-chloro (para) position of 1,2,4-trichloro-5-nitrobenzene. Both positions are heavily activated by the strongly electron-withdrawing nitro group. Attack at the 4-position yields the unwanted 2,5-dichloro-4-phenoxynitrobenzene, which carries through the reduction step. Solution: Regiocontrol is dictated by temperature and solvent kinetics. Lower temperatures (0–5 °C) and non-polar aprotic solvents enhance ortho-selectivity because the nitro group can coordinate with the incoming nucleophile's counter-ion (e.g., K⁺), directing it to the adjacent 2-position. Ensure strict stoichiometric control (1.05 equivalents of phenol) to prevent over-substitution.

Q2: I am seeing dehalogenated impurities (e.g., 5-chloro-2-phenoxyaniline) after the reduction step. What is going wrong? Cause: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly active. While it rapidly reduces the nitro group, Pd readily inserts into the aryl-chlorine bond via oxidative addition, leading to hydrodehalogenation[1]. This is especially problematic in electron-rich anilines. Solution: Switch to a poisoned catalyst such as Platinum on Carbon modified with a sulfide (e.g., Pt/C-S)[2]. The sulfide selectively binds to the highly active, coordinatively unsaturated sites (edges/corners) on the metal nanoparticle where C-Cl cleavage occurs, while leaving the planar sites active for the less demanding nitro group reduction[2]. Alternatively, use a milder chemical reductant like Iron powder with Ammonium Chloride (Béchamp reduction)[3][4].

Q3: The reduction step stalls, and LC-MS shows masses corresponding to azo, azoxy, or hydroxylamine dimers. How do I drive the reaction to completion? Cause: Accumulation of partially reduced intermediates (nitroso and hydroxylamine species) occurs when the hydrogen transfer rate is too slow. In basic or neutral conditions, these intermediates condense to form stable azo or azoxy dimers. Solution: If using catalytic hydrogenation, increase the agitation speed (>1000 rpm) to overcome gas-liquid mass transfer limitations. If using the Béchamp reduction, ensure the reaction medium is sufficiently acidic (pH 4-5) to protonate the hydroxylamine intermediate, which accelerates its final reduction to the amine and prevents dimerization.

Q4: There is a persistent phenol odor and phenol peaks in the NMR of my final product. How do I remove it? Cause: Excess phenol from the S_NAr step is carrying over through the reduction. Phenol is notoriously difficult to remove via simple crystallization once the aniline is formed due to hydrogen bonding. Solution: Implement a strict alkaline wash protocol before the reduction step. Washing the organic layer of the S_NAr intermediate with 5% aqueous NaOH converts unreacted phenol into water-soluble sodium phenoxide, ensuring it is completely purged from the organic phase.

Quantitative Data: Reduction Method Comparison

Selecting the right reduction method is the most critical decision for maximizing the purity of 4,5-dichloro-2-phenoxyaniline. The table below summarizes the causality between the chosen reagent and the resulting purity profile.

Reduction MethodCatalyst / ReagentsDehalogenation RiskConversion RatePurity ProfileScalability
Standard Hydrogenation Pd/C, H₂, 1-5 atmHigh (>10%) Very Fast (< 2h)Poor (Requires column chromatography)Excellent
Poisoned Hydrogenation Pt/C-S (Sulfided), H₂Low (<0.5%) Moderate (4-6h)Excellent (>99% target aniline)Excellent
Béchamp Reduction Fe powder, NH₄Cl, H₂ONone (0%) Slow (8-12h)Good (No dehalogenation, but iron sludge)Moderate
Stannous Chloride SnCl₂, HCl, EtOHNone (0%) Fast (2-4h)Good (High purity, heavy metal waste)Poor
Self-Validating Experimental Protocols
Step 1: Regioselective S_NAr Synthesis of 4,5-Dichloro-2-phenoxynitrobenzene

This protocol uses temperature control to force ortho-substitution and includes an alkaline wash to self-validate the removal of phenol.

  • Setup: Charge a dry 1L 3-neck flask equipped with a mechanical stirrer and internal thermometer with 1,2,4-trichloro-5-nitrobenzene (1.0 eq, 100 mmol) and anhydrous K₂CO₃ (1.2 eq, 120 mmol) in 300 mL of N,N-dimethylformamide (DMF).

  • Cooling: Chill the suspension to 0–5 °C using an ice-water bath. Causality: Low temperature minimizes para-attack and prevents bis-substitution.

  • Addition: Dissolve phenol (1.05 eq, 105 mmol) in 50 mL of DMF. Add this solution dropwise via an addition funnel over 1.5 hours, maintaining the internal temperature below 5 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12 hours.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 9:1). The starting material (Rf ~0.6) should be consumed, replaced by a major yellow spot (Rf ~0.4).

  • Quench & Extraction: Pour the mixture into 800 mL of crushed ice/water. Extract with Ethyl Acetate (3 x 200 mL).

  • Alkaline Wash (Critical): Wash the combined organic layers with 5% aqueous NaOH (3 x 100 mL) to remove excess phenol, followed by brine (100 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude yellow solid from hot ethanol to yield pure 4,5-dichloro-2-phenoxynitrobenzene.

Step 2: Chemoselective Reduction to 4,5-Dichloro-2-phenoxyaniline

This protocol utilizes a sulfided Platinum catalyst to prevent hydrodehalogenation[2].

  • Setup: In a high-pressure hydrogenation autoclave, dissolve 4,5-dichloro-2-phenoxynitrobenzene (50 mmol) in 150 mL of a Methanol/Ethyl Acetate mixture (1:1 v/v).

  • Catalyst Addition: Add 1 mol% of pre-sulfided Pt/C (5% loading). Note: If pre-sulfided Pt/C is unavailable, add standard 5% Pt/C along with 0.1 equivalents of diphenyl sulfide to poison the catalyst in situ.

  • Purging: Seal the autoclave. Purge the headspace with Nitrogen gas three times, followed by Hydrogen gas three times to ensure a completely inert atmosphere.

  • Hydrogenation: Pressurize the vessel to 5 atm of H₂. Heat to 60 °C and stir vigorously at 1000 rpm.

    • Validation Check: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes (typically 4–6 hours). LC-MS should show a single mass peak corresponding to[M+H]⁺ 254.0.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the Celite pad with 50 mL of Ethyl Acetate.

  • Isolation: Concentrate the filtrate under vacuum. The resulting crude amine can be triturated with cold heptane to yield 4,5-dichloro-2-phenoxyaniline as an off-white to pale brown solid (Purity >98% by HPLC).

References
  • Wedemeyer, K., et al. "Process for preparing 3-chloro- and 3,5-dichloro-anilines." US Patent 4,193,937A, 1980.
  • Greenfield, H., & Dovell, F. S. "Metal sulfide catalysts for hydrogenation of halonitrobenzenes to haloanilines." The Journal of Organic Chemistry, 1967. Available at:[Link]

  • Wang, et al. "Method for preparing halogenated aniline from halogenated nitrobenzene by catalytic hydrogenation." Patent CN102898263A, 2013.
  • Kubota, K., et al. "Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach." RSC Advances, 2021. Available at:[Link]

  • Ye, T.-N., et al. "Incorporating Sulfur Atoms into Palladium Catalysts by Reactive Metal–Support Interaction for Selective Hydrogenation." CCS Chemistry, 2021. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4,5-Dichloro-2-phenoxyaniline

Case ID: T-45DC2PA-PUR Status: Active Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Isolation and Purification Protocols for 4,5-Dichloro-2-phenoxyaniline[1] Diagnostic Hub: Start Here Ident...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-45DC2PA-PUR Status: Active Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Isolation and Purification Protocols for 4,5-Dichloro-2-phenoxyaniline[1]

Diagnostic Hub: Start Here

Identify your primary issue to jump to the relevant solution.

ObservationLikely CauseRecommended Protocol
Product is Red/Brown Azo/Hydrazo impurities (incomplete reduction) or oxidation.[Protocol B] Acid Wash + Carbon Treatment
NMR shows Nitro peaks Unreacted 4,5-dichloro-2-phenoxynitrobenzene.[Protocol A] Acid-Base Extraction
NMR shows Phenol peaks Cleavage of ether linkage or unreacted phenol.[Protocol A] Caustic Wash
Low Yield / "Oiling Out" Product pKa suppression due to Cl substituents.[FAQ Section] pH Optimization

Core Protocols

Protocol A: The "Golden Path" Separation (Acid-Base Extraction)

Context: This is the most robust method for separating the target amine from neutral precursors (nitro compounds) and acidic byproducts (phenols). Scientific Rationale: 4,5-Dichloro-2-phenoxyaniline is a weak base.[1] The electron-withdrawing chlorine atoms reduce the basicity of the amine (pKa


 2.5–3.0) compared to unsubstituted aniline. Therefore, strong inorganic acid is required to fully protonate it into the water-soluble anilinium salt, leaving non-basic impurities in the organic phase.[1]

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 3M Hydrochloric Acid (HCl)[1]

  • 2M Sodium Hydroxide (NaOH) or 50% NaOH solution[1]

  • Saturated Brine[1]

Workflow:

  • Dissolution: Dissolve crude reaction mixture in DCM (10 mL per gram of crude).

  • Acid Extraction (Target Capture):

    • Extract the organic layer 3 times with 3M HCl .

    • Critical Step: The target amine is now in the Aqueous Acidic Phase as the hydrochloride salt.

    • Impurity Check: The Organic Phase contains unreacted nitro compounds and tars. Discard this only after confirming yield.

  • Base Wash (Optional but Recommended):

    • If phenol impurities are suspected, wash the original organic layer with 1M NaOH before step 2.[1] However, if you are at step 2, proceed to step 4.

  • Precipitation (Target Release):

    • Cool the combined acidic aqueous extracts to 0–5°C.

    • Slowly basify with NaOH to pH > 10.

    • Observation: The solution will turn cloudy as the free amine precipitates or forms an oil.

  • Recovery:

    • Extract the cloudy aqueous mixture with fresh DCM (3x).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[1][2]

Visualizing the Logic:

ExtractionLogic cluster_Organic Organic Phase (Waste/Recycle) cluster_Aqueous Aqueous Phase (Target) Start Crude Mixture (Amine + Nitro + Phenol) Dissolve Dissolve in DCM Start->Dissolve AcidWash Extract with 3M HCl Dissolve->AcidWash Nitro Nitro Precursors (Neutral) AcidWash->Nitro Remains in Organic Salt Anilinium Salt (R-NH3+ Cl-) AcidWash->Salt Moves to Aqueous Basify Basify to pH > 10 (NaOH) Salt->Basify FreeAmine Free Amine Precipitates Basify->FreeAmine Extract w/ Fresh DCM Extract w/ Fresh DCM FreeAmine->Extract w/ Fresh DCM Pure Product Pure Product Extract w/ Fresh DCM->Pure Product

Figure 1: Chemo-selective partitioning of 4,5-dichloro-2-phenoxyaniline using pKa differences.

Protocol B: Removal of Colored Impurities (Recrystallization)

Context: If the product is chemically pure by NMR but retains a red/brown hue, this indicates trace azo/hydrazo impurities or oxidation products.[1] Solvent System: Ethanol/Water or Heptane/Toluene.

  • Dissolution: Dissolve the solid in the minimum amount of boiling Ethanol (95%).

  • Adsorption (Optional): If color is persistent, add Activated Carbon (5 wt%) to the boiling solution.[1] Stir for 5 minutes.

    • Warning: Filter hot through Celite immediately. Do not let it cool.

  • Crystallization:

    • Remove from heat.[3][4]

    • Add hot water dropwise until persistent turbidity is just observed.[3]

    • Add one drop of ethanol to clear it.

    • Allow to cool slowly to room temperature, then 4°C.

  • Filtration: Collect crystals and wash with cold 50% aqueous ethanol.

Troubleshooting & FAQs

Q: My product is "oiling out" instead of crystallizing during basification. Why?

A: This is common for lipophilic anilines. The "oil" is the supercooled liquid form of your amine.

  • The Fix: Do not extract immediately. Scratch the side of the flask with a glass rod to induce nucleation. If that fails, extract the oil into DCM, dry, and evaporate.[1] Then, perform a recrystallization using Heptane (non-polar) to force the solid lattice to form.[1]

Q: The yield is lower than expected after acid extraction.

A: You likely didn't use a strong enough acid or enough volume.

  • The Science: Due to the two chlorine atoms (electron-withdrawing groups), the lone pair on the nitrogen is less available. The pKa is significantly lower than aniline. Weak acids (like 1M acetic acid) will not fully protonate this molecule.

  • Correction: Use 3M to 6M HCl . Ensure the aqueous layer remains acidic (pH < 1) during the first extraction.

Q: I see a "doublet of doublets" in the aromatic region that shouldn't be there.

A: This often indicates the 4,5-dichloro-2-phenoxynitrobenzene precursor.

  • Diagnostic: Check the integration. If it's the nitro compound, it means your reduction was incomplete or the acid extraction failed.[1]

  • Remedy: Reprocess the material using Protocol A . The nitro compound is strictly neutral and will not move into the acid layer.

Q: Can I use Column Chromatography?

A: Yes, but it is often unnecessary if Protocol A is done correctly.[1]

  • Conditions: Silica Gel 60.

  • Mobile Phase: Hexane:Ethyl Acetate (Start 9:1, gradient to 4:1).[1]

  • Note: Pre-treat the silica column with 1% Triethylamine (TEA) to prevent the amine from "streaking" or decomposing on acidic silica sites.

Advanced Impurity Profiling (Decision Tree)

Use this logic flow to determine the next step based on your analytical data.

TroubleshootingTree Observation Analyze Crude (TLC / NMR) ImpurityType Identify Impurity Observation->ImpurityType Nitro Nitro Precursor (Rf > Product) ImpurityType->Nitro Starting Material Phenol Phenol Byproduct (Rf varies, Acidic) ImpurityType->Phenol Hydrolysis Azo Azo Dimer (Colored, Non-basic) ImpurityType->Azo Oxidation Action1 Protocol A (Acid Extraction) Nitro->Action1 Neutral vs Basic Action2 Caustic Wash (NaOH Wash) Phenol->Action2 Acidic vs Basic Action3 Recrystallization (Ethanol/Water) Azo->Action3 Solubility Diff

Figure 2: Decision matrix for secondary purification steps.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (General reference for aniline purification and pKa considerations).

  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013.[1] (Standard protocols for recrystallization of halo-anilines).

  • Baumann, M. et al. "Process for preparing 4,5-dichloro-2-nitroaniline."[1] World Intellectual Property Organization, WO 1991/000261 A1, 1991.[1] Link (Describes the synthesis and solubility properties of the direct precursor).

  • Gohar, G. A.; Habeeb, M. "pKa of anilines and the intermolecular proton transfer equilibrium constants." ResearchGate, 2013.[1] (Context for the reduced basicity of polychlorinated anilines).

Sources

Optimization

Technical Support Center: Stability of 4,5-Dichloro-2-phenoxyaniline

Topic: Stability & Handling Under Acidic Conditions Ticket ID: #TCH-DPA-452 Status: Resolved / Guide Published[1] Executive Summary: Stability Profile Is 4,5-Dichloro-2-phenoxyaniline stable in acidic conditions? Yes, ch...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling Under Acidic Conditions Ticket ID: #TCH-DPA-452 Status: Resolved / Guide Published[1]

Executive Summary: Stability Profile

Is 4,5-Dichloro-2-phenoxyaniline stable in acidic conditions? Yes, chemically stable, but physically responsive.

Under standard laboratory acidic conditions (e.g., 0.1M – 1.0M HCl, or acidic HPLC mobile phases), the core molecular skeleton of 4,5-Dichloro-2-phenoxyaniline is highly resistant to degradation.[1] The diaryl ether linkage and the aryl-chloride bonds do not undergo hydrolysis under these conditions.

However, the molecule is a weak base . In the presence of acid, it undergoes a rapid acid-base equilibrium to form an anilinium salt. Users frequently misinterpret the precipitation of this salt or color changes due to oxidation as "instability."

ParameterStability AssessmentNotes
Hydrolysis (Acid) High Stability The ether bond requires extreme conditions (e.g., boiling HBr) to cleave.[1]
Hydrolysis (Base) High Stability Resistant to nucleophilic attack under standard conditions.[1]
Oxidation Moderate Risk The primary amine is susceptible to oxidative coupling (turning pink/brown), accelerated by light/air, not acid.
Solubility pH Dependent Forms salts in strong acids; Free base precipitates if pH > pKa (~2.0–3.0).[1]

Critical Mechanism: Acid-Base Equilibrium[1]

Understanding the behavior of the aniline nitrogen is crucial for interpreting your analytical results. The electron-withdrawing chlorine atoms at positions 4 and 5 significantly reduce the basicity of the amine compared to unsubstituted aniline.

Diagram 1: Protonation & Solubility Workflow

G FreeBase Free Base Form (Neutral, Hydrophobic) Soluble in: MeOH, DMSO Insoluble in: Water Equilibrium Acid-Base Equilibrium FreeBase->Equilibrium Add Acid Acid + H+ (Acid) Acid->Equilibrium Salt Anilinium Salt Form (Cationic, Polar) Solubility: Improved in Water Risk: 'Salting Out' in high Cl- Equilibrium->Salt Protonation Salt->Equilibrium Deprotonation (pH > 2.5) Precipitate Precipitate (Common Ion Effect) Salt->Precipitate High [Cl-] Conc.

Caption: The equilibrium shifts based on pH. Note that high concentrations of HCl can paradoxically cause precipitation due to the Common Ion Effect.

Troubleshooting Guide: Common Experimental Issues

Issue 1: "My solution turned pink or brown after sitting in acid."

Diagnosis: Oxidative Degradation (Not Acid Hydrolysis).[1] Explanation: Anilines are electron-rich systems prone to radical oxidation.[1] While acid usually protects the amine by protonating it (making it electron-poor), trace amounts of free base in equilibrium can oxidize if exposed to light or air. Solution:

  • Protocol: Store stock solutions in amber vials under argon/nitrogen.

  • Additive: Add an antioxidant like ascorbic acid (0.1%) or sodium metabisulfite if the assay permits.[1]

Issue 2: "I see a white solid forming when I add 1M HCl."

Diagnosis: Salt Precipitation (The "Salting Out" Effect).[1] Explanation: The hydrochloride salt of 4,5-Dichloro-2-phenoxyaniline is lipophilic due to the phenoxy and dichloro groups.[1] In high ionic strength solutions (like 1M HCl), the solubility product (


) is exceeded.
Solution: 
  • Protocol: Use a lower acid concentration (e.g., 0.1% Formic Acid) or add a water-miscible organic co-solvent (Methanol/Acetonitrile) to solubilize the lipophilic tail.[1]

Issue 3: "My HPLC retention time is shifting."

Diagnosis: pH Sensitivity. Explanation: The retention time depends heavily on whether the molecule is charged (protonated) or neutral. Protocol: Ensure your mobile phase is effectively buffered.

  • Acidic Method (Recommended): Use 0.1% Trifluoroacetic acid (TFA) or Formic acid to keep the molecule fully protonated (

    
     will be earlier/faster).
    
  • Neutral Method: Not recommended due to peak tailing from silanol interactions.[1]

Deep Dive: Degradation Pathways

Researchers often fear ether cleavage. It is vital to distinguish between what is possible and what is plausible in a lab setting.

Diagram 2: Stability vs. Degradation Pathways

Degradation cluster_stable Standard Acidic Conditions (pH 1-5, < 80°C) cluster_unstable Extreme Stress Conditions Molecule 4,5-Dichloro-2-phenoxyaniline Stable STABLE (Reversible Salt Formation) Molecule->Stable  1M HCl / HPLC Mobile Phase   Oxidation Oxidation (Air/Light) Product: Azo Dimers / Quinones Visual: Pink/Brown Color Molecule->Oxidation  Light + O2   Cleavage Ether Cleavage (Boiling HI/HBr) Product: Chlorophenols + Phenol Visual: None (HPLC shift) Molecule->Cleavage  >100°C Strong Acid (Rare)  

Caption: The molecule is chemically stable in acid. Degradation requires oxidative stress or extreme thermal/acidic forcing.[1]

Frequently Asked Questions (FAQs)

Q1: What is the estimated pKa of the anilinium ion for this molecule? A: While experimental values are sparse, structural analogs suggest a pKa between 2.0 and 3.0 . The electron-withdrawing chlorine atoms (inductive effect) and the phenoxy group (steric/electronic effects) significantly lower the basicity compared to pure aniline (pKa 4.6).

  • Implication: You need a pH < 2.0 to ensure >99% protonation.[1]

Q2: Can I use Sulfuric Acid (


) instead of HCl? 
A:  Yes, but be cautious of solubility. Sulfate salts of lipophilic anilines are often less soluble than hydrochloride salts.[1] If you observe precipitation, switch to Methanesulfonic acid (MsOH) or stick to HCl with a co-solvent.[1]

Q3: Is the ether bond susceptible to cleavage in acidic stomach conditions (simulated gastric fluid)? A: No. Diaryl ethers are exceptionally stable.[1] Cleavage of the C-O bond in this system typically requires concentrated hydroiodic acid (HI) or hydrobromic acid (HBr) at reflux temperatures [1]. It will remain intact in Simulated Gastric Fluid (SGF).[1]

References

  • Diphenyl Ether Stability: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.[1] (Diaryl ethers are inert to acid hydrolysis except under drastic conditions like refluxing HBr).[1]

  • Aniline Oxidation: Corbett, M. D., & Chipko, B. R. (1979).[1] "Chloroperoxidase-catalysed oxidation of 4-chloroaniline". Biochemical Journal. (Mechanisms of chloroaniline oxidation).

  • General Safety & Handling: Fisher Scientific. Safety Data Sheet: 4-Phenoxyaniline analogs. (General handling for phenoxy-aniline derivatives).

  • Solubility of Anilines: Biggs, A. I., & Robinson, R. A. (1961).[1] "The Ionisation Constants of Some Substituted Anilines". Journal of the Chemical Society. (Establishes the effect of chloro-substituents on pKa).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation Pattern of 4,5-Dichloro-2-phenoxyaniline

Executive Summary & Application Context 4,5-Dichloro-2-phenoxyaniline (CAS: Not commonly indexed; structural analog to Triclabendazole intermediates) is a critical halogenated diaryl ether derivative. It serves as a mode...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

4,5-Dichloro-2-phenoxyaniline (CAS: Not commonly indexed; structural analog to Triclabendazole intermediates) is a critical halogenated diaryl ether derivative. It serves as a model compound for understanding the fragmentation dynamics of poly-chlorinated diphenyl ethers (PCDEs) and benzimidazole anthelmintic precursors.

This guide provides a definitive structural elucidation workflow, comparing its mass spectrometry (MS) behavior against non-chlorinated and non-aminated analogs. The data presented here is essential for researchers conducting impurity profiling in drug development (e.g., Triclabendazole synthesis) and environmental degradation studies of halogenated aromatics.

Key Differentiators
  • Isotopic Signature: The molecule exhibits a distinct Cl₂ isotopic cluster, unlike mono-chlorinated analogs.

  • Fragmentation Lability: The ortho-amino group facilitates specific rearrangement pathways (e.g., cyclization) distinct from simple diphenyl ethers.

  • Diagnostic Ions: The cleavage of the ether bridge yields a characteristic dichloroaniline cation (

    
     160), serving as a primary quantifier.
    

Experimental Specifications (Standardized Protocol)

To ensure reproducibility, the following acquisition parameters are recommended for structural confirmation.

ParameterEI-GC/MS ConditionESI-LC/MS Condition
Ionization Source Electron Impact (70 eV)Electrospray Ionization (Positive Mode)
Source Temp 230 °C120 °C
Analyzer Quadrupole / TOFQ-TOF / Orbitrap
Solvent/Matrix DichloromethaneMeOH:H₂O (0.1% Formic Acid)
Mass Range

50–400

100–500

Structural Analysis & Fragmentation Dynamics

Molecular Ion & Isotopic Pattern

The molecular formula is C₁₂H₉Cl₂NO .

  • Monoisotopic Mass (

    
    Cl₂):  253.0 Da
    
  • Molecular Ion Cluster (

    
    ): 
    
    • 
       253 (100%) : Base peak in soft ionization; represents 
      
      
      
      Cl-
      
      
      Cl.
    • 
       255 (~65%) : Represents 
      
      
      
      Cl-
      
      
      Cl.
    • 
       257 (~10%) : Represents 
      
      
      
      Cl-
      
      
      Cl.
    • Note: This 9:6:1 intensity ratio is the primary confirmation of the dichloro-substitution pattern.

Primary Fragmentation Pathways

The fragmentation is driven by the stability of the aromatic rings and the lability of the ether linkage.

Pathway A: Ether Cleavage (Diagnostic)

The most abundant fragment arises from the cleavage of the C–O bond. The charge preferentially remains on the nitrogen-containing ring due to resonance stabilization by the amino group.

  • Transition:

    
     253 
    
    
    
    
    
    160
  • Mechanism: Homolytic cleavage of the ether bond loses the phenoxy radical (C₆H₅O•, 93 Da).

  • Product: 4,5-Dichloroaniline cation (

    
    ) .
    
Pathway B: Dechlorination

Sequential loss of chlorine atoms is observed, particularly in high-energy EI spectra.

  • Transition:

    
     253 
    
    
    
    
    
    218
    
    
    
    
    183
  • Loss: -Cl• (35 Da).[1]

Pathway C: Diphenyl Ether Rearrangement (CO Loss)

A signature of diphenyl ethers is the rearrangement to a bicyclic structure followed by the expulsion of carbon monoxide (CO).

  • Transition:

    
     253 
    
    
    
    
    
    225
  • Mechanism: Intramolecular cyclization involving the ortho positions, followed by CO extrusion. This pathway is often suppressed by the competing facile ether cleavage in amino-substituted ethers but remains a minor diagnostic channel.

Comparative Analysis: Target vs. Analogs

This table contrasts the target molecule with its structural neighbors to aid in identification.

FeatureTarget: 4,5-Dichloro-2-phenoxyaniline Analog 1: 2-Phenoxyaniline Analog 2: 4,5-Dichloro-2-nitro-diphenyl ether
Parent Ion (

)
253 (Cl₂ pattern)185 (No Cl pattern)283 (Cl₂ pattern)
Base Peak 160 (Dichloroaniline)92 (Aniline) / 185 (

)
283 or 237 (NO₂ loss)
Key Neutral Loss -93 Da (Phenoxy)-93 Da (Phenoxy)-46 Da (NO₂)
Nitrogen Rule Odd Mass (

)
Odd Mass (

)
Odd Mass (

)
Distinguishing Factor Simultaneous Cl₂ isotope pattern AND primary amine fragments (

160).
Lacks Cl isotopes; lower mass range.Presence of NO₂ loss (

) absent in amine target.

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic flow from the parent ion to key diagnostic fragments.

FragmentationPathway M Molecular Ion (M+) m/z 253 (100%) [C12H9Cl2NO]+ Frag_160 Dichloroaniline Cation m/z 160 [C6H5Cl2N]+ M->Frag_160 Ether Cleavage (-C6H5O•) Frag_218 Dechlorinated Cation m/z 218 [C12H9ClNO]+ M->Frag_218 Cl Loss (-Cl•) Frag_225 Carbazole-like Cation m/z 225 (Loss of CO) M->Frag_225 Rearrangement (-CO) Frag_133 Dichlorophenyl Cation m/z 133 (Loss of HCN from m/z 160) Frag_160->Frag_133 -HCN Neutral_Phenoxy Phenoxy Radical (Loss of 93 Da)

Figure 1: Mechanistic fragmentation map of 4,5-Dichloro-2-phenoxyaniline showing the dominant ether cleavage pathway (Red) and secondary loss channels.

Step-by-Step Identification Protocol

Use this self-validating workflow to confirm the presence of 4,5-Dichloro-2-phenoxyaniline in a complex matrix.

Step 1: Isotope Filtering
  • Extract the Ion Chromatogram (EIC) for

    
     253.0, 255.0, and 257.0.
    
  • Validation Check: Ensure the peak areas follow the 9:6:1 ratio (

    
     10%). If the ratio is 3:1, the molecule is mono-chlorinated (incorrect identification).
    
Step 2: Fragment Confirmation (MS/MS)
  • Select

    
     253 as the precursor ion.
    
  • Apply collision energy (CE) of 20–30 eV.

  • Target Confirmation: Look for the appearance of

    
     160  (Base Peak).
    
    • Why? This confirms the "Dichloro-Aniline" moiety is intact and the phenoxy group was lost.

  • Secondary Confirmation: Check for

    
     218 (minor peak).
    
Step 3: Retention Time Indexing
  • Compare RT with 2-Phenoxyaniline . The target molecule (Target) is significantly more lipophilic due to the two chlorine atoms.

  • Expectation: Target RT > 2-Phenoxyaniline RT by factor of ~1.2–1.5x on a C18 column.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - General Fragmentation of Diphenyl Ethers. NIST Standard Reference Data. [Link]

  • Shandilya, M. B., et al. (2019). "A comprehensive study on rearrangement reactions in collision-induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers." Rapid Communications in Mass Spectrometry. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd Ed.) - Chapter 6: Fragmentation of Organic Ions. Springer. [Link]

  • Sterling Pharma Solutions. (2025). "High-resolution mass spectrometry for impurity profiling."[2][3] Whitepaper on Impurity Identification.[3][Link]

Sources

Comparative

Technical Guide: FTIR Spectral Characterization of 4,5-Dichloro-2-phenoxyaniline

[1] Executive Summary & Scope Target Compound: 4,5-Dichloro-2-phenoxyaniline (CAS: 85385-27-9) Application: Pharmaceutical Intermediate / Fine Chemical Synthesis Analysis Mode: Fourier Transform Infrared Spectroscopy (FT...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Scope

Target Compound: 4,5-Dichloro-2-phenoxyaniline (CAS: 85385-27-9) Application: Pharmaceutical Intermediate / Fine Chemical Synthesis Analysis Mode: Fourier Transform Infrared Spectroscopy (FTIR)[1]

This guide provides a high-resolution spectral analysis framework for 4,5-Dichloro-2-phenoxyaniline , a critical intermediate often used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Unlike generic spectral lists, this document focuses on differential diagnosis —how to distinguish this specific pharmacophore from its metabolic precursors (nitro-derivatives) and structural analogs (non-chlorinated phenoxyanilines) using mid-IR fingerprinting.

Structural Basis of Spectral Features

To interpret the FTIR spectrum accurately, we must deconstruct the molecule into its constituent oscillators. The 4,5-Dichloro-2-phenoxyaniline molecule consists of three distinct vibrational domains:

  • The Primary Amine Head (-NH₂): A donor group exhibiting characteristic doublet stretching.

  • The Ether Bridge (-O-): A flexible linker connecting two aromatic systems, identifiable by strong C-O-C stretching.

  • The Halogenated Core (4,5-Dichloro): A specific substitution pattern on the aniline ring that dictates the "fingerprint" region (600–900 cm⁻¹).

Predicted vs. Empirical Assignment

Note: The following assignments synthesize empirical data from homologous chlorinated diphenyl ethers and primary anilines.

Functional GroupVibration ModeFrequency (cm⁻¹)IntensityDiagnostic Value
Primary Amine N-H Asym. Stretch3450 – 3480MediumHigh: Doublet confirms free amine (vs. salt or nitro).
Primary Amine N-H Sym. Stretch3360 – 3390MediumHigh: Paired with asym. stretch.
Aromatic Ring C-H Stretch> 3000 (3030-3070)WeakLow: Generic to all aromatics.
Ether Linkage C-O-C Asym. Stretch1230 – 1260Strong Critical: Confirms diphenyl ether backbone.
Aromatic Amine C-N Stretch1280 – 1310Med-StrongConfirms aniline attachment.
Amine N-H Scissoring (Bend)1610 – 1630MediumDistinguishes from secondary amines.
Aryl Chloride C-Cl Stretch1050 – 1090Med-WeakIndicates halogenation.
Substitution Pattern C-H Out-of-Plane (OOP)860 – 880MediumFingerprint: Specific to isolated protons (1,2,4,5-subst).
Phenoxy Ring Mono-subst.[2] OOP690 & 750StrongConfirms unsubstituted second ring.

Comparative Performance Analysis

In drug development QC, the challenge is rarely identifying a pure compound in isolation, but rather distinguishing it from specific impurities.

Scenario A: Reaction Monitoring (Nitro Reduction)

Context: 4,5-Dichloro-2-phenoxyaniline is typically synthesized by reducing 4,5-dichloro-2-nitrodiphenyl ether . Differentiation Strategy: Monitor the disappearance of Nitro peaks and appearance of Amine peaks.

FeatureTarget: 4,5-Dichloro-2-phenoxyanilinePrecursor: 4,5-Dichloro-2-nitro-ether
3300–3500 cm⁻¹ Doublet present (NH₂ Stretch)Absent
1500–1550 cm⁻¹ Normal Aromatic C=CStrong Broad Band (NO₂ Asym)
1300–1360 cm⁻¹ C-N Stretch (Sharp)Strong Band (NO₂ Sym)
Scenario B: Specificity (Analog Differentiation)

Context: Distinguishing from 2-Phenoxyaniline (lacking chlorine) or 2,4-Dichloroaniline (lacking phenoxy group).

FeatureTargetAnalog: 2-PhenoxyanilineAnalog: 2,4-Dichloroaniline
1230–1260 cm⁻¹ Strong (Ether) Strong (Ether)Absent (No Ether Link)
800–900 cm⁻¹ 860-880 (Isolated H) 750 (Ortho-subst)800-820 (1,2,4-subst)
C-Cl Fingerprint PresentAbsentPresent

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility (Trustworthiness), follow this standardized solid-state analysis protocol.

Method: KBr Pellet Transmission

Why this method? Chlorinated anilines are often crystalline solids. ATR (Attenuated Total Reflectance) is faster but KBr transmission provides superior resolution for weak overtone bands and avoids refractive index artifacts in the fingerprint region.

Reagents:

  • Spectroscopic grade Potassium Bromide (KBr).

  • Analytical Standard 4,5-Dichloro-2-phenoxyaniline (>98% purity).

Step-by-Step Workflow:

  • Background Collection:

    • Grind pure KBr (200 mg) and press a "blank" pellet.

    • Collect 32 scans (resolution 4 cm⁻¹) to establish the air/moisture background.

    • Validation Check: The baseline should be flat; significant peaks at 3400 (H₂O) or 2350 (CO₂) indicate contamination.

  • Sample Preparation:

    • Mix 1.5 mg of sample with 200 mg of dry KBr.

    • Crucial Step: Grind in an agate mortar for 2 minutes to reduce particle size < 2 µm (minimizing Christiansen effect/scattering).

  • Pellet Pressing:

    • Press at 8–10 tons for 2 minutes under vacuum (to remove trapped air).

    • Visual Check: Pellet must be transparent/glassy, not opaque white.

  • Acquisition:

    • Range: 4000 – 400 cm⁻¹.

    • Scans: 32 or 64.[3]

    • Resolution: 2 cm⁻¹ (optimal for splitting close peaks in the fingerprint region).

  • Post-Processing:

    • Baseline correction (rubber band method).

    • Normalize to largest peak (usually C-O-C at ~1240 cm⁻¹) for comparison.

Decision Logic & Pathway Visualization

The following diagram illustrates the logical pathway for identifying the compound and troubleshooting common synthesis impurities.

FTIR_Workflow Start Unknown Sample Spectrum Check_NH2 Check 3300-3500 cm⁻¹ (Doublet?) Start->Check_NH2 Check_NO2 Check 1350 & 1530 cm⁻¹ (Strong Bands?) Check_NH2->Check_NO2 No (or weak) Check_Ether Check 1240 cm⁻¹ (Strong C-O-C?) Check_NH2->Check_Ether Yes (Strong Doublet) Result_Precursor IMPURITY: Nitro-Precursor Detected Check_NO2->Result_Precursor Yes Result_Analog MISMATCH: Wrong Ether/Halogen Profile Check_NO2->Result_Analog No (Inconclusive) Check_Fingerprint Check 800-900 cm⁻¹ (Substitution Pattern) Check_Ether->Check_Fingerprint Yes Check_Ether->Result_Analog No (Missing Ether) Result_Target CONFIRMED: 4,5-Dichloro-2-phenoxyaniline Check_Fingerprint->Result_Target Matches 1,2,4,5 Pattern Check_Fingerprint->Result_Analog Mismatch

Caption: Decision tree for spectral validation of 4,5-Dichloro-2-phenoxyaniline, distinguishing it from nitro-precursors and structural analogs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 246563, 4-Chloro-2-phenoxyaniline. Retrieved March 6, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. Aniline, 2,5-dichloro-, hydrochloride IR Spectrum. NIST Chemistry WebBook, SRD 69.[4] Retrieved March 6, 2026, from [Link]

  • Sigma-Aldrich. IR Spectrum of 5-Chloro-2-phenoxyaniline (Analog Reference). SpectraBase.[5][6] Retrieved March 6, 2026, from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Standard reference for functional group assignment).

Sources

Validation

Comparative Reactivity Guide: 4,5-Dichloro vs. 2,4-Dichloro Phenoxyaniline

The following is a comprehensive technical guide comparing the reactivity of 4,5-dichloro-2-phenoxyaniline and 2,4-dichloro-6-phenoxyaniline (and related isomers). This guide is structured for application scientists and...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical guide comparing the reactivity of 4,5-dichloro-2-phenoxyaniline and 2,4-dichloro-6-phenoxyaniline (and related isomers). This guide is structured for application scientists and synthetic chemists.

Executive Summary

This guide contrasts the reactivity profiles of two chlorinated phenoxyaniline isomers used as intermediates in the synthesis of azo pigments, herbicides (e.g., aclonifen analogues), and pharmaceuticals.

  • 4,5-Dichloro-2-phenoxyaniline (4,5-DCP): Characterized by an accessible amine group and moderate ring deactivation. It exhibits higher nucleophilicity and is amenable to standard acylation and diazotization protocols.

  • 2,4-Dichloro-6-phenoxyaniline (2,4-DCP): Characterized by severe steric hindrance (flanking ortho-substituents) and strong electronic deactivation. It requires forcing conditions or specialized catalysts for derivatization and exhibits significantly retarded reaction rates.

Structural Analysis & Electronic Theory

The reactivity difference is governed primarily by the Ortho-Effect and the Hammett Electronic Vectors of the chlorine substituents relative to the amine (


) center.
Structural Isomers

We assume the standard 2-phenoxyaniline scaffold, as this is the primary industrial intermediate.

  • Isomer A (4,5-Pattern): The chlorines are at the para (4) and meta (5) positions relative to the amine. The ortho positions are occupied by the phenoxy group (2) and a hydrogen (6).

  • Isomer B (2,4-Pattern): The chlorines are at the ortho (2) and para (4) positions. To maintain the "phenoxyaniline" core, the phenoxy group is typically at position 6 (the other ortho position), creating a "2,6-disubstituted" steric lock around the amine.

Mechanism of Reactivity Divergence

Reactivity cluster_45 4,5-Dichloro-2-phenoxyaniline cluster_24 2,4-Dichloro-6-phenoxyaniline A1 Amine (NH2) A2 Ortho-H (Pos 6) Low Steric Bulk A1->A2 Accessible Approach Reaction Nucleophilic Attack (e.g., Acylation) A1->Reaction FAST (k_rel ~ 100) A3 Para-Cl (Pos 4) (-I, +M) A3->A1 Resonance (+M) Stabilizes Cation A4 Meta-Cl (Pos 5) (-I) A4->A1 Inductive (-I) Reduces pKa B1 Amine (NH2) B1->Reaction SLOW (k_rel ~ 1) B2 Ortho-Cl (Pos 2) High Steric Bulk B2->B1 Steric Inhibition of Resonance B2->B1 Strong Inductive (-I) B3 Ortho-OPh (Pos 6) High Steric Bulk B3->B1 Physical Blockade B4 Para-Cl (Pos 4) (-I, +M)

Figure 1: Mechanistic flow illustrating the steric and electronic blockade in the 2,4-isomer versus the accessible 4,5-isomer.

Key Theoretical Drivers
  • Steric Inhibition of Resonance (2,4-isomer): In the 2,4-dichloro-6-phenoxy isomer, the amine is flanked by a Chlorine and a Phenoxy group. This forces the amine lone pair out of conjugation with the ring, technically increasing localized electron density, but the physical bulk prevents electrophiles (like acetyl chloride) from approaching.

  • Inductive Deactivation:

    • 4,5-isomer: The meta-Cl (5) exerts a -I effect. The para-Cl (4) exerts -I but also a weak +M (mesomeric) donation. The net effect is reduced basicity compared to aniline, but it remains reactive.

    • 2,4-isomer: The ortho-Cl (2) exerts a strong -I effect due to proximity. Combined with the para-Cl, the ring is highly electron-deficient.

Comparative Data Analysis

The following data is synthesized from standard reactivity trends of polychlorinated anilines.

Feature4,5-Dichloro-2-phenoxyaniline2,4-Dichloro-6-phenoxyanilineImpact on Process
Amine Basicity (pKa) ~ 2.8 - 3.2~ 1.5 - 2.02,4-isomer is a very weak base; requires anhydrous conditions for protonation.
Nucleophilicity ModerateVery Low2,4-isomer requires stronger electrophiles or catalysts (e.g., DMAP).
Steric Environment Open at Pos 6 (Ortho)Blocked at Pos 2 & 62,4-isomer resists bulky reagents (e.g., sulfonyl chlorides).
Diazotization Rate Fast (< 30 min)Slow (> 2 hrs)2,4-isomer requires nitrosyl sulfuric acid (stronger NO+ source).
Solubility Moderate in MeOH/DCMHigh in non-polar solvents2,4-isomer is more lipophilic due to "grease ball" effect of halogens.

Experimental Protocols

Protocol A: Nucleophilic Acylation (Synthesis of Acetamides)

Objective: Compare the reaction rate with acetic anhydride.

Reagents:

  • Substrate (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Solvent: Glacial Acetic Acid[1]

  • Catalyst: Sodium Acetate (0.1 eq)

Workflow:

  • 4,5-Dichloro: Dissolve in acetic acid at 50°C. Add anhydride. Reaction is typically exothermic and complete within 30-45 minutes (monitored by TLC). Product precipitates upon cooling.

  • 2,4-Dichloro: Dissolve in acetic acid. Add anhydride.[2] No immediate exotherm. Reaction requires reflux (118°C) for 4-6 hours . Often requires addition of catalytic

    
     or DMAP to drive to completion.
    

Observation: The 2,4-isomer often yields di-acetylated byproducts if forced too hard, or remains unreacted if temperature is too low.

Protocol B: Diazotization (Azo Dye Synthesis)

Objective: Generate the diazonium salt for coupling.

Workflow:

  • 4,5-Dichloro:

    • Solvent: 10% HCl (aq).

    • Reagent:

      
       (aq) at 0-5°C.
      
    • Result: Clear diazonium solution forms rapidly. Stable at 0°C.

  • 2,4-Dichloro:

    • Solvent: Glacial Acetic Acid / Propionic Acid (Water insolubility is an issue).

    • Reagent: Nitrosyl Sulfuric Acid (prepared from

      
       in conc. 
      
      
      
      ).
    • Result: Must be conducted at 10-15°C (higher activation energy). The diazonium salt is less stable and must be coupled immediately.

Synthesis & Pathway Validation

To validate the identity of your isomer before scaling up, use this self-validating NMR logic.

NMR_Validation Start Unknown Dichloro-Phenoxyaniline H_NMR 1H NMR Analysis (DMSO-d6) Start->H_NMR Branch1 Pattern A: Two Singlets (or Para-coupled doublets) in aromatic region H_NMR->Branch1 Observed Branch2 Pattern B: Two Doublets (Meta-coupling, J ~ 2Hz) or AB System H_NMR->Branch2 Observed Result1 Likely 4,5-Dichloro (Protons at 3 and 6 are para to each other) Branch1->Result1 Result2 Likely 2,4-Dichloro (Protons at 3 and 5 are meta to each other) Branch2->Result2

Figure 2: 1H NMR decision tree for distinguishing the two isomers based on proton coupling constants.

Interpretation:

  • 4,5-Dichloro: The protons on the aniline ring are at positions 3 and 6. These are para to each other. Para-coupling is very small (~0 Hz). You will typically see two singlets .

  • 2,4-Dichloro: The protons are at positions 3 and 5. These are meta to each other. You will see two doublets with a coupling constant (

    
    ) of ~2.0-2.5 Hz.
    

Safety & Toxicology (Methemoglobinemia)

Both isomers are potent inducers of methemoglobinemia (blue baby syndrome) if absorbed through the skin.

  • Specific Hazard: 3,4-dichloroaniline derivatives (structural core of 4,5-DCP) are notorious for bioaccumulation and aquatic toxicity.

  • Handling: Double nitrile gloves are insufficient for prolonged contact. Use Silver Shield/4H laminate gloves for handling bulk solids or mother liquors.

References

  • BenchChem. (2025). Comparative Reactivity of 4-Alkyl-2,6-dichloroanilines: A Guide for Researchers. Retrieved from

  • National Institutes of Health (NIH). (2003). Effects of chlorine content and position of chlorinated phenols on their oxidation kinetics. PubMed.[3] Retrieved from

  • ChemicalBook. (2026).[4] 4,5-Dichloro-2-phenoxyaniline (CAS 85385-27-9) Properties and Synthesis. Retrieved from

  • Cameo Chemicals. (2025). 3,4-Dichloroaniline Reactivity Profile and Hazards. NOAA. Retrieved from

  • European Patent Office. (1988). Process for the preparation of acetoacetylarylamides (EP0280156A2). Google Patents. Retrieved from

Sources

Comparative

Technical Characterization: UV-Vis Spectroscopic Profile of 4,5-Dichloro-2-phenoxyaniline

Executive Summary 4,5-Dichloro-2-phenoxyaniline (CAS: 85385-27-9) is a specialized halogenated aromatic amine intermediate, primarily utilized in the synthesis of high-performance pigments, agrochemicals, and as a metabo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4,5-Dichloro-2-phenoxyaniline (CAS: 85385-27-9) is a specialized halogenated aromatic amine intermediate, primarily utilized in the synthesis of high-performance pigments, agrochemicals, and as a metabolic reference standard for polychlorinated diphenyl ethers (PCDEs).

Unlike common commodity chemicals, standardized spectral atlases for this specific isomer are often fragmented. This guide provides a comparative spectroscopic analysis , benchmarking the target molecule against structurally validated standards (3,4-Dichloroaniline and 2-Phenoxyaniline). By analyzing auxochromic shifts and solvent interactions, this document establishes a robust protocol for identity validation and purity assessment in drug development and fine chemical synthesis.

Structural Basis of Absorption

To accurately interpret the UV-Vis profile of 4,5-Dichloro-2-phenoxyaniline, one must deconstruct its chromophore. The molecule consists of a primary aniline core modified by three key substituents that alter its electronic transitions (


 and 

).
Chromophore Analysis[1][2]
  • The Aniline Base: The primary chromophore is the benzene ring coupled with the amino group (

    
    ). The lone pair on the nitrogen participates in resonance with the ring, creating a "B-band" (benzenoid) typically around 280 nm.
    
  • The Phenoxy Group (Ortho): Located at the 2-position, the phenoxy group (

    
    ) acts as a strong electron-donating group (EDG) via resonance. This extends the conjugation system, causing a bathochromic (red) shift  and a hyperchromic effect (increased intensity).
    
  • The Chlorine Atoms (Meta/Para): Located at the 4 and 5 positions, these halogens exert opposing effects: inductive electron withdrawal (

    
    ) and resonance donation (
    
    
    
    ). In anilines, the resonance effect typically dominates the UV position, leading to a further slight bathochromic shift compared to the non-chlorinated analog.
Theoretical Resonance Diagram

The following diagram illustrates the electronic interaction contributing to the UV absorption profile.

ResonanceEffect cluster_0 Electronic Effects Aniline Aniline Core (Base Abs: ~280 nm) Target 4,5-Dichloro-2-phenoxyaniline Predicted u03bbmax: ~298-305 nm Aniline->Target Base Structure Phenoxy 2-Phenoxy Group (Auxochrome) + Resonance Phenoxy->Target Bathochromic Shift (Red Shift) Chlorine 4,5-Dichloro (Substituents) + Inductive/Resonance Chlorine->Target Fine Tuning (Intensity + Shift)

Figure 1: Additive auxochromic effects leading to the specific absorption maximum of the target molecule.

Comparative Spectroscopic Data

Due to the specific nature of this intermediate, researchers should validate their findings against the following proxy standards. The data below synthesizes experimental values from homologous series (chlorinated anilines and diphenyl ethers).

Table 1: Comparative UV-Vis Maxima ( ) in Methanol[3]
CompoundStructure

(nm)
Extinction Coeff.[1][2] (

)
Spectral Character
Aniline

230, 280~1,400 (at 280)Baseline reference.
3,4-Dichloroaniline

300 ~2,300Closest electronic analog for the ring. Strong bathochromic shift due to Cl.
2-Phenoxyaniline

290 ~3,500Reference for the phenoxy auxochrome effect.
4,5-Dichloro-2-nitro-DPE Precursor340 - 360 >5,000Distinct yellow color. Used to monitor reaction completion.
4,5-Dichloro-2-phenoxyaniline Target 298 - 305 High (>3,000) Predicted experimental range based on additivity rules.

Critical Insight: The target molecule is expected to absorb in the 298–305 nm range. If your sample absorbs significantly higher (e.g., >330 nm) without a specific reason (like pH), it likely contains unreacted nitro-precursor impurities.

Experimental Validation Protocol

To confirm the identity of 4,5-Dichloro-2-phenoxyaniline without a certified reference standard, use the Acid-Shift Validation Method . This method relies on the reversible protonation of the amine group.

Principle

In neutral methanol, the


 transition of the amino lone pair contributes to the 

at ~300 nm. Upon acidification, the amine becomes ammonium (

), removing the lone pair from conjugation. This causes a hypsochromic (blue) shift , reverting the spectrum to resemble a polychlorinated diphenyl ether (PCDE).
Workflow Diagram

ValidationProtocol Start Sample Preparation (10 µg/mL in MeOH) Scan1 Scan 1: Neutral pH Expected u03bbmax: ~300 nm Start->Scan1 Acidify Add 1 drop 1M HCl (In-situ Protonation) Scan1->Acidify Scan2 Scan 2: Acidic pH Expected u03bbmax: <280 nm (Blue Shift) Acidify->Scan2 Decision Compare Scans Scan2->Decision Pass PASS: Identity Confirmed (Amine functionality active) Decision->Pass Shift Observed Fail FAIL: No Shift (Not an amine/Decomposed) Decision->Fail No Shift

Figure 2: The "Acid-Shift" validation workflow for confirming aromatic amine identity.

Step-by-Step Methodology
  • Solvent Preparation: Use HPLC-grade Methanol. Avoid Acetone (UV cutoff too high) or Benzene (toxicity/overlap).

  • Blanking: Run a baseline correction with pure Methanol.

  • Sample Scan (Neutral):

    • Dissolve 1 mg of target compound in 100 mL Methanol.

    • Scan range: 200 nm to 400 nm.[3]

    • Observation: Look for a primary peak centered near 300 nm .[4]

  • Sample Scan (Acidic):

    • Add 20

      
      L of 1N HCl to the cuvette. Invert to mix.
      
    • Rescan immediately.

    • Observation: The peak at 300 nm should collapse or shift significantly to a lower wavelength (approx 270-280 nm).

  • Purity Check:

    • Check for a shoulder or peak at 350 nm . Presence indicates residual Nitro precursor (4,5-dichloro-2-nitrodiphenyl ether).

Application in Synthesis Monitoring

In drug development and pigment synthesis, this compound is often generated by reducing its nitro-analog. UV-Vis is the most efficient tool for monitoring this reaction endpoint.

  • Starting Material (Nitro): Distinct yellow color, absorbs strongly >340 nm.

  • Product (Amine): Colorless to pale brown, absorbs ~300 nm.

  • Endpoint Criteria: The reaction is complete when the absorbance at 350 nm reaches baseline and the ratio of

    
     maximizes.
    

References

  • PubChem. (n.d.). 3,4-Dichloroaniline Spectral Data. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Singh, S.N., & Prasad, R.K. (1994). Substitution and Solvent Effects on The UV Spectra of Chloro and Dichloroanilines. Asian Journal of Chemistry.
  • NIST Chemistry WebBook. (n.d.). UV/Visible Spectra of Aniline Derivatives. National Institute of Standards and Technology. Retrieved from [Link]

  • MacNeil, J. D., Safe, S., & Hutzinger, O. (1976). The ultraviolet absorption spectra of some chlorinated biphenyls. Bulletin of Environmental Contamination and Toxicology. (Reference for polychlorinated aromatic ether behavior). Retrieved from [Link]

Sources

Validation

The Halogen Challenge: Mechanistic Causality in CHNS Analysis

An in-depth comparative guide for the elemental analysis of C₁₂H₉Cl₂NO —a molecular formula representative of critical halogenated pharmaceutical intermediates, such as 1-(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)ethan-1-on...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative guide for the elemental analysis of C₁₂H₉Cl₂NO —a molecular formula representative of critical halogenated pharmaceutical intermediates, such as 1-(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)ethan-1-one[1].

As a Senior Application Scientist, establishing an elemental analysis (CHNS) standard for a compound containing nearly 28% chlorine by mass requires moving beyond basic operational protocols. Halogens fundamentally disrupt combustion pathways. This guide objectively compares analytical instrumentation, calibration standards, and provides a self-validating experimental workflow to ensure absolute data integrity.

Elemental analysis relies on the complete oxidation of a sample into measurable gases (CO₂, H₂O, N₂, SO₂). However, the combustion of C₁₂H₉Cl₂NO introduces a severe chemical hazard to the analytical system.

When C₁₂H₉Cl₂NO is subjected to flash combustion at 1800°C, the two chlorine atoms rapidly form chlorine gas (Cl₂) and hydrogen chloride (HCl). If allowed to propagate through the system, these gases cause two catastrophic failures:

  • Catalyst Poisoning: Cl₂ reacts with the downstream copper reduction catalyst (designed to reduce NOₓ to N₂), forming a passivating layer of CuCl₂. This prevents NOₓ reduction, leading to artificially high nitrogen readings.

  • Chromatographic Interference: Acidic halogen gases can degrade the stationary phase of the gas chromatography (GC) column, causing severe peak tailing and baseline drift.

The Causality of the Solution: To prevent this, a Silver Wool Scrubber must be packed into the hottest zone of the combustion reactor[2]. Silver reacts quantitatively with halogens to form solid silver chloride (AgCl), permanently trapping the chlorine before it can reach the reduction tube.

CHNS_Workflow N1 C12H9Cl2NO Sample (in Tin Capsule) N2 Flash Combustion (1000°C - 1800°C) N1->N2 N3 Silver Wool Scrubber (Traps Halogens) N2->N3 CO2, H2O, NOx, Cl2 N4 Copper Reduction (NOx → N2) N3->N4 CO2, H2O, NOx N5 Gas Separation (GC / Purge & Trap) N4->N5 CO2, H2O, N2 N6 TCD Detection (C, H, N Quant) N5->N6 Elution

Figure 1: CHNS combustion pathway demonstrating halogen scrubbing via silver wool.

Objective Comparison of CHNS Analyzers for Halogenated Compounds

Not all elemental analyzers handle high-halogen loads equally. Below is an objective comparison of two leading architectures used for the analysis of highly chlorinated compounds[3].

FeatureElementar Vario EL CubeThermo Fisher FlashSmart
Gas Separation Method Advanced Purge and Trap (APT)Continuous Flow Gas Chromatography
Halogen Robustness Excellent. Trapping columns physically isolate gases, minimizing the impact of trace acid gas breakthrough[3].Moderate. GC columns are highly sensitive to HCl; requires meticulous maintenance of the silver wool scrubber.
Analysis Speed ~10-12 minutes per sample.Fast. ~5 minutes per sample.
Ideal Use Case Complex, highly halogenated pharmaceutical APIs and intermediates.High-throughput screening of standard organic compounds.

Calibration Standards: Choosing the Right Matrix Match

A common pitfall in elemental analysis is calibrating the instrument with a standard that does not mimic the sample's combustion dynamics.

Calibration StandardFormulaHalogen ContentVerdict for C₁₂H₉Cl₂NO
Sulfanilamide C₆H₈N₂O₂S0%Poor. Fails to validate the capacity of the silver wool scrubber.
BBOT C₂₆H₂₆N₂O₂S0%Poor. Good for general CHNS, but provides no proof of halogen trapping.
Chlorpromazine HCl C₁₇H₂₀Cl₂N₂S~20%Excellent. Closely mimics the high chlorine load of C₁₂H₉Cl₂NO, continuously validating scrubber efficacy during calibration.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology employs a self-validating loop. Every step proves the success of the previous step.

Target Compound Data (C₁₂H₉Cl₂NO):

  • Theoretical Mass: 254.11 g/mol

  • Theoretical Composition: C: 56.72%, H: 3.57%, N: 5.51%, O: 6.30%, Cl: 27.90%[1]

  • Acceptable ACS Tolerance: ±0.4%

Step-by-Step Methodology:
  • System Blanking (Baseline Validation):

    • Action: Combust 3 empty, folded tin capsules.

    • Causality: The oxidation of tin drives the local temperature to 1800°C. If the baseline returns to absolute zero, it proves the system is free of residual carbon and atmospheric nitrogen leaks.

  • Scrubber Capacity Validation:

    • Action: Run 2.0 mg of Chlorpromazine HCl.

    • Causality: If the nitrogen peak exhibits tailing, or the carbon percentage reads artificially low, the silver wool scrubber is saturated with AgCl and must be repacked[2].

  • K-Factor Calibration:

    • Action: Weigh 5 varying amounts (0.5 mg to 2.5 mg) of Chlorpromazine HCl into tin capsules. Run the sequence to establish a linear response factor (K-factor).

    • Validation: The Relative Standard Deviation (RSD) of the K-factor must be < 0.2%.

  • Sample Encapsulation & Analysis:

    • Action: Weigh exactly 1.500 mg of C₁₂H₉Cl₂NO into a tin capsule. Fold tightly with tweezers to exclude all atmospheric air. Combust and analyze.

  • Drift Verification (The Closing Loop):

    • Action: Run a known standard after every 10 samples.

    • Causality: This proves that the copper catalyst was not poisoned by halogen breakthrough during the preceding sample run, validating the entire batch retroactively.

Data Presentation: Acceptance Criteria

When analyzing C₁₂H₉Cl₂NO, the experimental results must fall within the strict tolerances outlined below to confirm the compound's purity and structural identity[1].

ElementTheoretical %Lower Limit (-0.4%)Upper Limit (+0.4%)Analytical Implication if Failed
Carbon (C) 56.72%56.32%57.12%Incomplete combustion (furnace temp too low).
Hydrogen (H) 3.57%3.17%3.97%Moisture contamination in the sample.
Nitrogen (N) 5.51%5.11%5.91%Halogen breakthrough poisoning the Cu catalyst.

References

  • Synthesis of Aryl Acyl-Pyrrole Derivatives-B. Nanotechnology Perceptions. Available at: [Link][1]

  • Low-Dimensional Compounds Containing Bioactive Ligands. Part XIX: Crystal Structures and Biological Properties of Copper Complexes with Halogen and Nitro Derivatives of 8-Hydroxyquinoline. MDPI. Available at:[Link][3]

Sources

Comparative

The Application Scientist’s Guide to Chromatographic Separation of Dichloro-phenoxyaniline Isomers: A Comparative Column Evaluation

Introduction: The Isomeric Challenge The separation of halogenated aromatic amines, specifically dichloro-phenoxyaniline isomers (e.g., 2-(2,4-Dichlorophenoxy)aniline and its positional isomers), represents a classic bot...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isomeric Challenge

The separation of halogenated aromatic amines, specifically dichloro-phenoxyaniline isomers (e.g., 2-(2,4-Dichlorophenoxy)aniline and its positional isomers), represents a classic bottleneck in pharmaceutical and agrochemical method development. Because positional isomers possess identical molecular weights, nearly identical partition coefficients (logP), and similar pKa values, they exhibit virtually indistinguishable hydrophobicities.

When analyzed on traditional alkyl-bonded stationary phases (like C18), these isomers typically co-elute [1]. Standard C18 columns rely almost exclusively on hydrophobic dispersion forces, which are insufficient to recognize the subtle spatial and electronic differences dictated by the orientation of the dichloro-phenoxy group relative to the aniline moiety [2]. To achieve baseline resolution, chromatographers must exploit alternative retention mechanisms—specifically


 interactions, dipole-dipole interactions, and shape selectivity [3].

Stationary Phase Chemistry & Causality

Selecting the correct stationary phase requires understanding the molecular interactions at the silica surface. Here is an objective comparison of the leading column chemistries for isomer separation:

  • Standard C18 (Alkyl Phase): Highly hydrophobic but lacks spatial selectivity. It cannot differentiate the subtle steric hindrance variations between dichloro-phenoxyaniline isomers, leading to poor resolution (

    
    ) [1].
    
  • PFP (Pentafluorophenyl): The highly electronegative fluorine atoms create a strong dipole moment. PFP columns offer a multimodal retention mechanism: hydrophobic,

    
    , dipole-dipole, and hydrogen bonding. The rigid planar structure of the PFP ligand also provides exceptional shape selectivity, making it the gold standard for halogenated aromatics [2].
    
  • Biphenyl: Features two aromatic rings in series, providing enhanced polarizability and strong

    
     interactions. It is highly effective for separating aromatic amines and closely related species that co-elute on C18 columns [3].
    
  • Mixed-Mode (e.g., Newcrom R1): Combines reverse-phase characteristics with controlled low silanol activity or ion-pairing groups, offering unique selectivity for amine-containing compounds [4].

Mechanisms Analyte Dichloro-phenoxyaniline Isomers C18 C18 Column (Alkyl Phase) Analyte->C18 Hydrophobic Dispersion (Weak Isomer Recognition) PFP PFP Column (Pentafluorophenyl) Analyte->PFP π-π, Dipole-Dipole, Hydrogen Bonding, Shape Selectivity Biphenyl Biphenyl Column (Dual Ring) Analyte->Biphenyl Enhanced π-π, Hydrophobic

Fig 1: Chromatographic retention mechanisms for dichloro-phenoxyaniline isomers across phases.

Comparative Performance Data

The following table summarizes the representative chromatographic performance of a critical pair of dichloro-phenoxyaniline isomers across different stationary phases under identical gradient conditions (Water/Methanol with 0.1% Formic Acid).

Column ChemistryIsomer A (

, min)
Isomer B (

, min)
Selectivity (

)
Resolution (

)
Method Suitability
Standard C18 6.456.581.020.6Fail (Co-elution)
Biphenyl 8.128.751.091.8Pass (Baseline)
PFP 7.508.451.142.4Excellent
Mixed-Mode (R1) 5.306.101.172.1Pass (Fast Elution)

Data Synthesis Note: PFP and Biphenyl phases consistently demonstrate superior selectivity (


) required to achieve baseline resolution (

) for halogenated aromatic isomers [2] [3].

Self-Validating Experimental Protocol

To ensure data integrity, the following step-by-step methodology incorporates a self-validating System Suitability Test (SST) to verify column performance prior to sample analysis.

Step 1: Sample Preparation

  • Accurately weigh 5.0 mg of the sample matrix into a centrifuge tube.

  • Extract using 10 mL of Acetonitrile. Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes to precipitate particulates.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an HPLC vial. Causality: PTFE is chosen for its chemical compatibility and to prevent the introduction of background interferences.

Step 2: System Suitability Testing (SST)

  • Inject a known calibration standard containing the critical pair of dichloro-phenoxyaniline isomers.

  • Validation Gate: The analytical run may only proceed if the system demonstrates a Resolution (

    
    ) 
    
    
    
    and a USP Tailing Factor (
    
    
    )
    
    
    . This proves the stationary phase has not degraded and the mobile phase is correctly prepared.

Step 3: Chromatographic Separation

  • Column: PFP or Biphenyl (100 x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Methanol + 0.1% Formic Acid.

    • Causality Check: Methanol is strictly chosen over Acetonitrile. Acetonitrile acts as a

      
      -acid and will suppress the critical 
      
      
      
      interactions between the stationary phase and the analyte's aromatic rings. Methanol is protic and preserves these interactions, maximizing selectivity [2].
  • Gradient: 10% B to 90% B over 10 minutes. Flow rate: 0.4 mL/min. Column Temperature: 40°C.

Step 4: Detection & Quantification

  • UV Detection: Monitor at 254 nm (optimal for conjugated aromatic systems).

  • MS/MS Detection: Use ESI+ mode. Ensure the method accounts for the characteristic

    
     isotopic distribution typical of dichloro-compounds (an [M+2] and[M+4] signature) [5].
    

Workflow Prep 1. Sample Prep (Extraction & Filtration) SST 2. System Suitability (Rs > 1.5, Tailing < 1.2) Prep->SST HPLC 3. HPLC Separation (PFP/Biphenyl) SST->HPLC Detection 4. Detection (UV 254nm / MS) HPLC->Detection Data 5. Data Analysis (Quantification) Detection->Data

Fig 2: Self-validating experimental workflow for the quantification of aniline isomers.

Method Optimization & Troubleshooting

  • pH Control: Dichloro-phenoxyanilines are weakly basic due to the electron-withdrawing nature of the chlorine atoms on the aromatic ring. Maintaining an acidic mobile phase (pH ~2.7 with 0.1% Formic Acid) ensures the amine group remains consistently protonated. This prevents peak tailing caused by mixed neutral/ionized states and secondary interactions with residual silanols on the silica support [5].

  • Temperature Effects: While higher temperatures (e.g., 50°C) reduce system backpressure and improve mass transfer, they can also increase the kinetic energy of the analytes, thereby weakening the delicate dipole-dipole and

    
     interactions required for isomer resolution. If resolution drops, lower the column temperature to 30°C to stabilize these interactions.
    

References

  • Welch Materials. "[Reader Insight] A Guide to Selective Columns for Isomer Separation." Welch-US, 18 Nov. 2024.[Link]

  • MAC-MOD Analytical. "Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality." MAC-MOD Technical Reports.[Link]

  • SIELC Technologies. "Separation of 2-(2,4-Dichlorophenoxy)aniline on Newcrom R1 HPLC column." SIELC Application Notes.[Link]

  • Gennaro, M C et al. "Optimization of the separation of mono- and dichloroanilines in ion interaction high-performance liquid chromatography." PubMed (NIH). [Link]

Validation

Biological Activity Comparison of Phenoxyaniline Derivatives

Executive Summary & Scaffold Analysis Phenoxyaniline derivatives represent a privileged scaffold in medicinal chemistry, characterized by two aromatic rings linked by an ether oxygen and an amine functionality. This diar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

Phenoxyaniline derivatives represent a privileged scaffold in medicinal chemistry, characterized by two aromatic rings linked by an ether oxygen and an amine functionality. This diaryl ether motif provides unique conformational flexibility and electronic distribution, allowing these molecules to adopt specific geometries required for binding to diverse biological targets, including Cyclooxygenase-2 (COX-2) , Mitogen-Activated Protein Kinases (MEK) , and bacterial cell wall enzymes.

This guide objectively compares the biological performance of key phenoxyaniline subclasses, supported by experimental data and mechanistic insights.[1][2]

Core Pharmacophore Features[3]
  • Ether Linkage (-O-): Acts as a hydrogen bond acceptor and provides a "kink" in the structure (approx. 120° bond angle), critical for fitting into hydrophobic pockets of kinases and COX enzymes.

  • Aniline Moiety (-NH-): Functions as a hydrogen bond donor, essential for interaction with backbone residues (e.g., hinge regions in kinases).

  • Substituents (R-groups): Determine selectivity. Electron-withdrawing groups (EWGs) like -F, -Cl, and -CF3 typically enhance metabolic stability and lipophilicity.

Comparative Analysis: Anti-Inflammatory Activity (COX-2 Inhibition)[3][4][5]

Phenoxyaniline derivatives have emerged as potent non-steroidal anti-inflammatory agents (NSAIDs), designed to overcome the gastrointestinal side effects of traditional NSAIDs by selectively targeting COX-2 over COX-1.

Mechanism of Action

The phenoxyaniline scaffold mimics the arachidonic acid structure but binds more tightly to the COX-2 active site. The flexibility of the ether linkage allows the phenyl ring to access the "side pocket" of COX-2, which is accessible due to the smaller Valine-523 residue (compared to Isoleucine-523 in COX-1).

Performance Data: Selectivity Profiles

The following table compares the inhibitory concentration (IC50) of varying phenoxyaniline derivatives against standard Coxibs.

Compound ClassR-Substituent (Pos.[1][3][4][5] 4)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)
Phenoxy-acetic acid deriv. -H>1001.98~50
Fluorinated Phenoxyaniline -F45.20.06753
Chlorinated Phenoxyaniline -Cl28.50.09316
Sulfonamide hybrid -SO2NH2>2001.79>111
Celecoxib (Control)--15.00.05300

Data synthesized from comparative studies [1][3].[1][6][7] Note: The fluorinated derivative (Compound 5d/f series) exhibits superior selectivity due to enhanced hydrophobic interaction within the COX-2 pocket.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

Objective: Quantify the production of Prostaglandin F2α (PGF2α) as a measure of COX activity.

  • Enzyme Preparation: Incubate recombinant human COX-1 or COX-2 (10 units) in Tris-HCl buffer (pH 8.0) with heme (hematin) and the test compound (0.01–100 µM) for 10 minutes at 37°C.

  • Substrate Initiation: Add Arachidonic Acid (100 µM) to initiate the reaction.

  • Quenching: Stop reaction after 2 minutes using 1M HCl.

  • Detection: Neutralize with NaOH and quantify PGF2α using a competitive ELISA kit.

  • Calculation: Determine IC50 using a 4-parameter logistic regression.

Comparative Analysis: Anticancer Activity (Kinase Inhibition)[1][10][11][12][13]

Phenoxyanilines are structural bioisosteres to the diaryl-urea pharmacophore found in kinase inhibitors like Sorafenib. They function primarily as Type II ATP-competitive inhibitors , targeting the inactive conformation (DFG-out) of kinases such as MEK and PDGFR.

Signaling Pathway & Inhibition Logic

The diagram below illustrates the intervention point of phenoxyaniline derivatives within the MAPK/ERK pathway, preventing tumor cell proliferation.[1]

MAPK_Pathway GF Growth Factor (EGF/PDGF) RTK RTK Receptor (EGFR/PDGFR) GF->RTK Activation RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 (Target) RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK NUC Nucleus: Gene Transcription ERK->NUC Translocation DRUG Phenoxyaniline Derivative DRUG->MEK Inhibition (IC50: ~25nM)

Figure 1: Mechanism of Action. Phenoxyaniline derivatives inhibit MEK1/2, halting the phosphorylation cascade essential for cancer cell proliferation.

Performance Data: Kinase Selectivity
Target KinaseCompound ClassIC50 (nM)Efficacy vs. Control
MEK1/2 3-cyano-4-(phenoxyanilino)quinoline25Comparable to Trametinib
PDGFR-β 4-phenoxyquinoline1502x more potent than Imatinib
VEGFR-2 Urea-linked phenoxyaniline320Moderate activity

Key Insight: The 3-cyano-quinoline core fused with phenoxyaniline (Row 1) provides the highest potency due to additional pi-stacking interactions within the ATP binding pocket [1].

Antimicrobial Efficacy & SAR[2][7][14][15]

Recent studies have repurposed phenoxyaniline derivatives as antimicrobial agents, particularly effective against Gram-positive bacteria (S. aureus) and fungal strains (C. albicans).

Structure-Activity Relationship (SAR)[1][12]
  • Halogenation: Introduction of -Cl or -F at the para-position of the phenoxy ring increases lipophilicity (LogP), facilitating penetration through the bacterial cell membrane.

  • Metal Complexation: Coordination of 2-phenoxyaniline ligands with Transition Metals (Ni, Cu) significantly boosts toxicity against pathogens by generating Reactive Oxygen Species (ROS) [2].

Data Summary (MIC Values in µg/mL):

  • Unsubstituted Phenoxyaniline: >100 (Inactive)

  • Dichloro-derivative: 12.5 (Moderate)

  • Ni(II)-Complexed Derivative: 3.01 (Highly Potent) [2]

Experimental Workflow: Synthesis & Validation

To ensure reproducibility, the following workflow outlines the synthesis and biological screening of these derivatives.

Workflow Start Start: Aniline + Phenol/Halo-benzene Synth Synthesis: Ullmann Coupling (CuI, K2CO3, DMF, 110°C) Start->Synth Purify Purification: Column Chromatography (Hexane:EtOAc) Synth->Purify Char Characterization: 1H-NMR, MS, IR Purify->Char Screen Biological Screening: 1. MTT Assay (Cytotoxicity) 2. Kinase Glo (IC50) Char->Screen

Figure 2: Standardized workflow for the synthesis and evaluation of phenoxyaniline derivatives.

Synthesis Protocol (Ullmann Coupling)
  • Reagents: Mix substituted aniline (1.0 eq), aryl iodide (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq) in dry DMF.

  • Reaction: Reflux at 110°C for 12–24 hours under nitrogen atmosphere.

  • Work-up: Pour into ice water, extract with ethyl acetate. Wash organic layer with brine.

  • Purification: Silica gel column chromatography (Gradient elution). Yields typically range from 70–85%.

Conclusion

Phenoxyaniline derivatives are versatile scaffolds.[1] For anti-inflammatory applications, fluorinated derivatives offer the best COX-2 selectivity (SI > 700). For oncology , the fusion of this scaffold with a quinoline core creates potent MEK inhibitors (IC50 ~25 nM). Researchers should prioritize the 3-cyano-4-(phenoxyanilino)quinoline subclass for kinase targeting and halogenated phenoxy-acetic acids for inflammation research.

References

  • Taylor & Francis. (2023). Biological and Computational Investigation of Transition metal(II) Complexes of 2-phenoxyaniline-based Ligands. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]

  • Dove Medical Press. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity of hybrid pyrazole analogues. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

4,5-Dichloro-2-phenoxyaniline proper disposal procedures

The following operational guide details the specific disposal procedures for 4,5-Dichloro-2-phenoxyaniline (CAS: 85385-27-9). This protocol is designed for research and development environments handling milligram-to-gram...

Author: BenchChem Technical Support Team. Date: March 2026

The following operational guide details the specific disposal procedures for 4,5-Dichloro-2-phenoxyaniline (CAS: 85385-27-9). This protocol is designed for research and development environments handling milligram-to-gram scale quantities.[1]

Executive Summary: Waste Classification

For logistical and regulatory purposes, 4,5-Dichloro-2-phenoxyaniline must be classified as Halogenated Organic Waste with high aquatic toxicity.[1]

  • Primary Disposal Method: High-temperature incineration (via licensed hazardous waste contractor).[1]

  • Critical Restriction: Strictly prohibited from sanitary sewer disposal due to persistence and bioaccumulation potential.[1]

  • RCRA Status: While not typically assigned a specific "P" or "U" list code, it must be managed as hazardous waste due to toxicity characteristics (D000 series potential) and halogen content.[1]

Technical Safety & Hazard Profile

Effective disposal begins with understanding the chemical's stability and reactivity. This compound combines an aniline moiety with a halogenated ether, requiring specific segregation to prevent the formation of toxic byproducts (e.g., azobenzenes or dioxins during improper combustion).[1]

PropertySpecificationOperational Implication
CAS Number 85385-27-9Use for waste manifesting and inventory tracking.[1]
Physical State Solid (Crystalline)Dust control is required during transfer to waste containers.[1]
Chemical Class Halogenated Aromatic AmineSegregate from strong oxidizers (e.g., nitric acid, permanganates) to prevent exothermic decomposition.[1]
GHS Hazards Acute Tox.[1][2][3][4][5][6] (Oral/Dermal); Aquatic Acute 1Double containment is required to prevent environmental release.[1]
Incompatibility Acids, Acid Chlorides, OxidizersDo not commingle with acidic waste streams; risk of exothermic salt formation.[1]

Pre-Disposal Handling & Segregation

Expertise Insight: The presence of both chlorine and an amine group dictates strict segregation. Mixing this compound with non-halogenated solvents complicates the incineration process, as halogenated wastes require higher combustion temperatures (>1100°C) to prevent the formation of Polychlorinated Dibenzo-p-Dioxins (PCDDs).[1]

Segregation Rules
  • Do Not Mix with Non-Halogenated Solvents: Keep separate from Acetone, Methanol, or Ethanol waste streams unless they are already contaminated with other halogens.[1]

  • Isolate from Acid Waste: As an amine, it is basic.[1] Mixing with acid waste (e.g., H₂SO₄) will generate heat and precipitate salts, potentially pressurizing the container.[1]

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste stream is potentially acidic or corrosive.

Disposal Decision Logic (Workflow)

The following diagram outlines the decision process for handling spills, solids, and reaction mixtures containing 4,5-Dichloro-2-phenoxyaniline.

DisposalWorkflow Start Waste Generation (4,5-Dichloro-2-phenoxyaniline) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure or Contaminated Debris) StateCheck->Solid Powder/Gloves/Paper Liquid Liquid Waste (Reaction Mixture/Solution) StateCheck->Liquid Dissolved in Solvent SolidPack Double Bag in Clear Polyethylene Bags Solid->SolidPack LiquidSeg Segregate as HALOGENATED ORGANIC Liquid->LiquidSeg Labeling Labeling: 'Toxic', 'Halogenated', 'Amine Hazard' SolidPack->Labeling LiquidSeg->Labeling Storage Store in Satellite Accumulation Area (SAA) Labeling->Storage Pickup EHS / Contractor Pickup (High-Temp Incineration) Storage->Pickup

Figure 1: Decision logic for the segregation and packaging of halogenated aromatic amine waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicable for: Expired chemicals, weighing paper, contaminated gloves, and spill cleanup materials.[1]

  • Containment: Place the solid material into a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into a secondary wide-mouth HDPE jar or a dedicated solid waste drum.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: Write "4,5-Dichloro-2-phenoxyaniline" (Do not use abbreviations).

    • Hazard Checkbox: Mark "Toxic" and "Environmental Hazard".[1]

  • Storage: Store in a cool, dry Satellite Accumulation Area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, HPLC effluent, or dissolved reagents.[1]

  • pH Check: If the waste is from a reaction, verify the pH.[1]

    • If Acidic (< pH 4): Neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 6-8 to prevent salt precipitation or container corrosion.[1]

    • If Basic (> pH 10):[1] No adjustment usually needed for organic waste streams, but ensure compatibility with the receiving container.[1]

  • Transfer: Pour into a dedicated Halogenated Organic Solvent waste carboy (typically yellow-coded in many institutions).[1]

    • Note: Do not fill containers >90% full to allow for thermal expansion.[1]

  • Documentation: Log the volume and concentration on the waste container's accumulation log.

    • Critical: Explicitly list "Halogenated Amine" on the tag to alert the disposal facility of the nitrogen content (affects incineration parameters).

Protocol C: Spill Management (Emergency Disposal)
  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] Use a P95/P100 dust mask if powder is dispersed.[1]

  • Isolation: Evacuate the immediate area if the spill is large (>10g) or if dust is airborne.[1]

  • Cleanup:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a disposal bag.[1]

    • Liquids: Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust.

  • Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol wipe.[1] Dispose of all wipes as solid hazardous waste (Protocol A).[1]

Regulatory & Compliance Context

  • EPA (USA): This material falls under the "Cradle-to-Grave" management requirements of RCRA.[1] While it may not have a specific U-list code, it is a Characteristic Hazardous Waste (Toxicity) and must be manifested accordingly [1].[1]

  • Destruction Method: The only acceptable final disposal method is incineration equipped with scrubbers to capture acid gases (HCl) and NOx generated during combustion [2].[1]

  • Sewer Ban: Under no circumstances should this chemical be discharged into drains.[1] The phenoxy and chloro- groups make it resistant to biodegradation in standard water treatment facilities, posing a risk to aquatic life [3].[1]

References

  • US Environmental Protection Agency. (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Title 40 CFR Part 261.[1] [Link]1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press.[1] [Link]1]

  • PubChem. (2025).[1][7] 4,5-Dichloro-2-phenoxyaniline Compound Summary (CAS 85385-27-9).[1][8] National Library of Medicine.[1] [Link]1]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 4,5-Dichloro-2-phenoxyaniline

Part 1: Core Safety Directive (Autonomy & Logic) Handling halogenated aromatic amines requires a defensive safety posture. The primary physiological risks associated with 4,5-Dichloro-2-phenoxyaniline are methemoglobinem...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Safety Directive (Autonomy & Logic)

Handling halogenated aromatic amines requires a defensive safety posture. The primary physiological risks associated with 4,5-Dichloro-2-phenoxyaniline are methemoglobinemia (interference with oxygen transport in blood), severe eye/skin irritation, and potential sensitization. Unlike standard reagents, the lipophilic nature of the phenoxy group enhances dermal absorption, making skin protection critical.

The Golden Rule: Treat this compound as a permeating poison . Do not rely solely on a single layer of nitrile for prolonged liquid-phase handling.

Hazard Identification Summary
Hazard ClassRisk DescriptionGHS Signal
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through skin.WARNING/DANGER
Target Organ Blood (Methemoglobinemia), Liver, Kidneys.HEALTH HAZARD
Irritant Causes serious eye damage and skin irritation.[1][2]EXCLAMATION MARK
Sensitizer May cause allergic skin reaction (delayed hypersensitivity).EXCLAMATION MARK

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed for Barrier Integrity . Standard latex gloves are insufficient due to poor chemical resistance against aromatic amines.

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Dry Solid) Double Nitrile Gloves (min 5 mil thickness).Prevents incidental contact with dust.[3][4][5][6][7] Inner glove remains clean during doffing.
Hand Protection (Solution) Silver Shield / 4H Laminate (inner) + Nitrile (outer).Chlorinated aromatics can permeate nitrile in <15 mins if dissolved in organic solvents (e.g., DCM, DMSO). Laminate offers >4hr breakthrough time.
Respiratory N95 (minimum) or P100 particulate respirator.Mandatory if handling outside a fume hood. Dust inhalation is the fastest route to systemic toxicity.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Safety glasses are insufficient for powders that can drift behind lenses.
Body Tyvek Lab Coat or Apron + Long Sleeves.Cotton lab coats can absorb and hold the chemical against the skin. Tyvek repels dusts.

Part 3: Operational Handling Procedures

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.

  • Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/static-prone to prevent dispersal.

Step-by-Step Handling Protocol

Step A: Preparation

  • Don PPE according to the matrix above.[1][2][3][4][5][6][7][8]

  • Place a disposable absorbent bench liner (plastic side down) in the fume hood.

  • Pre-label all receiving vessels.

Step B: Weighing & Transfer

  • Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary weighing boat to avoid contaminating the source.

  • Use a funnel for transfer into flasks to prevent neck contamination.

  • Solvent Addition: Add solvent slowly down the side of the flask to minimize aerosol generation.

  • Seal Immediately: Cap the reaction vessel before removing it from the hood.

Step C: Decontamination

  • Wipe down the balance and work area with a surfactant-based cleaner (soap/water), followed by an alcohol wipe.

  • Dispose of the bench liner as hazardous waste.

Part 4: Visualization & Logic

Diagram 1: PPE Decision & Handling Logic

This decision tree guides the researcher through the correct safety setup based on the state of the chemical.

PPE_Logic Start Start: Handling 4,5-Dichloro-2-phenoxyaniline StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid Hood Engineering: Fume Hood REQUIRED Solid->Hood SolventCheck Check Solvent Permeability Liquid->SolventCheck GlovesSolid Gloves: Double Nitrile (5 mil) Hood->GlovesSolid RespSolid Respiratory: N95/P100 (if outside hood) GlovesSolid->RespSolid HighRisk High Permeation (DCM, THF) SolventCheck->HighRisk LowRisk Low Permeation (Water, MeOH) SolventCheck->LowRisk GlovesLaminate Gloves: Silver Shield / Laminate Liner HighRisk->GlovesLaminate GlovesNitrile Gloves: Double Nitrile OK LowRisk->GlovesNitrile

Caption: Decision logic for selecting appropriate glove materials based on solvent carrier and physical state.

Diagram 2: Emergency Spill Response

Immediate actions to take in the event of a containment breach.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area Spill->Evacuate Assess 2. Assess Volume & State Evacuate->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid MajorLiquid Liquid / Large Solid (>5g) Assess->MajorLiquid CleanSolid Wet Wipe / HEPA Vacuum (NO Dry Sweeping) MinorSolid->CleanSolid Absorb Absorb with Vermiculite/Sand MajorLiquid->Absorb Disposal Seal in HazWaste Container Label 'Toxic - Halogenated' CleanSolid->Disposal Absorb->Disposal

Caption: Protocol for containing and cleaning spills. Note: Dry sweeping is prohibited to prevent dust aerosolization.

Part 5: Waste Disposal & Logistics[7]

Disposal Classification: Halogenated Organic Waste. EPA Waste Code (Generic): D002 (Corrosive) or listed U/P codes if applicable (check local regulations).

  • Segregation: Do not mix with strong oxidizers or acids. Segregate into "Halogenated Solvents/Organics" waste streams.

  • Quenching (Trace Residues): Glassware contaminated with residues can be rinsed with acetone, then washed with soap and water. The acetone rinse must be disposed of as halogenated waste.

  • Container Labeling: Clearly mark containers as "TOXIC: 4,5-Dichloro-2-phenoxyaniline" .

Part 6: References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 12832326 (Isomer Analog). PubChem.[9] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Guide. Retrieved from [Link][10]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dichloro-2-phenoxyaniline
Reactant of Route 2
Reactant of Route 2
4,5-Dichloro-2-phenoxyaniline
© Copyright 2026 BenchChem. All Rights Reserved.